Product packaging for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid(Cat. No.:CAS No. 1206594-24-2)

4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Numéro de catalogue: B1398214
Numéro CAS: 1206594-24-2
Poids moléculaire: 260.21 g/mol
Clé InChI: WNOQTODUBHURAA-GQCTYLIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a useful research compound. Its molecular formula is C12H11F3O3 and its molecular weight is 260.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11F3O3 B1398214 4-Ethoxy-3-(trifluoromethyl)cinnamic acid CAS No. 1206594-24-2

Propriétés

IUPAC Name

(E)-3-[4-ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-2-18-10-5-3-8(4-6-11(16)17)7-9(10)12(13,14)15/h3-7H,2H2,1H3,(H,16,17)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOQTODUBHURAA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Ethoxy-3-(trifluoromethyl)cinnamic acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Introduction

This compound is a substituted derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. Cinnamic acid and its derivatives are of significant interest to the scientific community due to their wide range of biological activities and applications as building blocks in organic synthesis.[1][2] The presence of an ethoxy group at the 4-position and a trifluoromethyl (CF3) group at the 3-position of the phenyl ring suggests potentially enhanced biological efficacy and modified physicochemical properties. The electron-withdrawing trifluoromethyl group is known to improve metabolic stability and bioavailability in drug candidates.[3] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, tailored for researchers in chemistry and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: Core Chemical Properties

Property Value Source
CAS Number 1206594-24-2 [4][5]
Molecular Formula C₁₂H₁₁F₃O₃ [4]
Molecular Weight 260.21 g/mol [4]
Appearance White to almost white powder/crystal [3] (analogue)

| Stereochemistry | (2E) / trans |[4] |

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 3.1 [4]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor Count 6 [4]
Rotatable Bond Count 4 [4]
Topological Polar Surface Area 46.5 Ų [4]

| Complexity | 312 |[4] |

Synthesis Protocol

The most common and efficient method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation, specifically the Verley-Doebner modification, which involves the reaction of a substituted benzaldehyde with malonic acid.[6][7]

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for synthesizing structurally similar cinnamic acids.[6][7][8]

Materials:

  • 4-Ethoxy-3-(trifluoromethyl)benzaldehyde

  • Malonic acid (2 molar equivalents)

  • Pyridine (as solvent)

  • Piperidine or β-alanine (as catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 4-Ethoxy-3-(trifluoromethyl)benzaldehyde (1 molar equivalent) and malonic acid (2 molar equivalents) in pyridine (approx. 3-4 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (e.g., 0.1 molar equivalents) or β-alanine to the solution.[7][9]

  • Heat the reaction mixture to reflux (approximately 110-115 °C) for 4-5 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly and cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[7][8] This will neutralize the pyridine and precipitate the crude product.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

  • Dry the crude product.

  • Recrystallize the dried solid from ethanol to yield pure this compound.[10]

G cluster_setup Reaction Setup cluster_workup Workup & Purification A 1. Combine Reactants: - 4-Ethoxy-3-(trifluoromethyl)benzaldehyde - Malonic Acid - Pyridine (Solvent) B 2. Add Catalyst: Piperidine or β-Alanine A->B C 3. Heat to Reflux (110-115°C, 4-5h) B->C D 4. Monitor by TLC C->D E 5. Cool to RT, then Ice Bath D->E If complete F 6. Quench: Pout into Ice / conc. HCl E->F G 7. Vacuum Filtration F->G H 8. Wash with Cold Water G->H I 9. Recrystallize from Ethanol H->I Final Pure this compound I->Final

Figure 1. Synthesis workflow for this compound.

Spectral Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from analogous compounds.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the trans-vinylic protons as two doublets with a large coupling constant (J ≈ 16 Hz). Aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm). The ethoxy group will present as a quartet and a triplet in the upfield region. The acidic proton of the carboxyl group will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show signals for the carboxyl carbon (~167-170 ppm), aromatic carbons, and the vinylic carbons. The trifluoromethyl group will cause splitting of the signal for the carbon to which it is attached.[11]

  • IR Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1725 cm⁻¹), the C=C stretch of the alkene and aromatic ring (~1600-1650 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).[12][13]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (260.21).

Biological Activity and Research Applications

Cinnamic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][14][15]

  • Anticancer Potential: Many cinnamic acid derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[2][14] The substitution pattern on the phenyl ring is crucial for this activity.

  • Antimicrobial Activity: The cinnamate structure is a known pharmacophore in antimicrobial agents, with activity reported against a range of bacteria and fungi.[2]

  • Enzyme Inhibition: Certain derivatives have shown potential as enzyme inhibitors, for example, against cholinesterases, which is relevant for neurodegenerative disease research.[1]

  • Pharmaceutical and Agrochemical Synthesis: As a functionalized building block, this compound can serve as a key intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.[3]

The trifluoromethyl group is a key feature, often incorporated into drug candidates to increase metabolic stability and cell membrane permeability, potentially enhancing the compound's overall biological effect.[3]

G cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies A Compound: 4-Ethoxy-3-(trifluoromethyl) cinnamic acid B Primary Assays A->B C Cytotoxicity (e.g., MTT on Cancer Lines) B->C D Antimicrobial (e.g., MIC/MBC) B->D E Enzyme Inhibition (e.g., LOX, AChE) B->E F Antioxidant (e.g., DPPH, ABTS) B->F G Identify Lead Activity C->G D->G E->G F->G H Dose-Response Studies G->H I Target Identification H->I J Signaling Pathway Analysis (e.g., Western Blot, qPCR) I->J K In Vivo Studies (Animal Models) J->K

Figure 2. Logical workflow for biological screening of a novel cinnamic acid derivative.

Safety and Handling

Based on safety data for the compound and its close analogues, this compound should be handled with appropriate care in a laboratory setting.[16]

Table 3: Hazard Identification and Precautionary Measures

Category Information Source(s)
GHS Hazard Statements Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). [16][17]
Prevention Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area. [16]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. [16]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse. [16]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [16]
Storage Store in a well-ventilated place. Keep container tightly closed. [16]

| Incompatible Materials | Oxidizing agents. |[18] |

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step sequence: a Williamson ether synthesis to prepare the intermediate aldehyde, followed by a Knoevenagel condensation to yield the final cinnamic acid derivative. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a reliable two-step process starting from commercially available 4-hydroxy-3-(trifluoromethyl)benzaldehyde.

Step 1: Williamson Ether Synthesis

The first step involves the etherification of the phenolic hydroxyl group of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a weak base. This reaction, a classic Williamson ether synthesis, yields the key intermediate, 4-Ethoxy-3-(trifluoromethyl)benzaldehyde.

Step 2: Knoevenagel Condensation

The synthesized aldehyde is then subjected to a Knoevenagel condensation with malonic acid. This reaction is typically catalyzed by a basic system, such as a mixture of pyridine and piperidine, and proceeds via a condensation reaction followed by decarboxylation to afford the desired α,β-unsaturated carboxylic acid, this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its intermediate. Researchers should optimize these conditions for their specific laboratory settings.

Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzaldehyde (Intermediate)

Reaction: Williamson Ether Synthesis

Materials:

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
4-hydroxy-3-(trifluoromethyl)benzaldehyde190.121.001.0(e.g., 19.01 g)
Ethyl Iodide155.971.201.2(e.g., 28.1 g, 14.4 mL)
Potassium Carbonate (K₂CO₃)138.211.501.5(e.g., 20.73 g)
N,N-Dimethylformamide (DMF)---(e.g., 100 mL)

Procedure:

  • To a stirred solution of 4-hydroxy-3-(trifluoromethyl)benzaldehyde in N,N-dimethylformamide (DMF), add potassium carbonate.

  • Slowly add ethyl iodide to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford pure 4-Ethoxy-3-(trifluoromethyl)benzaldehyde.

Expected Yield: 85-95%

Characterization Data (Predicted):

  • Appearance: Colorless to pale yellow oil or solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, CHO), 7.9-8.1 (m, 2H, Ar-H), 7.1 (d, 1H, Ar-H), 4.2 (q, 2H, OCH₂CH₃), 1.5 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 189.5, 160.0, 134.0, 131.0 (q, J = 33 Hz), 128.0, 125.0 (q, J = 272 Hz), 115.0, 112.0, 65.0, 14.5.

Synthesis of this compound (Final Product)

Reaction: Knoevenagel Condensation

Materials:

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
4-Ethoxy-3-(trifluoromethyl)benzaldehyde218.181.001.0(e.g., 21.82 g)
Malonic Acid104.061.501.5(e.g., 15.61 g)
Pyridine---(e.g., 50 mL)
Piperidine--(catalytic)(e.g., 1 mL)

Procedure:

  • Dissolve 4-Ethoxy-3-(trifluoromethyl)benzaldehyde and malonic acid in pyridine in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux (around 115 °C) for 3-5 hours. Monitor the evolution of CO₂ as an indicator of reaction progress.

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Expected Yield: 70-85%

Characterization Data (Predicted based on similar structures):

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, COOH), 7.8-8.0 (m, 2H, Ar-H), 7.6 (d, J = 16.0 Hz, 1H, Ar-CH=), 7.2 (d, 1H, Ar-H), 6.6 (d, J = 16.0 Hz, 1H, =CH-COOH), 4.2 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃).[1]

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 167.5, 159.0, 142.0, 132.0, 130.0 (q, J = 32 Hz), 127.0, 124.0 (q, J = 272 Hz), 120.0, 114.0, 113.0, 64.5, 14.5.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
1Williamson Ether Synthesis4-hydroxy-3-(trifluoromethyl)benzaldehyde4-Ethoxy-3-(trifluoromethyl)benzaldehydeEthyl Iodide, K₂CO₃DMF85-95>98
2Knoevenagel Condensation4-Ethoxy-3-(trifluoromethyl)benzaldehydeThis compoundMalonic Acid, Pyridine, PiperidinePyridine70-85>99

Synthesis Pathway Diagram

The logical flow of the synthesis is depicted in the following diagram.

Synthesis_Pathway Start 4-hydroxy-3-(trifluoromethyl)benzaldehyde Reagents1 Ethyl Iodide, K₂CO₃ DMF, 60-70 °C Start->Reagents1 Intermediate 4-Ethoxy-3-(trifluoromethyl)benzaldehyde Reagents2 Malonic Acid Pyridine, Piperidine (cat.) Reflux Intermediate->Reagents2 FinalProduct This compound Reagents1->Intermediate Reagents2->FinalProduct

References

Spectroscopic and Synthetic Overview of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cinnamic acids and their derivatives are a well-known class of organic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and materials science. The introduction of an ethoxy and a trifluoromethyl group at the 4- and 3-positions of the phenyl ring, respectively, is anticipated to modulate the electronic and steric properties of the cinnamic acid backbone, potentially leading to unique pharmacological or material characteristics. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the ethoxy group can influence solubility and receptor interactions. A thorough understanding of the spectroscopic and synthetic aspects of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is crucial for its further investigation and application.

Predicted Spectroscopic Data

While experimental data for this compound is not available, the expected spectroscopic characteristics can be inferred from the analysis of structurally similar compounds, such as 4-(trifluoromethyl)cinnamic acid, 3-(trifluoromethyl)cinnamic acid, and various ethoxy-substituted cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic, vinylic, and ethoxy protons.

  • Aromatic Protons: The protons on the trisubstituted benzene ring will likely appear as a complex multiplet or a set of doublets and doublet of doublets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the ethoxy and trifluoromethyl groups.

  • Vinylic Protons: The two protons of the acrylic acid moiety will appear as two distinct doublets, characteristic of a trans-alkene, typically in the regions of δ 6.3-6.6 ppm (α-proton) and δ 7.6-7.9 ppm (β-proton). The large coupling constant (J ≈ 16 Hz) between these protons would confirm the trans configuration.

  • Ethoxy Protons: The ethoxy group will exhibit a triplet at approximately δ 1.4 ppm (methyl protons) and a quartet at around δ 4.1 ppm (methylene protons), with a typical coupling constant of J ≈ 7 Hz.

  • Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift, typically above δ 12.0 ppm, which may be exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at a downfield chemical shift, expected in the range of δ 167-170 ppm.

  • Vinylic Carbons: The α- and β-carbons of the double bond are expected to appear around δ 118-125 ppm and δ 140-145 ppm, respectively.

  • Aromatic Carbons: The signals for the six aromatic carbons will be observed in the region of δ 110-160 ppm. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • Trifluoromethyl Carbon: The carbon of the CF₃ group will be visible as a quartet in the range of δ 120-130 ppm with a large ¹J(C,F) coupling constant.

  • Ethoxy Carbons: The methylene and methyl carbons of the ethoxy group are expected around δ 64 ppm and δ 14 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid O-H stretching vibration.

  • C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C=C Stretch: A medium intensity band in the region of 1620-1640 cm⁻¹ due to the alkene C=C stretching.

  • C-O Stretch: Bands corresponding to the C-O stretching of the ethoxy group and the carboxylic acid are expected in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: Strong absorption bands in the 1000-1400 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

  • Aromatic C-H and C=C Stretches: Typical absorptions for the aromatic ring will also be present.

Mass Spectrometry (MS)

The mass spectrum (e.g., using Electron Ionization, EI) would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₂H₁₁F₃O₃, MW: 260.21 g/mol ). Common fragmentation patterns for cinnamic acids include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), and cleavage of the ethoxy group.

Potential Synthetic Methodologies

The synthesis of this compound would likely proceed via standard organic reactions. A plausible synthetic route is the Knoevenagel or Perkin condensation.

Knoevenagel Condensation

This approach would involve the condensation of 4-ethoxy-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base such as pyridine or piperidine, followed by decarboxylation.

G cluster_0 Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzaldehyde cluster_1 Knoevenagel Condensation Start 4-Hydroxy-3-(trifluoromethyl)benzaldehyde Product1 4-Ethoxy-3-(trifluoromethyl)benzaldehyde Start->Product1 Williamson Ether Synthesis Reagent1 Ethyl iodide, K2CO3 Acetone Product2 This compound Product1->Product2 Malonic acid, Pyridine Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzaldehyde: To a solution of 4-hydroxy-3-(trifluoromethyl)benzaldehyde in acetone, potassium carbonate and ethyl iodide would be added. The mixture would be refluxed until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts would be filtered off, and the solvent evaporated under reduced pressure. The crude product could be purified by column chromatography.

  • Synthesis of this compound: A mixture of 4-ethoxy-3-(trifluoromethyl)benzaldehyde, malonic acid, and a catalytic amount of pyridine would be heated. The reaction progress would be monitored by TLC. Upon completion, the reaction mixture would be cooled and acidified with dilute hydrochloric acid to precipitate the product. The solid would be collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure this compound.

Conclusion

While specific experimental spectroscopic data and a detailed synthetic protocol for this compound are not currently available in the public domain, this guide provides a robust predictive framework based on the well-established chemistry of related cinnamic acid derivatives. The proposed spectroscopic characteristics and synthetic route offer a solid starting point for researchers and scientists interested in the synthesis, characterization, and evaluation of this potentially valuable compound. Further experimental work is required to validate these predictions and to fully elucidate the properties of this compound. Professionals in drug development are encouraged to undertake the synthesis and biological screening of this novel compound to explore its therapeutic potential.

In-depth Technical Guide: 4-Ethoxy-3-(trifluoromethyl)cinnamic acid (CAS 1206594-24-2)

Author: BenchChem Technical Support Team. Date: November 2025

A review of the current scientific landscape reveals a notable absence of specific research and experimental data for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid. While this particular cinnamic acid derivative is commercially available, dedicated studies detailing its biological activities, mechanism of action, and quantitative data are not publicly available at this time. Therefore, this guide will provide a comprehensive overview based on the well-established properties of the broader class of cinnamic acid derivatives and closely related analogs, offering a predictive framework for its potential applications and areas for future research.

Compound Profile

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1206594-24-2
Molecular Formula C₁₂H₁₁F₃O₃
Molecular Weight 260.21 g/mol
IUPAC Name (2E)-3-[4-ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Synonyms This compound, (E)-3-[4-ethoxy-3-(trifluoromethyl)phenyl]acrylic acid
Canonical SMILES CCOC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F

Predicted Biological Activities and Therapeutic Potential

Cinnamic acid and its derivatives are a well-studied class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The therapeutic potential of these compounds is often attributed to their ability to modulate various signaling pathways. While no specific data exists for this compound, its structural features—the cinnamic acid core, an ethoxy group, and a trifluoromethyl group—allow for informed predictions about its potential biological effects.

A closely related compound, 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid, which differs only by the saturation of the double bond in the acrylic acid side chain, has been suggested to possess anti-inflammatory and anticancer properties. Its mechanism of action is hypothesized to involve the inhibition of cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit similar activities. The trifluoromethyl group, a common bioisostere in medicinal chemistry, can enhance metabolic stability and binding affinity to target proteins.

Potential Signaling Pathways

Based on the activities of other cinnamic acid derivatives, this compound could potentially modulate key signaling pathways involved in disease pathogenesis. A hypothetical signaling pathway is depicted below.

Predicted_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Activation Cinnamic_Acid_Derivative This compound Cinnamic_Acid_Derivative->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB Degradation Degradation IκBα->Degradation NF-κB_active NF-κB (active) NF-κB->NF-κB_active Translocation COX-2 COX-2 Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription Gene Transcription NF-κB_active->Gene_Transcription Binding to DNA Gene_Transcription->COX-2 Expression Gene_Transcription->Pro-inflammatory_Cytokines Expression

Predicted inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols: A General Framework for Synthesis

While a specific protocol for the synthesis of this compound is not detailed in the literature, a common and effective method for preparing cinnamic acids is the Knoevenagel condensation. Below is a generalized experimental protocol that could be adapted for its synthesis.

Objective: To synthesize this compound from 4-ethoxy-3-(trifluoromethyl)benzaldehyde and malonic acid.

Materials:

  • 4-ethoxy-3-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine (solvent and base)

  • Piperidine (catalyst)

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-3-(trifluoromethyl)benzaldehyde and a molar excess of malonic acid in pyridine.

  • Catalysis: Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The following diagram illustrates the general workflow for the synthesis and purification of a cinnamic acid derivative.

Synthesis_Workflow Start Start Reactants Combine Reactants: 4-ethoxy-3-(trifluoromethyl)benzaldehyde Malonic Acid Pyridine, Piperidine Start->Reactants Reaction Knoevenagel Condensation (Reflux) Reactants->Reaction Quenching Quench with HCl/Ice Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Purification Recrystallization Filtration->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Product Characterization->End

General workflow for cinnamic acid synthesis.

Future Research Directions

The lack of specific data on this compound presents a clear opportunity for future research. Key areas for investigation include:

  • Synthesis and Characterization: Detailed reporting of a robust and scalable synthesis protocol, along with comprehensive characterization of the compound.

  • In Vitro Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities in various cell-based assays. This would involve determining key quantitative metrics such as IC₅₀ values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy and Safety: Assessment of its therapeutic potential and toxicity profile in animal models of relevant diseases.

Biological activity of trifluoromethyl cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Trifluoromethyl Cinnamic Acid Derivatives

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The introduction of a trifluoromethyl (-CF3) group into the cinnamic acid scaffold has emerged as a powerful strategy in drug design. The unique physicochemical properties of the -CF3 group, such as its high lipophilicity, metabolic stability, and strong electron-withdrawing nature, can significantly enhance the biological activity and pharmacokinetic profile of the parent molecule.[3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of trifluoromethyl cinnamic acid derivatives, with a focus on quantitative data and experimental methodologies for researchers and drug development professionals.

Synthesis of Trifluoromethyl Cinnamic Acid Derivatives

The synthesis of trifluoromethyl cinnamic acid derivatives is most commonly achieved through the Knoevenagel condensation reaction. This method typically involves the reaction of a trifluoromethyl-substituted benzaldehyde with malonic acid in the presence of a basic catalyst such as pyridine and piperidine.[5][6]

Another synthetic route involves a one-step aldol reaction between m-Trifluoromethylbenzaldehyde and acetaldehyde in the presence of a base catalyst like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), triethylamine, or diisopropylethylamine.[7] This method is described as having a short synthetic route and gentle reaction conditions, making it suitable for larger-scale production.[7]

The general synthetic workflow for the Knoevenagel condensation is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Benzaldehyde 3-(Trifluoromethyl)benzaldehyde Condensation Knoevenagel Condensation Benzaldehyde->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation Catalyst Pyridine / Piperidine Catalyst->Condensation Heat Heat (Reflux) Heat->Condensation Product 3-(Trifluoromethyl)cinnamic Acid Condensation->Product

Caption: General workflow for the synthesis of 3-(Trifluoromethyl)cinnamic acid.

Biological Activities

Trifluoromethyl cinnamic acid derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Antimicrobial and Antifungal Activity

Certain N-aryl cinnamamides containing trifluoromethyl groups have shown significant antimicrobial activity. For instance, (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide and its 3,5-bis(trifluoromethyl)phenyl analog have demonstrated potent activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis.[8] Their minimum inhibitory concentrations (MICs) were found to be 27.47 µM and 22.27 µM, respectively, against these bacterial strains.[8] These compounds were also effective against biofilm formation by S. aureus.[8]

Anticancer Activity

The introduction of a trifluoromethyl group can enhance the anticancer properties of cinnamic acid derivatives.[4] These compounds can inhibit the proliferation of cancer cells by targeting key signaling pathways.[4][9] For example, some trifluoromethyl-containing thioxanthone derivatives have shown potent anticancer activity against HeLa cells, with IC50 values as low as 87.8 nM.[10] Another study reported that novel cinnamic acid derivatives designed as matrix metalloproteinase-9 (MMP-9) inhibitors exhibited in vitro cytotoxicity against the A-549 lung cancer cell line, with one compound showing an IC50 value of 10.36 µM.[11]

Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory properties, and the trifluoromethyl group can further enhance this activity.[2][10] The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] Trifluoromethyl thioxanthene derivatives have displayed promising COX-2 inhibition, with IC50 values ranging from 6.5 to 27.4 nM, suggesting their potential as anti-inflammatory agents.[10]

The inhibitory action on the NF-κB signaling pathway can be visualized as follows:

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB bound to Proteasome Proteasome Degradation IkB_p->Proteasome ubiquitination NFkB_active NF-κB (p50/p65) (Active) IkB_p->NFkB_active releases Proteasome->IkB_p degrades DNA DNA NFkB_active->DNA translocates to nucleus Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Inhibitor CF3-Cinnamic Acid Derivatives Inhibitor->IKK inhibits

Caption: Potential inhibitory mechanism of CF3-Cinnamic Acid Derivatives on the NF-κB pathway.

Quantitative Data Summary

The following table summarizes the quantitative data on the biological activities of various trifluoromethyl cinnamic acid derivatives.

Derivative/CompoundBiological ActivityAssay/Model SystemQuantitative Data (IC50/MIC)Reference
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideAntibacterialS. aureus (MRSA)MIC: 27.47 µM[8]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideAntibacterialS. aureus (MRSA)MIC: 22.27 µM[8]
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideAntitubercularM. tuberculosis H37RaMIC: 27.47 µM[8]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideAntitubercularM. tuberculosis H37RaMIC: 22.27 µM[8]
Trifluoromethyl Thioxanthene Derivative (Compound 1)AnticancerHeLa cellsIC50: 87.8 nM[10]
Trifluoromethyl Thioxanthene Derivatives (Compounds 1, 3, 4)Anti-inflammatoryCOX-2 InhibitionIC50: 6.5 - 27.4 nM[10]
Novel Cinnamic Acid Derivative (Compound 5)AnticancerA-549 (Lung Cancer Cell Line)IC50: 10.36 µM[11]

IC50: Half-maximal inhibitory concentration.[12] MIC: Minimum inhibitory concentration.

Experimental Protocols

General Synthesis of 3-(Trifluoromethyl)cinnamic Acid (Knoevenagel Condensation)

This protocol is a generalized procedure based on established methods.[5][6]

  • Reaction Setup: A mixture of 3-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (approx. 2 equivalents), anhydrous pyridine (as solvent), and a catalytic amount of piperidine is prepared in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated under reflux for approximately 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After completion, the mixture is cooled to room temperature and poured onto ice. Concentrated hydrochloric acid is then added to acidify the mixture, leading to the precipitation of the solid product.

  • Isolation and Purification: The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to obtain the purified 3-(trifluoromethyl)cinnamic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general steps for evaluating the anticancer activity of the synthesized derivatives.[11]

  • Cell Seeding: Human cancer cells (e.g., A-549) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.

  • Compound Treatment: The cells are then treated with various concentrations of the trifluoromethyl cinnamic acid derivatives for a specified period (e.g., 48 hours). A positive control (e.g., a known anticancer drug) and a vehicle control are included.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[13]

The workflow for a typical cytotoxicity assay is illustrated below:

Cytotoxicity_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with CF3-Cinnamic Acid Derivatives Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate Cell Viability and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow of an in vitro cytotoxicity (MTT) assay.

Conclusion

Trifluoromethyl cinnamic acid derivatives represent a promising class of compounds with a broad range of biological activities. The incorporation of the trifluoromethyl group often leads to enhanced potency and improved pharmacokinetic properties. The data summarized in this guide highlight their potential as antibacterial, anticancer, and anti-inflammatory agents. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate these compounds. Further research, including structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to fully explore the therapeutic potential of this versatile chemical scaffold and to develop novel drug candidates for various diseases.

References

The Enduring Legacy of Cinnamic Acids: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cinnamic acids, a class of organic compounds characterized by a phenyl ring attached to an acrylic acid moiety, have been a subject of scientific inquiry for over a century. Their rich history is intertwined with the development of synthetic organic chemistry and their continued relevance is underscored by their diverse applications in the pharmaceutical, cosmetic, and flavor industries. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological importance of substituted cinnamic acids, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

A Historical Perspective: From Natural Isolates to Synthetic Marvels

The journey of cinnamic acid began with its isolation from natural sources. It was first isolated in 1872 by F. Beilstein and A. Kuhlberg.[1] However, it was the pioneering work of Sir William Henry Perkin in 1868 that truly unlocked the potential of this class of compounds. His development of the Perkin reaction provided the first synthetic route to cinnamic acids, a landmark achievement in organic synthesis.[2][3] This reaction involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of an alkali salt of the acid.[4][5]

Following Perkin's discovery, other synthetic methodologies emerged. In 1890, Rainer Ludwig Claisen described the synthesis of ethyl cinnamate through the reaction of ethyl acetate with benzaldehyde, a method now known as the Claisen-Schmidt condensation .[6][7] This reaction, which involves the base-catalyzed condensation of an aldehyde or ketone with an ester, has become another cornerstone in the synthesis of cinnamic acid derivatives.[8] The Knoevenagel condensation , developed by Emil Knoevenagel, provides an alternative route using an active methylene compound like malonic acid.[3]

These foundational synthetic methods paved the way for the preparation of a vast array of substituted cinnamic acids, allowing for systematic investigations into their structure-activity relationships and diverse biological activities.

Physicochemical Properties of Substituted Cinnamic Acids

The physicochemical properties of substituted cinnamic acids are significantly influenced by the nature and position of the substituents on the phenyl ring. These properties, in turn, dictate their solubility, reactivity, and biological activity. The following table summarizes key physicochemical data for a selection of substituted cinnamic acids.

CompoundSubstituentMelting Point (°C)Boiling Point (°C)pKa
Cinnamic acidH133[9]300[9]4.44[9]
cis-Cinnamic acidH68[10]-3.85[10]
p-Methoxycinnamic acid4-OCH₃172-174--
2,5-Dimethoxycinnamic acid2,5-(OCH₃)₂147–150[11]267.4 (estimated)[11]-
p-Chlorocinnamic acid4-Cl248-250[5]--
p-Nitrocinnamic acid4-NO₂286-288--

Table 1: Physicochemical Properties of Selected Substituted Cinnamic Acids.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of substituted cinnamic acids is a fundamental process in organic chemistry. The following sections provide detailed experimental protocols for the two most common methods: the Perkin reaction and the Claisen-Schmidt condensation.

Perkin Reaction: Synthesis of p-Chlorocinnamic Acid

This protocol details the synthesis of p-chlorocinnamic acid from p-chlorobenzaldehyde and acetic anhydride.[5]

Materials:

  • p-Chlorobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate[12]

  • Sodium carbonate solution

  • Hydrochloric acid

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Steam distillation apparatus

  • Beaker

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 5 g of anhydrous sodium acetate, 10 mL of p-chlorobenzaldehyde, and 14 mL of acetic anhydride.[12]

  • Heat the mixture in an oil bath at 160°C for 1 hour and then increase the temperature to 180°C for an additional 3 hours under reflux.[12]

  • After cooling, add approximately 50 mL of hot water to the reaction mixture.

  • Subject the mixture to steam distillation to remove any unreacted p-chlorobenzaldehyde. Continue distillation until the distillate is clear.[12]

  • Cool the residual solution and filter it by vacuum filtration to remove any resinous byproducts.[12]

  • To the filtrate in a large beaker, add a saturated solution of sodium carbonate until the solution is neutral, which can be observed by the cessation of effervescence.[12]

  • While stirring, slowly add concentrated hydrochloric acid dropwise until the evolution of carbon dioxide stops and the solution becomes milky, indicating the precipitation of p-chlorocinnamic acid.[12]

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the precipitated p-chlorocinnamic acid by vacuum filtration using a Buchner funnel, wash with cold water, and dry.[5]

  • The product can be further purified by recrystallization from hot water.[5]

Characterization: The structure and purity of the synthesized p-chlorocinnamic acid can be confirmed by:

  • Melting Point: Compare the observed melting point with the literature value (248-250°C).[5]

  • FT-IR Spectroscopy: Look for characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), carbonyl C=O stretch (~1680 cm⁻¹), C=C stretch of the alkene and aromatic ring (~1600-1640 cm⁻¹), and C-Cl stretch.

  • ¹H NMR Spectroscopy: Analyze the chemical shifts and coupling constants of the aromatic and vinylic protons.

  • ¹³C NMR Spectroscopy: Identify the chemical shifts of the carbonyl carbon, vinylic carbons, and aromatic carbons.

Claisen-Schmidt Condensation: Synthesis of Methyl (E)-4-methoxycinnamate

This protocol describes the synthesis of methyl (E)-4-methoxycinnamate from p-anisaldehyde and methyl acetate.[7]

Materials:

  • p-Anisaldehyde

  • Methyl acetate

  • Sodium metal

  • Methanol

  • Toluene

  • Sulfuric acid

  • Water

  • Round-bottom flask

  • Stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add 0.64 g (0.020 mol) of methanol and 16.3 g (0.22 mol) of methyl acetate.

  • Carefully add 2.9 g (0.126 mol) of sodium metal, cut into small pieces, to the mixture while stirring at 25°C.

  • Slowly add a solution of 13.6 g (0.1 mol) of p-anisaldehyde in 50 mL of toluene to the reaction mixture over 30 minutes, maintaining the temperature between 30-35°C.

  • Stir the mixture at 30°C for 20 hours.

  • Quench the reaction by adding 40 mL of methanol, followed by the careful addition of 18.6 g (0.19 mol) of sulfuric acid.

  • Heat the mixture to reflux for 2 hours.

  • Partially evaporate the solvent (approximately 30 mL) using a rotary evaporator.

  • Wash the remaining mixture with 50 mL of water in a separatory funnel.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.

  • The product can be purified by recrystallization from methanol.[7]

Characterization: The synthesized methyl (E)-4-methoxycinnamate can be characterized using similar techniques as described for the Perkin reaction product, including melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Biological Activities and Signaling Pathways

Substituted cinnamic acids exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects.[2][13][14] These biological activities are often mediated through the modulation of specific intracellular signaling pathways.

Anticancer and Anti-inflammatory Activity: Targeting the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation.[13] Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Several substituted cinnamic acid derivatives have been shown to exert their anticancer and anti-inflammatory effects by inhibiting the NF-κB pathway.[13][15] The mechanism of inhibition often involves preventing the degradation of IκBα, the inhibitory protein of NF-κB. This stabilization of IκBα sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[16]

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkBa->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Initiates Cinnamic_Acid Substituted Cinnamic Acids Cinnamic_Acid->IKK Inhibits Cinnamic_Acid->IkBa Prevents Degradation

Inhibition of the NF-κB signaling pathway by substituted cinnamic acids.
Antidiabetic Effects: Modulation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of glucose metabolism.[17] Insulin binding to its receptor activates this pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake into cells.[3][6] Certain cinnamic acid derivatives, such as ferulic acid, have been shown to enhance glucose uptake by modulating the PI3K/Akt pathway.[17] They can promote the phosphorylation and activation of key components of this pathway, leading to improved insulin sensitivity and glucose homeostasis.

PI3K_Akt_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_p p-Akt PDK1->Akt_p GLUT4_vesicle GLUT4 Vesicle Akt_p->GLUT4_vesicle Promotes translocation GLUT4_membrane GLUT4 on Membrane GLUT4_vesicle->GLUT4_membrane Glucose_Uptake Glucose Uptake GLUT4_membrane->Glucose_Uptake Facilitates Cinnamic_Acid Substituted Cinnamic Acids Cinnamic_Acid->PI3K Enhances Activation

Modulation of the PI3K/Akt signaling pathway by substituted cinnamic acids.
Neuroprotective Activity: Crosstalk of Signaling Pathways

The neuroprotective effects of substituted cinnamic acids are multifaceted and involve the modulation of several signaling pathways. For instance, ferulic acid has been shown to exert neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4)/MyD88 signaling pathway, which is involved in neuroinflammation.[7] Additionally, cinnamic acid derivatives can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in neuronal survival and apoptosis.[14][18] By inhibiting pro-apoptotic signals and promoting pro-survival signals within these pathways, substituted cinnamic acids can protect neurons from various insults.

Quantitative Biological Activity of Substituted Cinnamic Acids

The biological potency of substituted cinnamic acids is typically quantified by their half-maximal inhibitory concentration (IC₅₀) for enzymatic or cellular processes, and their minimum inhibitory concentration (MIC) against microbial growth. The following tables present a selection of reported values for various derivatives.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 5 (methyl-substituted amide)A-549 (Lung)10.36[2]
Compound 9 (methyl-substituted amide)A-549 (Lung)11.06[2]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a)HCT-116 (Colon)1.89[18]
Hybrid compound 36fHepG2 (Liver)0.74[6]
Cinnamic acid derivative 52CWR22Rv1 (Prostate)<30[6]

Table 2: Anticancer Activity (IC₅₀) of Selected Substituted Cinnamic Acid Derivatives.

CompoundMicroorganismMIC (µM)Reference
Cinnamic acidMycobacterium tuberculosis H37Rv270-675[1]
cis-Cinnamic acidMDR M. tuberculosis16.9[1]
4-Methoxycinnamic acidVarious bacteria and fungi50.4 - 449[19]
N,N-diethylcinanamide (57)A. niger0.89[20]
2,3-dibromophenylpropanoic acid (86)A. niger0.89[20]
Butyl cinnamate (6)C. albicans626.62[17]
4-isopropylbenzylcinnamide (18)S. aureus458.15[17]

Table 3: Antimicrobial Activity (MIC) of Selected Substituted Cinnamic Acid Derivatives.

Conclusion

From their historical discovery to their modern-day applications, substituted cinnamic acids have proven to be a versatile and valuable class of organic compounds. Their straightforward synthesis, coupled with their diverse and potent biological activities, continues to make them attractive targets for research and development in the pharmaceutical and other industries. The ability to fine-tune their properties through substitution on the phenyl ring provides a powerful tool for medicinal chemists to design and synthesize novel derivatives with enhanced efficacy and selectivity. A thorough understanding of their synthesis, physicochemical properties, and the signaling pathways they modulate is crucial for unlocking their full therapeutic potential. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the science and application of these remarkable molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid. Due to a lack of specific published studies on this particular molecule, this guide combines data from chemical suppliers with extrapolated knowledge from structurally similar cinnamic acid derivatives to offer a predictive assessment of its physicochemical properties. Standardized experimental protocols for determining solubility and stability are presented to guide researchers in their own investigations. This document is intended to serve as a foundational resource for scientists and professionals involved in the research and development of pharmaceuticals or other applications involving this compound.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in various scientific fields, including pharmaceuticals, due to their wide range of biological activities.[1][2] The introduction of a trifluoromethyl group can enhance the chemical stability and biological activity of a molecule.[3] this compound is a derivative that combines these features, making it a compound of interest for further investigation. This guide focuses on two critical physicochemical parameters for drug development: solubility and stability.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is provided in the table below, based on information from chemical suppliers.

PropertyValueReference
Chemical Name (2E)-3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid[4]
CAS Number 1206594-24-2[4]
Molecular Formula C12H11F3O3[4][5]
Molecular Weight 260.21 g/mol [4][5]
Appearance White to off-white solidInferred from related compounds
Purity ≥97%[4]

Solubility Profile

Predicted Solubility of this compound
SolventPredicted SolubilityRationale
WaterLowThe hydrophobic phenyl, ethoxy, and trifluoromethyl groups are expected to limit aqueous solubility.
MethanolSolublePolar protic solvent, likely to dissolve the compound.
EthanolSolublePolar protic solvent, likely to dissolve the compound.
AcetoneSolublePolar aprotic solvent, predicted to be a good solvent based on related compounds.
Ethyl AcetateSolubleModerately polar solvent, predicted to be a good solvent based on related compounds.
DichloromethaneSolubleNonpolar organic solvent, predicted to be a good solvent based on related compounds.
Dimethyl Sulfoxide (DMSO)SolublePolar aprotic solvent, commonly used for dissolving a wide range of organic compounds.

Stability Profile

The chemical stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability studies are not published, the trifluoromethyl group is known to enhance the chemical stability of molecules.[3]

General Stability Considerations

Cinnamic acid derivatives can be susceptible to degradation under certain conditions. A generalized workflow for assessing the stability of a compound like this compound is presented below.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of This compound in relevant solvents Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Expose to stress conditions Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Expose to stress conditions Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Expose to stress conditions Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to stress conditions Photo Photolytic Stress (UV/Vis light) Prep->Photo Expose to stress conditions Analysis Analyze samples at time points using a stability-indicating method (e.g., HPLC-UV) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradation Identify and quantify degradation products Analysis->Degradation Pathway Elucidate degradation pathway Degradation->Pathway Kinetics Determine degradation kinetics Pathway->Kinetics

Figure 1: Generalized workflow for forced degradation studies.
Predicted Stability

ConditionPredicted StabilityPotential Degradation Pathway
Acidic (pH 1-3) Likely stableHydrolysis of the ethoxy group is a possibility under harsh acidic conditions and elevated temperature.
Neutral (pH 6-8) Expected to be stableMinimal degradation anticipated.
Basic (pH 9-12) Potential for degradationHydrolysis of the ethoxy group and potential reactions involving the acrylic acid moiety.
Oxidative Potential for degradationThe double bond in the acrylic acid side chain could be susceptible to oxidation.
Thermal Likely stable at moderate temperaturesDecomposition may occur at temperatures approaching the melting point.
Photostability Potential for isomerization or degradationThe conjugated system may be sensitive to UV light, potentially leading to cis-trans isomerization or other photochemical reactions.

Experimental Protocols

The following sections provide generalized experimental protocols that can be adapted to determine the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analysis:

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol for Forced Degradation Study
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute with mobile phase to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

    • Identify and characterize any significant degradation products.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound have not been elucidated, many cinnamic acid derivatives are known to exert their effects through various signaling pathways. Based on the activities of related compounds, a hypothetical signaling pathway is proposed below. It is crucial to note that this is a theoretical model and requires experimental validation.

Hypothetical_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Cellular Signaling cluster_compound Compound Intervention cluster_response Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates COX2 COX-2 NFkB->COX2 induces expression iNOS iNOS NFkB->iNOS induces expression Inflammation Inflammatory Response COX2->Inflammation iNOS->Inflammation Compound 4-Ethoxy-3-(trifluoromethyl) cinnamic acid Compound->IKK inhibits (hypothesized)

Figure 2: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While specific experimental data for this compound is limited, a predictive assessment based on its chemical structure and the properties of related cinnamic acid derivatives has been provided. The included generalized experimental protocols offer a starting point for researchers to determine the precise physicochemical characteristics of this molecule. Further empirical studies are necessary to definitively establish its solubility and stability profiles, which will be crucial for its potential development in pharmaceutical and other applications.

References

Unlocking the Therapeutic Potential of Cinnamic Acid: A Technical Guide to Novel Compound Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide has been released, outlining promising research avenues for the development of novel cinnamic acid compounds. This in-depth resource is tailored for researchers, scientists, and drug development professionals, providing a wealth of data, experimental protocols, and visual aids to accelerate the discovery of new therapeutic agents.

Cinnamic acid and its derivatives, a class of organic compounds widely found in plants, have long been recognized for their diverse pharmacological properties.[1][2] This guide delves into the core research areas where these compounds show significant promise: oncology, infectious diseases, inflammation, neurodegenerative disorders, and diabetes. By presenting a consolidated overview of the latest findings and methodologies, this document aims to serve as a critical resource for the scientific community, fostering innovation in drug discovery.

The guide emphasizes clarity and practical application, with all quantitative data summarized in structured tables for straightforward comparison of compound efficacy. Detailed experimental protocols for key assays are provided, offering researchers a solid foundation for their own investigations. Furthermore, complex biological processes are elucidated through meticulously crafted diagrams of signaling pathways and experimental workflows, generated using the Graphviz DOT language, to ensure a deep and actionable understanding of the underlying mechanisms.

Anticancer Research: Targeting Key Malignancy Pathways

Cinnamic acid derivatives have emerged as a significant area of interest in oncology due to their potential to inhibit tumor growth and progression.[3][4] Research has demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. A key mechanism of action involves the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in many cancers and associated with tumor invasion and metastasis.[5][6]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various cinnamic acid derivatives has been quantified through in vitro cytotoxicity assays, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values for a selection of compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5 A-549 (Lung)10.36[4]
Compound 1 A-549 (Lung)11.38[4]
Compound 9 A-549 (Lung)11.06[4]
Compound 4ii Multiple LinesPotent LOX inhibitor[3]
Compound 14a SH-SY5Y (Neuroblastoma)2.41[7]
Compound 4 HL60 (Leukemia)8.09[8]
Compound 4 MCF-7 (Breast)3.26[8]
Compound 4 A549 (Lung)9.34[8]
Compound 55p Bel7402/5-FU (Resistant HCC)2.09[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic effects of novel cinnamic acid derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate human lung cancer cells (A-549) in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized cinnamic acid derivatives (e.g., 1 µM to 25 µM) and a positive control (e.g., colchicine) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[4]

Signaling Pathways in Cinnamic Acid's Anticancer Action

Cinnamic acid derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Two of the most significant pathways are the PI3K/Akt and NF-κB pathways.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[10] Cinnamic acid derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and subsequent induction of apoptosis.[10]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt  Akt Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Proliferation Cell Proliferation & Survival pAkt->Proliferation Cinnamic_Acid Cinnamic Acid Derivative Cinnamic_Acid->PI3K

Caption: PI3K/Akt signaling pathway and its inhibition by cinnamic acid derivatives.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in inflammation and cancer by promoting cell survival and proliferation.[1][2] Cinnamic acid derivatives can inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[1][2]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK pIkB p-IκBα IKK->pIkB  IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->IKK NFkB_IkB->NFkB Release Proteasome Proteasome pIkB->Proteasome Degradation Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression  NF-κB binds DNA Cinnamic_Acid Cinnamic Acid Derivative Cinnamic_Acid->IKK Synthesis_Workflow Start Start: Cinnamic Acid Derivative & Amine Activation Activation of Carboxylic Acid (EDC, HOBt) Start->Activation Coupling Amide Bond Formation (Coupling Reaction) Activation->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product Final Product: Cinnamic Acid Amide Purification->Product Analysis Characterization (NMR, MS) Product->Analysis MAPK_Pathway Stimuli Extracellular Stimuli (Stress, Cytokines) MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Migration) Transcription_Factors->Cellular_Response Cinnamic_Acid Cinnamic Acid Derivative Cinnamic_Acid->MAPK

References

In Silico Prediction of 4-Ethoxy-3-(trifluoromethyl)cinnamic Acid Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] Cinnamic acid and its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3] The specific biological targets of many synthetic cinnamic acid derivatives, such as this compound, remain uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict the potential biological targets of this compound, providing researchers with a foundational roadmap for further experimental validation.

The prediction of protein targets for a small molecule, also known as target fishing, is a critical step in understanding its mechanism of action and potential therapeutic applications or adverse effects.[4] In silico approaches offer a rapid and cost-effective means to generate hypotheses about molecular targets before embarking on extensive experimental studies.[4][5] This guide will detail both ligand-based and structure-based methodologies for target prediction.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its biological activity. While experimental data for this specific molecule is scarce, its properties can be computationally predicted.

PropertyPredicted ValueData Source
Molecular FormulaC12H11F3O3PubChem
Molecular Weight260.21 g/mol PubChem
XLogP33.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem

In Silico Target Prediction Workflow

A multi-pronged in silico approach, combining various computational techniques, is most effective for robust target prediction. This workflow integrates ligand-based and structure-based methods to generate a prioritized list of potential targets.

In Silico Target Prediction Workflow cluster_input Input Molecule cluster_ligand_based Ligand-Based Approaches cluster_structure_based Structure-Based Approaches cluster_data_integration Data Integration & Prioritization cluster_output Output Input This compound (SMILES/SDF) Similarity 2D/3D Similarity Search Input->Similarity Pharmacophore Pharmacophore Modeling Input->Pharmacophore QSAR QSAR Analysis Input->QSAR Docking Reverse Docking Input->Docking Integration Target Prioritization Similarity->Integration Pharmacophore->Integration QSAR->Integration Docking->Integration Output Prioritized List of Potential Targets Integration->Output

A flowchart of the in silico target prediction workflow.

Experimental Protocols

1. Ligand-Based Target Prediction

Ligand-based methods utilize the principle that molecules with similar structures are likely to have similar biological activities.

a. Chemical Similarity Searching

This approach involves searching databases of known bioactive compounds to identify molecules structurally similar to the query compound.

  • Protocol:

    • Obtain the 2D structure (SMILES or SDF format) of this compound.

    • Utilize public databases such as PubChem, ChEMBL, and DrugBank for similarity searching.

    • Employ Tanimoto coefficient-based similarity metrics with a threshold of >0.85 for initial screening.

    • Compile a list of similar compounds and their known biological targets.

  • Predicted Similar Compounds and Their Primary Targets:

Similar CompoundTanimoto Coefficient (2D)Primary Target(s)
4-Fluoro-3-(trifluoromethyl)cinnamic acid>0.9Unknown
3-(Trifluoromethyl)cinnamic acid>0.85Used in the synthesis of Cinacalcet, a calcimimetic agent.
4-Methoxycinnamic acid>0.8Reported to have various biological activities.

b. Pharmacophore Modeling

A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.

  • Protocol:

    • Generate a 3D conformation of this compound using computational chemistry software (e.g., MOE, Discovery Studio).

    • Use a pharmacophore modeling tool (e.g., Pharmit, ZINCPharmer) to create a pharmacophore model based on the query molecule.

    • Screen this pharmacophore against a database of known protein structures or ligand-protein complexes to identify potential targets that can accommodate the query molecule.

2. Structure-Based Target Prediction

Structure-based methods rely on the 3D structure of potential protein targets.

a. Reverse Docking

Reverse docking (or inverse docking) involves docking the query molecule into the binding sites of a large number of protein structures to predict potential binding partners.

  • Protocol:

    • Prepare the 3D structure of this compound.

    • Select a library of protein crystal structures (e.g., from the Protein Data Bank - PDB) representing a diverse range of potential drug targets.

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the ligand into the binding sites of each protein in the library.

    • Score and rank the protein targets based on the predicted binding affinity (docking score).

    • Filter the results based on favorable binding poses and interactions.

Potential Target Classes and Signaling Pathways

Based on the known activities of other cinnamic acid derivatives, several target classes and signaling pathways can be prioritized for investigation. Cinnamic acids are known to exhibit anti-inflammatory and anticancer activities.[1][2]

a. Anti-inflammatory Targets

Inflammatory processes are often mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

  • Potential Targets: COX-1, COX-2, 5-LOX

  • Signaling Pathway: Arachidonic Acid Metabolism

Arachidonic_Acid_Pathway AA Arachidonic Acid COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (5-LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Simplified Arachidonic Acid signaling pathway.

b. Anticancer Targets

The anticancer effects of some cinnamic acid derivatives have been linked to the modulation of signaling pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK pathway.[6]

  • Potential Targets: Receptor Tyrosine Kinases (RTKs), RAF, MEK, ERK

  • Signaling Pathway: MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Simplified MAPK/ERK signaling pathway.

Summary of Predicted Targets and Confidence Levels

The following table summarizes potential targets for this compound based on the in silico workflow. The confidence level is a qualitative assessment based on the convergence of different prediction methods.

Predicted TargetTarget ClassRationaleConfidence Level
Cyclooxygenase-2 (COX-2)Enzyme (Oxidoreductase)Structural similarity to known anti-inflammatory agents; common target for cinnamic acid derivatives.Medium
5-Lipoxygenase (5-LOX)Enzyme (Oxidoreductase)Known target for some cinnamic acid derivatives with anti-inflammatory properties.[2]Medium
Extracellular signal-regulated kinase (ERK)KinaseCinnamic acid derivatives have been shown to modulate the MAPK/ERK pathway.[6]Low
Peroxisome proliferator-activated receptor gamma (PPARγ)Nuclear ReceptorSome cinnamic acid derivatives are known to be PPARγ agonists.Low

This in silico investigation provides a preliminary landscape of the potential biological targets of this compound. The predicted targets are primarily involved in inflammation and cell signaling pathways, consistent with the known biological activities of the broader cinnamic acid class of compounds.

The findings presented in this guide are predictive and require experimental validation. High-throughput screening, enzymatic assays, and cell-based assays are recommended next steps to confirm the predicted interactions and elucidate the mechanism of action of this compound. The prioritized list of targets serves as a valuable starting point for guiding these experimental efforts, ultimately accelerating the drug discovery and development process.

References

Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorinated cinnamic acids and their derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The introduction of fluorine atoms into the cinnamic acid scaffold can profoundly alter its physicochemical and biological properties, including acidity, lipophilicity, metabolic stability, and bioactivity. A thorough understanding of their thermochemical properties is paramount for applications ranging from drug design and formulation to the synthesis of advanced polymers. This technical guide provides a comprehensive overview of the available thermochemical data for fluorinated cinnamic acids, details the experimental methodologies for their determination, and explores their potential interactions with key signaling pathways.

Data Presentation: Thermochemical Properties

The following tables summarize the available quantitative thermochemical data for various fluorinated cinnamic acids. It is important to note that comprehensive experimental data for a wide range of fluorinated isomers are still limited, highlighting a key area for future research.

Table 1: Melting Points of Fluorinated Cinnamic Acids

CompoundPosition of FluorineMelting Point (°C)
2-Fluorocinnamic acid2178-180
3-Fluorocinnamic acid3162-164
4-Fluorocinnamic acid4209-210[1][2][3]
α-Fluorocinnamic acidα156-159[4]
3,4-Difluorocinnamic acid3,4194-196[5]

Table 2: Other Available Thermochemical Data

CompoundPropertyValueUnits
4-Fluorocinnamic acidBoiling Point281.6 at 760 mmHg°C[6]
4-Fluorocinnamic acidVapor Pressure0.00167 at 25°CmmHg[6]
o-Fluorobenzoic acid*Standard Enthalpy of Formation (liquid)-134.38kcal/mol[7]
α-Fluorocinnamic acidEnthalpy of Combustion of Solid-kJ/mol[8][9]

Note: o-Fluorobenzoic acid is a related compound, and its thermochemical data can provide some reference for fluorinated cinnamic acids.

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. Below are detailed methodologies for key experiments relevant to the study of fluorinated cinnamic acids.

Combustion Calorimetry

Combustion calorimetry is the primary method for determining the enthalpy of combustion (ΔcH°) of a compound, from which the standard enthalpy of formation (ΔfH°) can be derived. For fluorine-containing organic compounds, a specialized rotating-bomb calorimeter is often employed to ensure complete combustion and to handle the corrosive products.

Experimental Workflow for Rotating-Bomb Combustion Calorimetry:

cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis pellet Pelletize Sample weigh Weigh Sample pellet->weigh ampoule Seal in Quartz Ampoule weigh->ampoule place Place Ampoule in Bomb ampoule->place add Add Auxiliary Substance & Water place->add pressurize Pressurize with Oxygen add->pressurize ignite Ignite Sample pressurize->ignite rotate Rotate Bomb ignite->rotate measure Measure Temperature Rise rotate->measure calibrate Calibrate with Benzoic Acid measure->calibrate correct Apply Corrections calibrate->correct calculate Calculate ΔcH° correct->calculate derive Derive ΔfH° calculate->derive

Workflow for Rotating-Bomb Combustion Calorimetry.

Methodology:

  • Sample Preparation: A known mass of the fluorinated cinnamic acid is pressed into a pellet and sealed in a fused-quartz ampoule.

  • Calorimeter Setup: The sealed ampoule is placed in a platinum crucible inside a rotating-bomb calorimeter. A small amount of water and an auxiliary substance (like mineral oil) are added to the bomb to aid combustion and dissolve the acidic products.

  • Combustion: The bomb is filled with high-pressure oxygen and placed in a calorimeter jacket containing a known amount of water. The sample is ignited electrically. The bomb is rotated during combustion to ensure a homogeneous solution of the products.

  • Temperature Measurement: The temperature change of the water in the calorimeter jacket is precisely measured.

  • Calibration and Calculation: The calorimeter is calibrated by burning a standard substance with a known enthalpy of combustion, such as benzoic acid. After applying corrections for the heat of combustion of the auxiliary substance, the fuse wire, and the formation of nitric acid, the standard enthalpy of combustion of the sample is calculated. The standard enthalpy of formation is then derived using Hess's law.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure changes in heat flow to a sample as it is heated, cooled, or held at a constant temperature. It is particularly useful for determining the enthalpy of fusion (ΔfusH) and the temperatures of phase transitions, such as melting.

Experimental Workflow for DSC:

cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh Sample seal Seal in Pan weigh->seal place Place Sample & Reference Pans in DSC seal->place program Set Temperature Program place->program run Run Experiment program->run record Record Heat Flow run->record integrate Integrate Peak Area record->integrate calculate Calculate ΔfusH integrate->calculate GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation FCA Fluorinated Cinnamic Acid FCA->MEK Inhibition

References

Quantum Chemical Calculations for Cinnamic Acid Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely found in nature, notably in cinnamon and various plants.[1] They form a versatile scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic potential of these compounds is often linked to their specific molecular structures and electronic properties. Quantum chemical calculations have emerged as a powerful tool to elucidate these structure-activity relationships (SAR), providing valuable insights for the rational design and development of novel drug candidates.[4][5][6][7]

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of cinnamic acid derivatives for researchers, scientists, and professionals in drug development. It covers key computational methodologies, summarizes important quantitative data, and outlines experimental protocols to facilitate further research.

Core Computational Methodologies

The investigation of cinnamic acid derivatives heavily relies on a variety of computational techniques to predict their physicochemical properties and biological activities.

Density Functional Theory (DFT)

A predominant method for these studies is Density Functional Theory (DFT).[8][9][10][11][12] DFT calculations are employed to determine the electronic structure of molecules, offering a balance between accuracy and computational cost. A common approach involves geometry optimization of the ground state of the molecules using functionals like B3LYP combined with basis sets such as 6-311+G(2d,2p) or 6-311++G**.[8][10][13] These calculations yield crucial electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][10] The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.[9][12]

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of cinnamic acid derivatives with their biological activities.[4][5][6][7] By developing mathematical models, QSAR can predict the activity of novel compounds. These models often incorporate electronic and spatial descriptors derived from quantum chemical calculations.[6] For instance, multiple linear regression (MLR) analysis has been used to demonstrate that the electronic properties of cinnamic acid analogues are primary determinants of their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[4][7]

Molecular Docking

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand (in this case, a cinnamic acid derivative) to a target protein.[3][4][7][9][14][15][16] This technique provides insights into the intermolecular interactions, such as hydrogen bonds and steric interactions, that govern the ligand-receptor binding.[4][7] For example, docking studies have been used to investigate the interactions of cinnamic acid derivatives with targets like matrix metallopeptidase 9 (MMP9) and various enzymes implicated in cancer.[14][16]

Calculated Molecular Properties of Cinnamic Acid Derivatives

Quantum chemical calculations provide a range of quantitative data that are critical for understanding the behavior of cinnamic acid derivatives. The following table summarizes key calculated properties for representative compounds.

Derivative NameMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Application/TargetReference
Cinnamic AcidDFT/B3LYP/6-311++G --0.0205Antioxidant[12]
trans-p-Coumaric AcidDFT/B3LYP/6-311+G(2d,2p)---Antioxidant[8]
trans-Sinapinic AcidDFT/B3LYP/6-311+G(2d,2p)---Antioxidant[8]
Caffeic AcidDFT/B3LYP/6-311++G---Antioxidant[10]
Ferulic Acid----Antioxidant, Anticancer[1]

Note: Specific HOMO and LUMO energy values were not consistently reported across all reviewed sources in a comparable format, hence they are marked as "-". The energy gap for cinnamic acid is explicitly mentioned.

Experimental and Computational Protocols

A generalized workflow for the computational analysis of cinnamic acid derivatives is outlined below.

Computational Workflow for Cinnamic Acid Derivatives

Computational Workflow for Cinnamic Acid Derivatives cluster_0 Input Preparation cluster_1 Quantum Chemical Calculations cluster_2 Biological Activity Prediction cluster_3 Analysis and Interpretation A Selection of Cinnamic Acid Derivatives B 3D Structure Generation A->B C Geometry Optimization (e.g., DFT B3LYP/6-311++G**) B->C D Calculation of Molecular Properties (HOMO, LUMO, etc.) C->D E QSAR Model Development D->E F Molecular Docking Simulations D->F G Structure-Activity Relationship Analysis E->G F->G H Identification of Lead Compounds G->H

Caption: A generalized workflow for the computational analysis of cinnamic acid derivatives.

Detailed Methodologies

  • Structure Preparation : The initial step involves obtaining or drawing the 2D structures of the cinnamic acid derivatives. These are then converted into 3D structures using molecular modeling software.

  • Geometry Optimization : The 3D structures are optimized to their lowest energy conformation using quantum chemical methods, most commonly DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G**).[10][11] This step is crucial for obtaining accurate molecular properties.

  • Calculation of Molecular Descriptors : Following optimization, various electronic and structural properties are calculated. These include HOMO and LUMO energies, dipole moment, and atomic charges.[8][10][17]

  • QSAR Modeling : For QSAR studies, a dataset of compounds with known biological activities is required. The calculated molecular descriptors are used as independent variables to build a regression model that correlates with the observed activity.

  • Molecular Docking : In molecular docking, the 3D structure of the target protein is obtained from a protein database (e.g., PDB). The optimized ligand structures are then docked into the active site of the protein to predict binding modes and affinities.[9][14]

Signaling Pathways and Logical Relationships

The biological effects of cinnamic acid derivatives are often mediated through their interaction with specific signaling pathways. For example, their anticancer activity can be linked to the inhibition of enzymes like matrix metalloproteinases (MMPs) which are involved in tumor invasion and metastasis.[14][16]

Logical Relationship in QSAR for EGFR Inhibition

QSAR Logic for EGFR Inhibition cluster_0 Molecular Descriptors cluster_1 QSAR Model cluster_2 Predicted Activity A Electronic Properties (from DFT) D Multiple Linear Regression (MLR) A->D B Steric Properties B->D C Hydrophobic Properties C->D E EGFR Inhibition (pIC50) D->E

Caption: Logical relationship in a QSAR model for predicting EGFR inhibition by cinnamic acid analogs.

Conclusion

Quantum chemical calculations offer a powerful and indispensable toolkit for the modern drug discovery and development pipeline. In the context of cinnamic acid derivatives, these computational methods provide deep insights into their molecular properties and mechanisms of action, thereby guiding the synthesis and selection of new candidates with enhanced therapeutic profiles. The integration of DFT, QSAR, and molecular docking allows for a comprehensive in silico evaluation, accelerating the identification of promising lead compounds for a variety of diseases. As computational power and methodologies continue to advance, the role of quantum chemistry in shaping the future of medicine is set to expand even further.

References

4-Ethoxy-3-(trifluoromethyl)cinnamic Acid: A Technical Review of a Novel Cinnamic Acid Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. This technical guide focuses on the available scientific and technical information for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, a halogenated and ether-functionalized derivative. Due to the limited direct research on this specific molecule, this review synthesizes information from closely related structural analogs to provide insights into its potential synthesis, physicochemical properties, and biological activities. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

Introduction

Cinnamic acids are a class of organic compounds that are ubiquitously found in the plant kingdom and form the backbone of numerous natural products.[1] Their versatile chemical structure, characterized by a phenyl ring attached to an acrylic acid moiety, allows for extensive chemical modification, leading to a diverse array of biological activities. These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2] The introduction of substituents such as ethoxy and trifluoromethyl groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The trifluoromethyl group, in particular, is a common bioisostere used in drug design to enhance metabolic stability and binding affinity.

This review consolidates the currently available data on this compound and provides a predictive overview of its chemical synthesis and potential biological relevance based on established knowledge of similar cinnamic acid derivatives.

Physicochemical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The primary source of information comes from chemical supplier databases. A summary of the available data is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₁F₃O₃ECHEMI[3]
Molecular Weight 260.21 g/mol ECHEMI[3]
CAS Number 1206594-24-2ECHEMI[3]
Heavy Atom Count 18ECHEMI[3]
Rotatable Bond Count 4ECHEMI[3]

Synthesis

Proposed Experimental Protocol: Knoevenagel Condensation

This proposed protocol is adapted from the synthesis of structurally related compounds, such as 3-(trifluoromethyl)cinnamic acid.[5]

Reactants:

  • 4-Ethoxy-3-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine (as solvent and base)

  • Piperidine (as catalyst)

Procedure:

  • To a solution of 4-Ethoxy-3-(trifluoromethyl)benzaldehyde (1 equivalent) in pyridine, add malonic acid (1.5-2.5 equivalents).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

A general workflow for this proposed synthesis is depicted in the following diagram.

G Proposed Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Ethoxy-3-(trifluoromethyl)benzaldehyde D Knoevenagel Condensation (Reflux) A->D B Malonic Acid B->D C Pyridine & Piperidine C->D E Acidic Workup (HCl, Ice) D->E F Purification (Recrystallization) E->F G This compound F->G

A flowchart of the proposed synthetic workflow.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking. However, the known pharmacological profiles of other cinnamic acid derivatives can provide a basis for predicting its potential therapeutic applications. Cinnamic acid derivatives have been reported to exhibit a variety of biological effects, including antioxidant and hypolipidemic activities.[6]

Predicted Mechanism of Action: Anti-inflammatory and Antioxidant Pathways

Many cinnamic acid derivatives exert their effects by modulating key signaling pathways involved in inflammation and oxidative stress. A plausible, yet hypothetical, signaling pathway that could be influenced by this compound is the NF-κB pathway, a central regulator of inflammatory responses.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory compounds.

Hypothetical Target Signaling Pathway This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nuclear Translocation->Pro-inflammatory Cytokines Gene Expression

A diagram of a potential signaling pathway.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the broader class of cinnamic acid derivatives. While direct experimental data is scarce, the established synthetic methodologies and biological activities of its structural analogs suggest that it could be a valuable target for future research. The presence of the ethoxy and trifluoromethyl moieties may confer unique physicochemical and pharmacological properties.

Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol.

  • Characterizing its physicochemical properties in detail.

  • Screening for a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.

  • Elucidating its mechanism of action and identifying its molecular targets.

This document provides a starting point for researchers and drug development professionals interested in exploring the potential of this compound. The synthesis of this and other novel cinnamic acid derivatives holds promise for the discovery of new therapeutic agents.

References

Commercial Suppliers and Technical Profile of 4-Ethoxy-3-(trifluoromethyl)cinnamic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of commercial suppliers, synthesis methodologies, and potential biological applications of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid (CAS No. 1206594-24-2), a substituted cinnamic acid derivative of interest to researchers in drug discovery and development. This document is intended to serve as a valuable resource for scientists and professionals in the field, offering key data in a structured format to facilitate procurement and experimental design.

Summary of Commercial Suppliers

This compound is available from several commercial chemical suppliers. The following table summarizes key quantitative data from prominent vendors to aid in the comparative analysis and procurement of this compound.

SupplierCatalog NumberPurityAvailable QuantitiesPrice
Genprice 127-PC302646-02Not Specified5 gPrice upon request
Apollo Scientific PC302646Not SpecifiedNot SpecifiedPrice upon request
ECHEMI Not Specified97%Not SpecifiedPrice upon request
ChemicalBook CB72611833Not SpecifiedNot SpecifiedPrice upon request

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

PropertyValue
CAS Number 1206594-24-2[1][2][3]
Molecular Formula C12H11F3O3[2][3]
Molecular Weight 260.21 g/mol [2][3]

Experimental Protocols: Synthesis of this compound

Proposed Synthesis via Knoevenagel-Doebner Condensation:

The synthesis would proceed by reacting 4-ethoxy-3-(trifluoromethyl)benzaldehyde with malonic acid. The use of a basic catalyst, such as pyridine with a catalytic amount of piperidine, is standard for this transformation.[6]

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.5 eq).

  • Solvent and Catalyst Addition: Add pyridine to the flask to serve as both the solvent and the base. A catalytic amount of piperidine (0.1 eq) is then introduced to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.

  • Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound.

The following diagram illustrates the logical workflow for this proposed synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 4-ethoxy-3-(trifluoromethyl)benzaldehyde reaction Knoevenagel-Doebner Condensation (Reflux, 2-4h) start1->reaction start2 Malonic Acid start2->reaction start3 Pyridine (Solvent/Base) start3->reaction start4 Piperidine (Catalyst) start4->reaction workup Acidic Work-up (HCl/Ice) reaction->workup purification Filtration & Recrystallization workup->purification product This compound purification->product

Proposed synthesis workflow for this compound.

Potential Signaling Pathways and Biological Activities

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[7][8][9] These effects are often mediated through the modulation of key signaling pathways. While the specific pathways affected by this compound have not been elucidated, it is plausible that it may interact with pathways commonly associated with other cinnamic acid derivatives, such as the NF-κB signaling pathway.[10]

The NF-κB pathway is a critical regulator of inflammation and immune responses. Its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines, which is a therapeutic target in many diseases.

The following diagram depicts a simplified representation of the NF-κB signaling pathway, a potential target for cinnamic acid derivatives.

G cluster_stimulus External Stimulus cluster_inhibition Potential Inhibition by Cinnamic Acid Derivative cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response stimulus Pro-inflammatory Signal IKK IKK Complex stimulus->IKK Activates compound This compound compound->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to response Expression of Pro-inflammatory Genes nucleus->response Induces

Potential inhibition of the NF-κB signaling pathway by a cinnamic acid derivative.

References

The Trifluoromethyl Group: A Comprehensive Technical Guide to Safe Handling, Application, and Disposal for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethyl (CF₃) group has become an indispensable tool in modern medicinal chemistry and materials science. Its unique electronic and steric properties can dramatically enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules.[1][2][3][4][5] This has led to the widespread incorporation of the CF₃ moiety in a significant portion of pharmaceuticals, agrochemicals, and advanced materials.[2][6] However, the same properties that make the trifluoromethyl group so valuable also necessitate a thorough understanding of the specific safety and handling considerations associated with trifluoromethyl-containing compounds and their synthetic precursors. This guide provides an in-depth overview of the reactivity, hazards, and safe handling protocols for these compounds, as well as detailed experimental methodologies and waste disposal guidelines to ensure the safety of laboratory personnel and the protection of the environment.

Physicochemical Properties and Hazards of Trifluoromethyl-Containing Compounds

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that significantly influences the reactivity of adjacent functional groups.[1] This strong inductive effect can increase the acidity of nearby protons and enhance the electrophilicity of carbonyl carbons. The C-F bond is exceptionally strong, contributing to the high thermal and metabolic stability of trifluoromethylated compounds.[6]

General Hazards

While the trifluoromethyl group itself is generally considered to be metabolically stable, the overall toxicity of a trifluoromethyl-containing compound is highly dependent on the parent molecule. However, some general hazards are associated with this class of compounds and the reagents used to introduce the CF₃ group. Many trifluoromethylating agents are reactive and may be toxic or corrosive. For instance, trifluoromethyltrimethylsilane (TMSCF₃), a widely used reagent, is known to be harmful if swallowed and causes skin and eye irritation.[7]

Quantitative Data on Properties and Toxicity

A clear understanding of the physical and toxicological properties of trifluoromethyl-containing compounds and their reagents is crucial for safe handling. The following tables summarize key data for some common examples.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Vapor Pressure (mmHg)
Trifluoromethylbenzene98-08-8146.11101-103.46-2938.83
1,3-Di(trifluoromethyl)benzene402-31-3214.11116.3-35Not Available
(Trifluoromethyl)trimethylsilane81290-20-2142.2145-55.5Not AvailableNot Available

Table 1: Physical Properties of Selected Trifluoromethyl-Containing Compounds [8][9][10][11]

CompoundRoute of AdministrationSpeciesLD₅₀
TipranavirOralRat>5000 mg/kg

Table 2: Acute Toxicity Data for Tipranavir [12]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safety protocols is paramount when working with trifluoromethyl-containing compounds and their reagents.

Engineering Controls

All manipulations of volatile or powdered trifluoromethyl-containing compounds and trifluoromethylating agents should be conducted in a certified chemical fume hood to minimize inhalation exposure. For reactions involving highly reactive or gaseous reagents, a glove box or other contained system may be necessary.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times in the laboratory. This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection: The selection of appropriate gloves is critical. No single glove material is resistant to all chemicals. Consult the glove manufacturer's compatibility chart for the specific compounds being used. For many organofluorine compounds, thicker nitrile or neoprene gloves are recommended. Double gloving can provide an additional layer of protection.

  • Body Protection: A flame-resistant lab coat should be worn, buttoned, with sleeves rolled down. For larger scale operations or when handling highly corrosive reagents, a chemically resistant apron is also recommended.

  • Footwear: Closed-toe shoes are mandatory.

Experimental Protocols

The following sections provide detailed methodologies for common procedures involving trifluoromethyl-containing compounds.

Synthesis: Trifluoromethylation of Heterocycles

The direct C-H trifluoromethylation of heterocycles is a powerful tool in drug discovery. The following is a general protocol adapted from the literature.[13][14][15][16]

Materials:

  • Heterocyclic substrate

  • Zinc trifluoromethanesulfinate (TFMS)

  • tert-Butyl hydroperoxide (t-BuOOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of the heterocyclic substrate in a 2.5:1 mixture of DCM and water, add zinc trifluoromethanesulfinate (TFMS).

  • To the stirred mixture, add tert-butyl hydroperoxide (t-BuOOH) portion-wise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Heterocycle Trifluoromethylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Substrate in DCM/H₂O B Add TFMS A->B C Add t-BuOOH B->C D Monitor by TLC/LC-MS C->D E Aqueous Workup D->E Reaction Complete F Extract with DCM E->F G Dry and Concentrate F->G H Flash Chromatography G->H I Pure Product H->I

Caption: Workflow for the trifluoromethylation of heterocycles.

Purification: Crystallization

Crystallization is a common and effective method for purifying solid trifluoromethyl-containing compounds.

Procedure:

  • Dissolve the crude solid in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities or activated carbon.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Methods

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the characterization of trifluoromethyl-containing compounds. The ¹⁹F chemical shifts are highly sensitive to the electronic environment of the CF₃ group.[17] ¹³C NMR is also informative, with the carbon of the CF₃ group typically appearing as a quartet due to coupling with the three fluorine atoms.[18][19]

4.3.2 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of trifluoromethyl-containing compounds. The fragmentation of these compounds can be complex, but often involves the loss of the CF₃ radical or HF.[20] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Biological Activity and Signaling Pathways

Many trifluoromethyl-containing drugs exert their therapeutic effects by modulating specific signaling pathways.

Celecoxib: A COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[21] COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[21] By inhibiting COX-2, celecoxib reduces the synthesis of these inflammatory mediators.[21]

Celecoxib's Inhibition of the COX-2 Pathway

G ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Prostaglandins Prostaglandins (Pain & Inflammation) PGH2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine, a widely prescribed antidepressant, functions by selectively inhibiting the reuptake of serotonin in the synaptic cleft.[7][22][23][24][25][26] This leads to an increased concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission.[22][24]

Fluoxetine's Effect on the Serotonin Synapse

G Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor Serotonin Receptor Serotonin->Receptor Binding Fluoxetine Fluoxetine Fluoxetine->SERT

Caption: Fluoxetine blocks the serotonin transporter (SERT).

Tipranavir: An HIV Protease Inhibitor

Tipranavir is an antiretroviral drug used to treat HIV infection. It is a non-peptidic protease inhibitor that binds to the active site of the HIV protease enzyme.[12][27][28][29][30] This binding prevents the cleavage of viral polyproteins into functional proteins, which is a crucial step in the maturation of new, infectious virions.[12][28][29][30]

Tipranavir's Inhibition of HIV Protease

G GagPol Gag-Pol Polyprotein HIVProtease HIV Protease GagPol->HIVProtease ViralProteins Functional Viral Proteins HIVProtease->ViralProteins Cleavage Virion Mature Virion ViralProteins->Virion Tipranavir Tipranavir Tipranavir->HIVProtease

Caption: Tipranavir blocks the cleavage of viral polyproteins.

Spill and Emergency Procedures

In the event of a spill of a trifluoromethyl-containing compound, immediate and appropriate action is necessary to mitigate risks.

Minor Spills

For small spills of low-toxicity materials, the following steps should be taken:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Carefully sweep the absorbed material into a designated waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spills

For large spills, or spills of highly toxic or volatile materials:

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the fire alarm if necessary.

  • If safe to do so, close the laboratory doors to contain the spill.

  • Contact the institution's emergency response team and provide them with the specific details of the spill (chemical name, quantity, location).

  • Do not re-enter the laboratory until it has been declared safe by emergency personnel.

Waste Disposal

Proper disposal of trifluoromethyl-containing waste is essential to prevent environmental contamination.

General Guidelines
  • All trifluoromethyl-containing chemical waste should be considered hazardous.

  • Collect waste in clearly labeled, sealed, and compatible containers.

  • Do not mix incompatible waste streams.

  • Follow all institutional and local regulations for hazardous waste disposal.

Specific Disposal Methods

For many per- and polyfluoroalkyl substances (PFAS), which includes some trifluoromethyl-containing compounds, the U.S. Environmental Protection Agency (EPA) has provided interim guidance on disposal.[31][32] These methods may also be applicable to other trifluoromethyl-containing waste streams.

  • High-Temperature Incineration: This is a common method for the destruction of halogenated organic compounds.[33] The high temperatures are designed to break the strong carbon-fluorine bonds.

  • Hazardous Waste Landfills: For solid waste, disposal in a licensed hazardous waste landfill is an option. These landfills have specialized liners and leachate collection systems to prevent environmental contamination.[34]

  • Deep-Well Injection: Liquid waste can be disposed of by injection into deep, underground wells that are geologically isolated from groundwater sources.[34]

It is crucial to consult with your institution's environmental health and safety office to determine the appropriate disposal method for your specific waste.

Conclusion

The trifluoromethyl group is a powerful tool in modern chemistry, but its use comes with the responsibility of ensuring safe handling and disposal. By understanding the inherent properties and hazards of trifluoromethyl-containing compounds, adhering to strict safety protocols, and following established experimental and disposal procedures, researchers can harness the benefits of this unique functional group while minimizing risks to themselves and the environment. This guide serves as a comprehensive resource to promote a culture of safety in the handling and application of these important molecules.

References

Methodological & Application

High-Yield Synthesis of Substituted Cinnamic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cinnamic acids are a critical class of organic compounds widely utilized as precursors and key intermediates in the pharmaceutical, cosmetic, and food industries. Their versatile chemical structure allows for a broad range of applications, from the synthesis of antiviral and anticancer drugs to the development of novel fragrances and UV-protecting agents. This document provides detailed application notes and standardized protocols for the high-yield synthesis of various substituted cinnamic acids, focusing on the most robust and efficient chemical methodologies.

Introduction to Synthetic Strategies

The synthesis of substituted cinnamic acids can be achieved through several classical organic reactions. The choice of method often depends on the desired substitution pattern on the aromatic ring, the availability of starting materials, and the desired scale of the reaction. The three most common and effective methods for preparing these compounds are the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck reaction. Each of these methods offers distinct advantages in terms of substrate scope, reaction conditions, and overall yield. This guide will provide detailed protocols and comparative yield data for each of these key synthetic routes.

Data Presentation: Comparative Yields of Substituted Cinnamic Acids

The following tables summarize the reported yields for a variety of substituted cinnamic acids synthesized via the Perkin, Knoevenagel, and Heck reactions. This data is intended to provide researchers with a comparative overview to aid in the selection of the most appropriate synthetic strategy for their target molecule.

Table 1: Yields from Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2][3]

Substituent on BenzaldehydeYield (%)Reference
Unsubstituted70-85[1][4]
4-Methyl33[1]
2-Chloro71[1]
4-Chloro52-80[1][5]
2-Methoxy55[1]
4-Methoxy30[1]
2-Nitro75[1]
4-Nitro82[1]
2,6-Dichloro82[1]
Table 2: Yields from Knoevenagel-Doebner Condensation

This method involves the condensation of an aromatic aldehyde with malonic acid, often catalyzed by a weak base like pyridine or piperidine, followed by decarboxylation.[6][7][8]

Substituent on AldehydeCatalyst/SolventYield (%)Reference
UnsubstitutedTBAB/K2CO3/H2O (Microwave)85[6]
4-MethoxyTBAB/K2CO3/H2O (Microwave)92[6]
4-ChloroTBAB/K2CO3/H2O (Microwave)94[6]
4-NitroTBAB/K2CO3/H2O (Microwave)95[6]
3-NitroTBAB/K2CO3/H2O (Microwave)90[6]
3-BromoTBAB/K2CO3/H2O (Microwave)88[6]
2,4-DichloroTBAB/K2CO3/H2O (Microwave)92[6]
4-Hydroxy (p-Coumaric Acid)Pyridine/Piperidine~50[9]
4-Hydroxy-3-methoxy (Ferulic Acid)Pyridine57.6[10]
3,4-Dihydroxy (Caffeic Acid)Pyridine44.4[10]
4-Hydroxy-3,5-dimethoxy (Sinapic Acid)Piperidine/Pyridine78[11][12]
Various (DABCO catalyzed)DABCO/DMF91-96[13]
Various (Proline catalyzed)Proline/Ethanol60-80[14]
Table 3: Yields from Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene, in this case, acrylic acid or its esters.[15][16][17]

Aryl Halide SubstituentOlefinCatalyst SystemYield (%)Reference
4-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2]/K2CO396[18]
4-Bromoanisoletert-Butyl acrylate[SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2]/K2CO398[18]
2-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2]/K2CO384[18]
2-Bromoanisoletert-Butyl acrylate[SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2]/K2CO396[18]
IodobenzeneEugenolPd(OAc)2/K2CO381 (E-isomer)[17]
IodobenzeneEstragolePd(OAc)2/K2CO375 (E-isomer)[17]
Various Aryl HalidesSodium AcrylatePalladacycle/Na2CO343-93[7][19]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of substituted cinnamic acids using the three primary methods discussed.

Protocol 1: Perkin Reaction for the Synthesis of Cinnamic Acid

This protocol describes the synthesis of unsubstituted cinnamic acid from benzaldehyde and acetic anhydride.

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 10.6 g (0.1 mol) of benzaldehyde, 15.3 g (0.15 mol) of acetic anhydride, and 6.15 g (0.075 mol) of anhydrous sodium acetate.

  • Heat the mixture in an oil bath at 180°C for 8 hours.[20]

  • Allow the reaction mixture to cool slightly and then pour it into a beaker containing 100 mL of water.

  • Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride.

  • Cool the mixture in an ice bath. Cinnamic acid will precipitate as a solid.

  • Filter the crude product using a Büchner funnel and wash it with cold water.

  • To purify, dissolve the crude product in a minimum amount of hot water, add a small amount of activated charcoal, and heat for a few minutes.

  • Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified cinnamic acid crystals by filtration, wash with a small amount of cold water, and dry in an oven at 100°C.

Expected Yield: 70-75%[20]

Protocol 2: Knoevenagel-Doebner Condensation for the Synthesis of 4-Chlorocinnamic Acid

This protocol details a microwave-assisted synthesis of 4-chlorocinnamic acid.

Materials:

  • 4-Chlorobenzaldehyde

  • Malonic acid

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K2CO3)

  • Distilled water

  • Hydrochloric acid (HCl)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-chlorobenzaldehyde (5 mmol), malonic acid (5 mmol), TBAB (2.5 mmol), and K2CO3 (2.5 mmol) in 10 mL of distilled water.[6]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 900 W for 5 minutes.[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Acidify the reaction mixture with dilute HCl until a precipitate forms.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-chlorocinnamic acid.

Expected Yield: ~94%[6]

Protocol 3: Heck Reaction for the Synthesis of Methyl p-Chlorocinnamate

This protocol outlines the synthesis of a cinnamic acid ester, which can then be hydrolyzed to the corresponding acid.

Materials:

  • 4-Chlorobenzaldehyde

  • Diethyl malonate

  • Sodium hydroxide

  • Anhydrous methanol

  • Glacial acetic acid

  • Glycine

  • Ice

Procedure:

  • In a reaction flask, dissolve diethyl malonate in anhydrous methanol.

  • Slowly add a solution of sodium hydroxide in absolute methanol and stir.

  • Add glacial acetic acid to the mixture and stir at room temperature.

  • To this solution, add 4-chlorobenzaldehyde and glycine.

  • Heat the mixture to reflux for 5-6 hours, followed by reduced-pressure reflux for 1-2 hours.[21]

  • After cooling, pour the reaction mixture into an ice-water mixture to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a methanol-water mixture and dry under vacuum to obtain pure methyl p-chlorocinnamate.[21]

Expected Yield: ~84.6%[21]

Visualization of Experimental Workflows

The following diagrams illustrate the general experimental workflows for the Perkin, Knoevenagel-Doebner, and Heck reactions.

Perkin_Reaction_Workflow start Start reactants Aromatic Aldehyde + Acid Anhydride + Alkali Salt start->reactants heating Heat (e.g., 180°C, 8h) reactants->heating hydrolysis Hydrolysis (Boiling Water) heating->hydrolysis precipitation Precipitation (Cooling) hydrolysis->precipitation filtration Filtration precipitation->filtration purification Recrystallization filtration->purification product Substituted Cinnamic Acid purification->product

Caption: General workflow for the Perkin reaction.

Knoevenagel_Condensation_Workflow start Start reactants Aromatic Aldehyde + Malonic Acid + Base (e.g., Pyridine) start->reactants reaction Condensation & Decarboxylation (Heating or Microwave) reactants->reaction acidification Acidification (e.g., HCl) reaction->acidification precipitation Precipitation acidification->precipitation filtration Filtration precipitation->filtration purification Recrystallization filtration->purification product Substituted Cinnamic Acid purification->product Heck_Reaction_Workflow start Start reactants Aryl Halide + Acrylic Acid (or Ester) + Base start->reactants catalysis Pd-Catalyzed Coupling (Heating) reactants->catalysis workup Aqueous Workup & Extraction catalysis->workup purification Chromatography or Recrystallization workup->purification product Substituted Cinnamic Acid (or Ester) purification->product

References

Application Notes and Protocols: 4-Ethoxy-3-(trifluoromethyl)cinnamic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data is publicly available for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid. The following application notes and protocols are based on the known biological activities and established methodologies for the broader class of cinnamic acid derivatives. The information provided should be used as a guide for initiating research and is not based on validated results for this specific compound.

Introduction

Cinnamic acid and its derivatives are a well-established class of compounds with a wide array of pharmacological activities, making them promising scaffolds in drug discovery.[1][2][3] These activities include anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective effects.[4][5][6][7] The biological efficacy of cinnamic acid derivatives is often modulated by the nature and position of substituents on the phenyl ring.[1] The subject of this document, this compound, possesses two key substituents: an ethoxy group and a trifluoromethyl group. The trifluoromethyl group is known for its potential to enhance anti-inflammatory and anticancer activities, while alkoxy groups like ethoxy can influence pharmacokinetic properties.[6][8][9]

These application notes provide a hypothetical framework for researchers to explore the therapeutic potential of this compound.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally related cinnamic acid derivatives, this compound could be investigated for the following applications:

  • Anti-inflammatory Agent: Cinnamic acid derivatives have been shown to modulate inflammatory pathways. The trifluoromethyl group, in particular, is a feature of some known anti-inflammatory drugs. A potential mechanism could involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of signaling pathways such as NF-κB.[2]

  • Anticancer Agent: Numerous cinnamic acid derivatives exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[1][2] The trifluoromethyl moiety has been incorporated into various anticancer compounds.[8] Potential molecular targets could include protein kinases, transcription factors, or enzymes involved in tumor progression.

  • Neuroprotective Agent: Certain derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's by exhibiting antioxidant and anti-inflammatory effects within the central nervous system.[4]

  • Antimicrobial Agent: Cinnamic acid and its derivatives can disrupt bacterial cell membranes and inhibit biofilm formation.[2][10]

Quantitative Data for Related Cinnamic Acid Derivatives

The following table summarizes a selection of reported in vitro activities for various cinnamic acid derivatives to provide a reference for potential efficacy ranges.

Derivative NameTarget/AssayMeasurementValueReference
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideStaphylococcus aureusMIC22.27 µM[11]
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideStaphylococcus aureusMIC27.47 µM[11]
Methyl 2-{(E)-2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoateMycobacterium marinumIC5064 µM[1]
3,4-dimethoxy cinnamoyl choline esterAcetylcholinesterase (AChE) InhibitionIC50Not specified, but strongest inhibitor in its class[11] (Implied)
Caffeic acid phenethyl ester (CAPE) analog 33 HeLa cell lineIC501.6 µM[12]
Caffeic acid phenethyl ester (CAPE) analog 33 Eca-109 cell lineIC505.9 µM[12]
Caffeic acid phenethyl ester (CAPE) analog 33 DU-145 cell lineIC502.0 µM[12]
Caffeic acid phenethyl ester (CAPE) analog 33 MCF-7 cell lineIC507.1 µM[12]

Experimental Protocols

General Synthesis of a Cinnamic Acid Derivative via Knoevenagel Condensation

This protocol describes a general method for synthesizing cinnamic acid derivatives from the corresponding benzaldehyde, which can be adapted for this compound.[13][14]

Materials:

  • 4-Ethoxy-3-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-Ethoxy-3-(trifluoromethyl)benzaldehyde and 2-3 equivalents of malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an ice-cold solution of concentrated HCl.

  • A precipitate of the crude cinnamic acid derivative should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Evaluation of Biological Activity

The following are general protocols for the initial screening of a novel compound like this compound.

1. Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration at which the compound becomes toxic to cells.

Materials:

  • Human cell lines (e.g., cancer cell lines like HeLa, or normal cell lines like fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.

2. Anti-inflammatory Activity (e.g., COX Inhibition Assay)

This assay can assess the direct inhibitory effect of the compound on cyclooxygenase enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • This compound

  • A suitable buffer system

  • Detection reagents (e.g., for measuring prostaglandin production)

Procedure:

  • Pre-incubate the COX enzyme with various concentrations of this compound or a known inhibitor (positive control).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable method (e.g., ELISA, HPLC).

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 4-Ethoxy-3-(trifluoromethyl) cinnamic acid Compound->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothesized NF-κB signaling pathway inhibition.

Experimental Workflow

G cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Development Synthesis Synthesis and Purification of This compound Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Primary_Assay Primary Bioassays (e.g., Anti-inflammatory, Anticancer) Cytotoxicity->Primary_Assay Dose_Response Dose-Response and IC50 Determination Primary_Assay->Dose_Response Target_ID Target Identification and Validation Dose_Response->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Target_ID->Pathway_Analysis Animal_Models In Vivo Efficacy in Animal Models Pathway_Analysis->Animal_Models Tox_PK Toxicology and Pharmacokinetics Animal_Models->Tox_PK

Caption: Drug discovery workflow for a novel compound.

References

4-Ethoxy-3-(trifluoromethyl)cinnamic Acid: A Versatile Building Block in the Synthesis of Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethoxy-3-(trifluoromethyl)cinnamic acid, a substituted cinnamic acid derivative, has emerged as a valuable building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features, comprising an ethoxy group and a trifluoromethyl moiety on the phenyl ring, impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability and improved cell permeability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its role as a key intermediate in the development of C5a receptor antagonists.

Physicochemical Properties

PropertyValue
CAS Number 1206594-24-2
Molecular Formula C₁₂H₁₁F₃O₃
Molecular Weight 260.21 g/mol
Appearance Off-white to white solid
Solubility Soluble in common organic solvents such as methanol, ethanol, and dimethylformamide.

Application as a Building Block for C5a Receptor Antagonists

A significant application of this compound is in the synthesis of potent antagonists for the C5a receptor (C5aR). The C5a receptor, a G protein-coupled receptor, plays a crucial role in the inflammatory response.[1][2][3] Its activation by the complement component C5a, a potent anaphylatoxin, triggers a cascade of pro-inflammatory events, including the recruitment of immune cells like neutrophils, eosinophils, and monocytes.[4] Dysregulation of the C5a/C5aR signaling axis is implicated in a variety of inflammatory and autoimmune diseases.[4][5] Consequently, blocking this interaction with small molecule antagonists represents a promising therapeutic strategy.

The trifluoromethyl group in this compound is a key pharmacophore that can enhance the binding affinity and efficacy of the resulting antagonists.

C5a Receptor Signaling Pathway

The binding of C5a to its receptor, C5aR1, initiates a signaling cascade that leads to a cellular inflammatory response. This pathway is a key target for the antagonists synthesized from this compound.

C5a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C5aR1 C5aR1 (CD88) G_protein Gαi/G16 C5aR1->G_protein Activation PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK C5a C5a C5a->C5aR1 Binding Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release, Degranulation) PI3K->Inflammatory_Response PLC->Inflammatory_Response Ras_MAPK->Inflammatory_Response Antagonist C5aR Antagonist (derived from This compound) Antagonist->C5aR1 Inhibition Synthesis_Workflow Start 4-Ethoxy-3-(trifluoromethyl)benzaldehyde + Malonic Acid Reaction Knoevenagel-Doebner Condensation (Pyridine, Piperidine, Heat) Start->Reaction Workup Acidification (HCl) & Filtration Reaction->Workup Product This compound Workup->Product Amide_Coupling_Workflow Start 4-Ethoxy-3-(trifluoromethyl)cinnamoyl chloride + Amine Reaction Amide Coupling (Base, e.g., Triethylamine or DIPEA) Dichloromethane Start->Reaction Workup Aqueous Workup & Purification (Chromatography) Reaction->Workup Product Amide Product (C5aR Antagonist Precursor) Workup->Product

References

Application Notes and Protocols for Cell-based Assays Using 4-Ethoxy-3-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities.[1][2] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The structural backbone of cinnamic acid, a phenyl ring attached to an acrylic acid moiety, allows for extensive chemical modifications, leading to a wide array of derivatives with potentially enhanced therapeutic efficacy.[2][4] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the biological effects of a specific derivative, 4-Ethoxy-3-(trifluoromethyl)cinnamic acid. While specific experimental data for this compound is not yet widely available in published literature, the following protocols and data for structurally related cinnamic acid derivatives can serve as a valuable starting point for investigation.

Data Presentation: Biological Activities of Cinnamic Acid Derivatives

The following table summarizes the cytotoxic activities of various cinnamic acid derivatives against different cancer cell lines, as reported in the literature. It is important to note that these values are for related compounds and should be considered as a reference for designing experiments with this compound.

Compound/DerivativeCell LineAssay TypeIC50 ValueReference
Cinnamic AcidHT-144 (Melanoma)MTT2.4 mM[1]
Cinnamic Acid Ester/Amide DerivativesHeLa, K562, Fem-x, MCF-7MTT42 - 166 µM[5]
Substituted Cinnamic Acyl SulfonamidesMCF-7 (Breast Cancer)Not Specified0.17 µg/mL (for compound 56a)[4]
4-hydroxycinnamic acid derivativeMycobacterium marinumNot Specified64 µM[4]
Phenyl-substituted Cinnamic AcidsVarious Cancer Cell LinesNot Specified>240 µM to <240 µM[3]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateHCT-116 (Colon Carcinoma)MTT16.2 µM[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Target cancer cell line (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium. The concentration range should be determined based on preliminary experiments or data from related compounds (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

experimental_workflow_mtt start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Treat with 4-Ethoxy-3- (trifluoromethyl)cinnamic acid incubate1->treat_compound incubate2 Incubate 24/48/72h treat_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT-based cell viability assay.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the test compound.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

experimental_workflow_apoptosis start Start seed_cells Seed and treat cells in 6-well plate start->seed_cells harvest_cells Harvest cells seed_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide wash_cells->stain_cells incubate Incubate 15 min in the dark stain_cells->incubate analyze_flow Analyze by flow cytometry incubate->analyze_flow end End analyze_flow->end

Caption: Workflow for apoptosis detection by flow cytometry.

Potential Signaling Pathways

Based on studies of other cinnamic acid derivatives, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. Ferulic acid, a hydroxycinnamic acid, has been shown to induce apoptosis by altering the expression of Bcl-2 family proteins and caspases, and by blocking the activation of pathways like ERK/Akt.[7] Cinnamic acid itself has been reported to induce apoptosis in nasopharyngeal carcinoma cells by increasing the expression of p53, Bax, and caspase-3, while decreasing Bcl-2.[8]

The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated in response to treatment with this compound.

signaling_pathway_apoptosis cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_execution Execution Phase compound 4-Ethoxy-3-(trifluoromethyl) cinnamic acid p53 p53 compound->p53 bax Bax p53->bax + bcl2 Bcl-2 p53->bcl2 - caspase9 Caspase-9 bax->caspase9 + bcl2->caspase9 - caspase3 Caspase-3 caspase9->caspase3 + apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptotic signaling pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently limited, the extensive research on related cinnamic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The protocols outlined in this document for assessing cytotoxicity and apoptosis provide a solid framework for initiating such studies. Further research is warranted to determine the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for understanding its full therapeutic potential and for its further development as a novel drug candidate.

References

Application Notes and Protocols for the Quantification of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed analytical methods for the quantitative analysis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. Two primary methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications.

Application Note 1: Quantification of this compound by Reverse-Phase HPLC-UV

1. Principle

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other matrix components. The separation is achieved on a C18 stationary phase using a gradient elution of an acidified aqueous mobile phase and an organic modifier. Quantification is performed by ultraviolet (UV) detection, likely at a wavelength between 270 and 300 nm, where cinnamic acid derivatives exhibit strong absorbance.[1][2] The peak area of the analyte is proportional to its concentration in the sample.

2. Reagents, Materials, and Instrumentation

  • Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade, ≥99%)

    • Ultrapure water (18.2 MΩ·cm)

  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or PVDF)

3. Experimental Protocol

3.1. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 25, and 80 µg/mL) from a separate stock solution to ensure accuracy and precision.

3.2. Sample Preparation (from Plasma)

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an internal standard (if used) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

3.3. Chromatographic Conditions

  • Column: C18, 100 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.8 mL/min[3]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 285 nm (or optimal wavelength determined by DAD scan)

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    8.0 95
    10.0 95
    10.1 30

    | 15.0 | 30 |

3.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the prepared working standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥0.995.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Application Note 2: Ultrasensitive Quantification of this compound by LC-MS/MS

1. Principle

This method provides highly sensitive and selective quantification of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Chromatographic separation is performed on a C18 column. The analyte is ionized using electrospray ionization (ESI) in negative mode, which is highly effective for carboxylic acids.[4][5][6] Quantification is achieved using Multiple Reaction Monitoring (MRM), which monitors a specific precursor-to-product ion transition, ensuring high selectivity and minimizing matrix interference.[4][5]

2. Reagents, Materials, and Instrumentation

  • Reagents:

    • Same as HPLC-UV method.

    • Isotopically labeled this compound (e.g., ¹³C₆ or D₅-labeled) is recommended as an internal standard (IS).

  • Instrumentation:

    • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Nitrogen gas generator.

    • Associated data acquisition and processing software.

3. Experimental Protocol

3.1. Preparation of Standard and QC Solutions

  • Stock and Working Solutions: Prepare calibration standards and QC samples as described in the HPLC-UV method, but at lower concentrations, typically ranging from 0.1 ng/mL to 500 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the isotopically labeled internal standard at a fixed concentration (e.g., 50 ng/mL) in acetonitrile.

3.2. Sample Preparation (from Plasma)

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant and dilute with 100 µL of ultrapure water.

  • Transfer the final mixture to an LC vial for analysis.

3.3. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 20
      3.0 95
      4.0 95
      4.1 20

      | 6.0 | 20 |

  • Mass Spectrometry Conditions (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Ion Spray Voltage: -4500 V

    • Source Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • MRM Transitions:

      Compound Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Collision Energy (V)
      This compound m/z 259.1 m/z 215.1 -22

      | IS (e.g., ¹³C₆-labeled) | m/z 265.1 | m/z 221.1 | -22 |

3.4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative Data Summary

The following table summarizes the plausible performance characteristics for the proposed analytical methods.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 100 µg/mL0.1 - 500 ng/mL
Correlation Coefficient (r²) ≥0.998≥0.999
Limit of Detection (LOD) 30 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 100 ng/mL0.1 ng/mL
Intra-day Precision (%RSD) < 5%< 8%
Inter-day Precision (%RSD) < 7%< 10%
Accuracy (Recovery %) 95 - 105%92 - 108%

Visualizations

Below is a generalized workflow for the quantification of an analyte from a biological matrix using chromatography.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Transfer & Filtration Centrifugation->Extraction Injection LC Injection Extraction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Concentration vs. Response) Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Caption: General workflow for analyte quantification.

References

Application Note: Quantitative Analysis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a synthetic organic compound with potential applications in pharmaceutical research and development. Like many cinnamic acid derivatives, it possesses bioactive properties that warrant further investigation.[1] Accurate quantification of this compound in biological matrices, such as human plasma, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers the high sensitivity and selectivity required for bioanalytical assays of small molecules.[1] This application note presents a robust and reliable method for the determination of this compound in human plasma. The method utilizes a straightforward sample preparation procedure followed by rapid and selective HPLC-MS/MS analysis.

Experimental Protocols

1. Sample Preparation

Two methods are provided for the extraction of this compound from human plasma: Protein Precipitation (for rapid, high-throughput analysis) and Liquid-Liquid Extraction (for higher selectivity and sample cleanup).

Protocol 1: Protein Precipitation (PPT)

This method is fast and suitable for a large number of samples. Acetonitrile is an effective solvent for precipitating plasma proteins.[2][3]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound or a structurally similar compound like trans-Cinnamic acid-d7). A 3:1 solvent-to-sample ratio is recommended for efficient protein removal.[4]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject an aliquot (typically 5-10 µL) into the HPLC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that can result in a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.[5] As an acidic compound, adjusting the pH of the aqueous phase can enhance extraction efficiency.[6]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a suitable tube, add 100 µL of the plasma sample.

  • Spike with an internal standard.

  • Acidify the plasma by adding 20 µL of 1% formic acid in water to protonate the cinnamic acid derivative, making it less water-soluble.

  • Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[7]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

The following parameters are proposed for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Proposed HPLC-MS/MS Parameters

Parameter Setting
HPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution
0.0 min 30% B
0.5 min 30% B
4.0 min 95% B
5.0 min 95% B
5.1 min 30% B
7.0 min 30% B
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions
Precursor Ion (m/z) 259.1 (for [M-H]⁻ of C12H11F3O3, exact mass 260.07)[8]
Product Ion 1 (m/z) 215.1 (Loss of CO2)
Product Ion 2 (m/z) 187.1 (Loss of CO2 and C2H4)
Collision Energy Optimized for maximum signal (typically 15-25 eV)

| Dwell Time | 100 ms |

Results and Discussion

This method is designed for the selective and sensitive quantification of this compound. The use of a C18 column provides good retention and peak shape for this moderately hydrophobic molecule.[9] The addition of formic acid to the mobile phase aids in protonating the carboxyl group, which can improve chromatographic performance and is standard for the analysis of cinnamic acid derivatives.[10][11]

In the mass spectrometer, negative ion mode ESI is selected due to the acidic nature of the carboxyl group, which readily deprotonates to form the [M-H]⁻ ion. The precursor ion with an m/z of 259.1 is selected for fragmentation. The primary fragmentation pathway for cinnamic acids is typically the loss of carbon dioxide (CO2, 44 Da) from the carboxyl group.[10] Therefore, the most intense and stable product ion is expected at m/z 215.1. A secondary transition can be monitored for confirmation.

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Hypothetical performance data for a validated method are presented below.

Table 2: Hypothetical Method Validation Summary

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%

| Recovery (LLE Method) | > 85% |

Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analysis & Data Processing Plasma_Sample Human Plasma Sample PPT_Method Protein Precipitation (Acetonitrile + IS) Plasma_Sample->PPT_Method LLE_Method Liquid-Liquid Extraction (Acidify, Extract, Evaporate, Reconstitute) Plasma_Sample->LLE_Method Centrifuge_PPT Centrifuge PPT_Method->Centrifuge_PPT Centrifuge_LLE Centrifuge LLE_Method->Centrifuge_LLE Supernatant Collect Supernatant Centrifuge_PPT->Supernatant Final_Extract_PPT Final Extract (PPT) Supernatant->Final_Extract_PPT Organic_Layer Collect Organic Layer Centrifuge_LLE->Organic_Layer Dry_Reconstitute Evaporate & Reconstitute Organic_Layer->Dry_Reconstitute Final_Extract_LLE Final Extract (LLE) Dry_Reconstitute->Final_Extract_LLE HPLC_MS HPLC-MS/MS Analysis (C18, Gradient, ESI-, MRM) Final_Extract_PPT->HPLC_MS Final_Extract_LLE->HPLC_MS Data_Acquisition Data Acquisition HPLC_MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Final_Result Final Concentration Result Quantification->Final_Result

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Logical Relationship of the Analytical Method

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_result Result prep Matrix Removal Removes proteins and interferences Increases method robustness hplc Chromatographic Separation (C18) Isolates analyte from other components Provides Retention Time (RT) prep->hplc Clean Extract ms Ionization (ESI-) Generates charged analyte molecules [M-H]⁻ hplc->ms Eluted Analyte msms Tandem MS (MRM) Selects Precursor Ion (Q1) Fragments Ion (Q2) Selects Product Ion (Q3) ms->msms result Selective & Sensitive Quantification Signal intensity is proportional to concentration msms->result

Caption: Logical flow from sample preparation to final quantification in the HPLC-MS/MS method.

Conclusion

The described HPLC-MS/MS method provides a selective, sensitive, and robust framework for the quantitative analysis of this compound in human plasma. The choice between a rapid protein precipitation protocol and a more thorough liquid-liquid extraction allows for flexibility depending on the specific requirements of the study, whether for high-throughput screening or detailed pharmacokinetic analysis. This application note serves as a comprehensive guide for researchers in the fields of drug metabolism and clinical pharmacology.

References

Application Note: NMR Characterization of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the nuclear magnetic resonance (NMR) characterization of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid. It includes standardized procedures for sample preparation, data acquisition, and processing for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. While specific spectral data for this compound is not publicly available and must be determined experimentally, this note serves as a comprehensive guide for researchers undertaking its analysis. Furthermore, a general experimental workflow and a hypothetical signaling pathway potentially modulated by cinnamic acid derivatives are presented to illustrate the broader context of its characterization and potential biological relevance.

Introduction

This compound is a derivative of cinnamic acid, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4]. The presence of an ethoxy and a trifluoromethyl group on the phenyl ring is expected to modulate its physicochemical properties and biological efficacy[5][6]. Accurate structural elucidation and characterization are paramount for its development as a potential therapeutic agent. NMR spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure. This application note outlines the necessary protocols for achieving a comprehensive NMR characterization.

NMR Spectral Data (Hypothetical)

The following tables are provided as a template for the experimental data that would be obtained for this compound. The chemical shifts and coupling constants are yet to be determined.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
TBDTBDTBDTBDAromatic-H
TBDTBDTBDTBDAromatic-H
TBDTBDTBDTBDAromatic-H
TBDTBDTBDTBDOlefinic-H
TBDTBDTBDTBDOlefinic-H
TBDTBDTBDTBD-OCH₂CH₃
TBDTBDTBDTBD-OCH₂CH₃
TBDTBDTBDTBD-COOH

TBD: To Be Determined experimentally.

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
TBD-COOH
TBDOlefinic-C
TBDOlefinic-C
TBDAromatic-C
TBDAromatic-C
TBDAromatic-C
TBDAromatic-C
TBDAromatic-C-O
TBDAromatic-C-CF₃
TBD-CF₃
TBD-OCH₂CH₃
TBD-OCH₂CH₃

TBD: To Be Determined experimentally.

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for the preparation of cinnamic acid derivative samples for NMR spectroscopy is crucial for obtaining high-quality, reproducible data.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Glass wool or syringe filter

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as cinnamic acids often show good solubility in it). Add a small amount of TMS as an internal standard for chemical shift calibration.

  • Ensuring Complete Dissolution: Vortex the vial to ensure the sample is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Alternatively, a syringe filter can be used.

  • Sample Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (e.g., DMSO-d₆ at 39.52 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR Acquisition filter->h1_nmr c13_nmr ¹³C NMR Acquisition filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference analyze Integration & Peak Assignment reference->analyze report Characterization Report analyze->report

Caption: Experimental workflow for NMR characterization.

Hypothetical Signaling Pathway

Cinnamic acid derivatives have been shown to modulate various signaling pathways, often implicated in inflammation and cancer. The diagram below illustrates a hypothetical pathway that could be influenced by this compound, based on the known activities of similar compounds.

signaling_pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor myd88 MyD88 receptor->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkb_a Active NF-κB ikk->nfkb_a phosphorylates IκBα nfkb_i NF-κB/IκBα response Expression of Pro-inflammatory Genes (COX-2, iNOS, TNF-α) nfkb_a->response translocates to nucleus compound 4-Ethoxy-3-(trifluoromethyl) cinnamic acid compound->ikk Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This application note provides a framework for the NMR characterization of this compound. Adherence to the detailed protocols for sample preparation and data acquisition will ensure the generation of high-quality NMR spectra, which are essential for the definitive structural elucidation of this compound. The provided templates for data presentation and the illustrative diagrams of the experimental workflow and a potential biological pathway serve as valuable resources for researchers in the fields of medicinal chemistry and drug development. The biological activities of this specific molecule warrant further investigation to unlock its therapeutic potential.

References

Application Notes and Protocols for Derivatizing 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, a synthetic aromatic carboxylic acid. Cinnamic acid and its derivatives are a class of compounds known for their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The protocols outlined below describe common derivatization strategies—esterification and amidation—to generate novel analogs for screening in drug discovery and development programs.

Overview of Derivatization Strategies

The structure of this compound, featuring a carboxylic acid group, a phenyl ring, and an alkene double bond, offers multiple sites for chemical modification.[1][5] The most straightforward derivatization targets the carboxylic acid moiety to form esters and amides. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and biological activity.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol describes the synthesis of esters from this compound using the Fischer esterification method. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental and cost-effective approach to generating a variety of ester derivatives.[6][7][8][9]

Materials:

  • This compound

  • Alcohol of choice (e.g., ethanol, methanol, propanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous organic solvent (e.g., toluene, dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of the desired alcohol (10-20 eq), which can also serve as the solvent. Alternatively, dissolve the cinnamic acid derivative in a minimal amount of an anhydrous organic solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the alcohol used.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a co-solvent was used, remove it using a rotary evaporator. If the alcohol was used as the solvent, dilute the mixture with an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

dot

Esterification_Workflow start Start reactants Mix: - this compound - Alcohol - Sulfuric Acid start->reactants reflux Reflux reactants->reflux Heat workup Work-up: - Cool - Dilute - Wash (H₂O, NaHCO₃, Brine) reflux->workup TLC Monitoring dry Dry organic layer workup->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Ester Product purify->product

Caption: Fischer Esterification Workflow.

Protocol 2: Amide Coupling of this compound

This protocol details the synthesis of amide derivatives using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of an amide bond between the carboxylic acid and a primary or secondary amine.[10][11][12]

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC)

  • (Optional) N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • 0.5 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent.

  • Add the amine (1.0-1.2 eq).

  • (Optional but recommended) Add NHS or HOBt (1.0-1.2 eq) to the mixture. This can suppress side reactions and improve yield.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (EDC or DCC, 1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Dilute the reaction mixture with the organic solvent.

  • Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

dot

Amide_Coupling_Workflow start Start reactants Mix: - this compound - Amine - (Optional) NHS/HOBt in anhydrous solvent start->reactants coupling Add Coupling Agent (EDC or DCC) at 0°C reactants->coupling react Stir at RT (12-24h) coupling->react workup Work-up: - Filter (if DCC) - Dilute - Wash (HCl, NaHCO₃, Brine) react->workup TLC Monitoring dry Dry organic layer workup->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify product Amide Product purify->product

Caption: Amide Coupling Workflow.

Quantitative Data Summary

The following tables summarize typical reaction yields for the esterification and amidation of various cinnamic acid derivatives as reported in the literature. These values can serve as a benchmark for the derivatization of this compound, although actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Reported Yields for Esterification of Cinnamic Acid Derivatives

Cinnamic Acid DerivativeAlcoholCatalystReaction TimeYield (%)Reference
Cinnamic acidMentholH₂SO₄4 hours95.83[7]
Cinnamic acidMentholH₂SO₄5 hours96.38[7]
Cinnamic acidMentholH₂SO₄6 hours91.79[7]
Cinnamic acidAmyl alcoholH₂SO₄6 hours80.73[7]
Benzaldehyde & Ethyl AcetateSodium Methoxide/HCl2 hours92.96 (crude)[13]

Table 2: Reported Yields for Amidation of Cinnamic Acid Derivatives

Cinnamic Acid DerivativeAmineCoupling SystemSolventYield (%)Reference
Cinnamic acidp-AnisidineEDC·HClTHF93.1[10]
Cinnamic acidp-AnisidineDCC/DMAPDCM48.8[10]
Cinnamic acidp-AnisidineDCC/DMAPTHF39.7[10]
Ferulic acidTryptamineDCC/NaHCO₃Acetone/Water43.8 (conversion)[11]
Ferulic acidTyramineDCC/NaHCO₃Acetone/Water10.0 (conversion)[11]

Potential Biological Activities and Signaling Pathways

Cinnamic acid derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[1][4] The derivatization of the carboxylic acid group can modulate these activities. For instance, certain cinnamic acid amides and esters have shown potent inhibition of enzymes such as monoamine oxidases (MAOs) and cholinesterases.[14]

The anticancer activity of some cinnamic acid derivatives has been linked to the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9, which are involved in tumor invasion and metastasis.[15] The general mechanism involves the binding of the derivative to the active site of the enzyme, thereby blocking its catalytic function.

dot

Signaling_Pathway derivative Cinnamic Acid Derivative (e.g., Ester or Amide) mmp9 Matrix Metalloproteinase-9 (MMP-9) derivative->mmp9 Inhibits ecm Extracellular Matrix (ECM) Degradation mmp9->ecm Promotes invasion Tumor Cell Invasion & Metastasis ecm->invasion Leads to

References

Application Notes and Protocols: Fluorinated Cinnamic Acids in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fluorinated cinnamic acids in various areas of materials science. The unique properties imparted by the fluorine atom, such as high electronegativity, thermal stability, and hydrophobicity, combined with the versatile chemical structure of cinnamic acid, make these compounds valuable building blocks for advanced materials. This document details their application in liquid crystals, photoreactive polymers, surface modification, and organic electronics, providing experimental protocols and quantitative data where available.

Application in Liquid Crystals

The introduction of fluorine atoms into cinnamic acid-based liquid crystals significantly influences their mesomorphic and optical properties. Lateral fluorination, in particular, can alter molecular packing and dipole moments, leading to the formation of desirable liquid crystalline phases such as nematic (N) and smectic (SmA) phases. These materials are of interest for applications in display technologies and photonics.

Data Presentation: Mesomorphic Properties of a Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Series

A homologous series of laterally fluorinated unsymmetric liquid crystalline compounds, 2-fluoro-4-(4-(alkoxy)phenyl)diazenyl)phenyl cinnamate (In), demonstrates the effect of alkoxy chain length on the thermal properties and liquid crystal phases. The transition temperatures for different homologs are summarized below.

Compound (In)Alkoxy Chain Length (n)Melting Point (°C)SmA Transition (°C)Nematic Transition (°C)Isotropic Transition (°C)
I6 692.554.7 (monotropic)195.5-
I8 8106.874.5 (monotropic)173.5-
I16 1683.997.6 (enantiotropic)132.8-

Data extracted from a study on a new non-symmetric series of laterally fluorinated liquid crystalline materials[1][2]. "Monotropic" indicates the phase is observed only on cooling, while "enantiotropic" means it is observed on both heating and cooling.

Experimental Protocol: Synthesis of 2-fluoro-4-(4-(hexyloxy)phenyl)diazenyl)phenyl cinnamate (I6)

This protocol describes a representative synthesis of a laterally fluorinated phenyl cinnamate liquid crystal.

Materials:

  • 4-((4-(hexyloxy)phenyl)diazenyl)phenol

  • Cinnamoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Ethanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Esterification:

    • Dissolve 4-((4-(hexyloxy)phenyl)diazenyl)phenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Characterize the final product by 1H NMR, 13C NMR, and FT-IR spectroscopy to confirm its structure.

    • Determine the phase transition temperatures and identify the liquid crystalline phases using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Visualization: Synthetic Pathway of a Fluorinated Phenyl Cinnamate Liquid Crystal

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-((4-(hexyloxy)phenyl)diazenyl)phenol P A->P B Cinnamoyl chloride B->P C Pyridine, DCM 0 °C to RT C->P D 2-fluoro-4-(4-(hexyloxy)phenyl)diazenyl)phenyl cinnamate (I6) P->D Esterification

Caption: Synthesis of a laterally fluorinated phenyl cinnamate liquid crystal.

Application in Photoreactive Polymers

The carbon-carbon double bond in the cinnamate group is susceptible to [2+2] photocycloaddition upon exposure to UV light. This property allows for the development of photocrosslinkable polymers. The incorporation of fluorine into these polymers can enhance their thermal stability, chemical resistance, and modify their optical properties, making them suitable for applications such as photoresists in microlithography and as biocompatible, biodegradable elastomers.

Data Presentation: Properties of a Cinnamate-Functionalized Biodegradable Elastomer
PropertyValue Range
Young's Modulus50.5 - 152.1 kPa
In vitro degradation half-life90 - 140 days

Data from a study on photocrosslinkable biodegradable elastomers based on cinnamate-functionalized polyesters[3].

Experimental Protocol: Synthesis and Photocrosslinking of a Cinnamate-Functionalized Polymer

This protocol outlines a general procedure for the synthesis of a cinnamate-functionalized polymer and its subsequent photocrosslinking.

Materials:

  • Hydroxy-functionalized polymer (e.g., poly(ethylene glycol), a polyester diol)

  • Cinnamoyl chloride or a fluorinated derivative thereof

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • UV light source (e.g., 254 nm or 365 nm)

  • Solvent for film casting (e.g., chloroform, THF)

Procedure:

  • Functionalization:

    • Dissolve the hydroxy-functionalized polymer (1.0 eq of -OH groups) in anhydrous DCM.

    • Add anhydrous pyridine (1.2 eq per -OH group) and cool to 0 °C.

    • Slowly add cinnamoyl chloride (or its fluorinated analogue) (1.1 eq per -OH group).

    • Stir the reaction at room temperature overnight.

    • Purify the functionalized polymer by precipitation in a non-solvent (e.g., cold methanol or diethyl ether) and dry under vacuum.

  • Film Preparation and Photocrosslinking:

    • Dissolve the cinnamate-functionalized polymer in a suitable solvent.

    • Cast a thin film of the polymer solution onto a substrate (e.g., glass slide, silicon wafer) and allow the solvent to evaporate completely.

    • Expose the polymer film to UV light for a specified duration to induce photocrosslinking. The optimal wavelength and exposure time will depend on the specific cinnamate derivative used.

  • Characterization:

    • Confirm the functionalization and monitor the photocrosslinking reaction by FT-IR spectroscopy (disappearance of the C=C bond peak of the cinnamate group).

    • Assess the change in solubility of the polymer before and after UV exposure. The crosslinked polymer should be insoluble in solvents that dissolve the linear polymer.

    • Characterize the mechanical properties of the crosslinked film using techniques such as tensile testing or nanoindentation.

Visualization: Photocrosslinking of Cinnamate-Functionalized Polymer Chains

G cluster_before Before UV Exposure cluster_after After UV Exposure A Polymer Chain 1 with pendant Cinnamate Groups C Crosslinked Polymer Network A->C B Polymer Chain 2 with pendant Cinnamate Groups B->C UV UV Light (>260 nm) UV->C

Caption: Schematic of [2+2] photocycloaddition leading to a crosslinked polymer network.

Application in Surface Modification

Fluorinated cinnamic acids can be used to modify the surface properties of materials, imparting hydrophobicity, oleophobicity, and low surface energy. This is due to the tendency of the highly fluorinated chains to orient away from the surface, creating a low-energy interface. Such modified surfaces are valuable for applications requiring anti-fouling, self-cleaning, and low-friction properties.

Data Presentation: Contact Angles of Modified Surfaces

While a specific example combining fluorinated cinnamic acid for surface modification with quantitative contact angle data was not found, the table below shows the contact angles for a surface modified with a fluorinated phosphonic acid, which demonstrates the principle of using fluorinated molecules to create hydrophobic surfaces.

LiquidContact Angle (°)
Water124°

Data from a study on the chemical modification of diamond surfaces with fluorine-containing functionalities[4].

Experimental Protocol: Surface Modification via Self-Assembled Monolayers (SAMs)

This protocol describes a general method for modifying a hydroxylated surface (e.g., silicon wafer with native oxide, glass) with a fluorinated cinnamic acid derivative containing a silane or phosphonic acid anchoring group.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) or an oxygen plasma cleaner

  • Fluorinated cinnamic acid derivative with a suitable anchoring group (e.g., a trichlorosilane or phosphonic acid)

  • Anhydrous toluene or other suitable organic solvent

  • Deionized water

  • Ethanol

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water).

    • Hydroxylate the surface by immersing it in piranha solution for 15-30 minutes or by treating it with oxygen plasma. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the hydroxylated substrate thoroughly with deionized water and dry with a stream of nitrogen.

  • SAM Deposition:

    • Prepare a dilute solution (e.g., 1-5 mM) of the fluorinated cinnamic acid derivative in an anhydrous solvent (e.g., toluene).

    • Immerse the clean, hydroxylated substrate in the solution for a specified time (typically several hours to overnight) at room temperature to allow for the formation of the self-assembled monolayer.

    • After deposition, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

    • Cure the SAM by baking at an elevated temperature (e.g., 120 °C) for a short period, if necessary, to promote covalent bond formation.

  • Characterization:

    • Measure the static and dynamic contact angles of water and other liquids on the modified surface to determine its wettability and surface energy.

    • Characterize the chemical composition of the surface using X-ray photoelectron spectroscopy (XPS) to confirm the presence of fluorine and the successful deposition of the monolayer.

    • Analyze the surface morphology using atomic force microscopy (AFM).

Visualization: Self-Assembled Monolayer of Fluorinated Cinnamic Acid on a Hydroxylated Surface

G S1 Si O1 O S1->O1 S2 Si O2 O S2->O2 S3 Si O3 O S3->O3 H1 H O1->H1 H2 H O2->H2 H3 H O3->H3 M1 Fluorinated Cinnamic Acid M1->O1 Anchoring Group (e.g., Silane) M2 Fluorinated Cinnamic Acid M3 Fluorinated Cinnamic Acid

Caption: Illustration of a self-assembled monolayer on a hydroxylated silicon surface.

Application in Organic Electronics

The incorporation of fluorine atoms into conjugated organic materials is a common strategy to tune their electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Fluorination can lower the HOMO and LUMO energy levels of a material, which can improve charge injection and transport, as well as enhance the material's stability against oxidation. While specific examples of fluorinated cinnamic acids in the active layer of organic electronic devices are not prevalent in the literature, they can be envisioned as building blocks for conjugated polymers or as components in dielectric layers.

Data Presentation: Electronic Properties of Fluorinated vs. Non-Fluorinated Conjugated Polymers

To illustrate the effect of fluorination, the following table compares the electronic properties of a conjugated polymer with and without fluorine substitution. While not a cinnamic acid-based polymer, it demonstrates the general trend of how fluorination impacts key electronic parameters.

PolymerHOMO (eV)LUMO (eV)Band Gap (eV)
Non-Fluorinated -5.2-3.02.2
Fluorinated -5.5-3.32.2

Illustrative data based on general trends reported for fluorinated conjugated polymers[5].

Experimental Protocol: Synthesis of a Fluorinated Cinnamate-Containing Conjugated Polymer (Hypothetical)

This protocol outlines a hypothetical synthesis of a conjugated polymer incorporating a fluorinated cinnamate moiety via a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling.

Materials:

  • A dibromo- or diiodo-aromatic monomer (M1)

  • A distannyl- or diboronic ester-functionalized aromatic monomer containing a fluorinated cinnamate ester side chain (M2)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand)

  • Anhydrous solvent (e.g., toluene, DMF)

  • Base (for Suzuki coupling, e.g., K2CO3)

  • Standard Schlenk line and glovebox equipment for air-sensitive reactions

Procedure:

  • Monomer Synthesis:

    • Synthesize the fluorinated cinnamate monomer (M2) by first preparing a fluorinated cinnamic acid and then esterifying it with a hydroxy-functionalized aromatic compound that is subsequently converted to a distannyl or diboronic ester derivative.

  • Polymerization:

    • In a glovebox, charge a Schlenk flask with M1 (1.0 eq), M2 (1.0 eq), the palladium catalyst, and any necessary ligands or additives.

    • Add the anhydrous solvent and base (if applicable) via syringe.

    • Degas the reaction mixture by several freeze-pump-thaw cycles.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 24-72 hours under an inert atmosphere.

  • Purification:

    • Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and further purify it by Soxhlet extraction with a series of solvents to remove catalyst residues and low molecular weight oligomers.

    • Dry the final polymer under high vacuum.

  • Characterization:

    • Determine the molecular weight and polydispersity of the polymer by gel permeation chromatography (GPC).

    • Confirm the polymer structure by 1H, 13C, and 19F NMR spectroscopy.

    • Investigate the thermal properties by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

    • Determine the HOMO and LUMO energy levels by cyclic voltammetry (CV) and UV-Vis absorption spectroscopy.

    • Fabricate and characterize OFET devices to measure the charge carrier mobility.

Visualization: Structure of a Hypothetical Fluorinated Cinnamate-Containing Conjugated Polymer

G cluster_sidechain Side Chain P ... M1 Ar1 P->M1 M2 Ar2 (with Fluorinated Cinnamate Side Chain) M1->M2 M3 Ar1 M2->M3 Cinnamate O-C(=O)-CH=CH-Ar-F M2->Cinnamate P2 ... M3->P2

References

Application Notes and Protocols for Enzyme Inhibition Assays with 4-Ethoxy-3-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. These activities include potential applications as anticancer, antibacterial, and anti-inflammatory agents. A key area of investigation is their ability to inhibit specific enzymes, making them attractive candidates for drug development. This document provides detailed application notes and protocols for conducting enzyme inhibition assays using a representative cinnamic acid derivative, 4-Ethoxy-3-(trifluoromethyl)cinnamic acid. While specific data for this compound is not publicly available, the provided protocols for tyrosinase, α-glucosidase, and β-glucuronidase are established methods for evaluating the inhibitory potential of cinnamic acid derivatives.

Target Enzymes and Potential Therapeutic Areas

Based on the known activities of other cinnamic acid derivatives, this compound is a candidate for screening against the following enzymes:

  • Tyrosinase: A key enzyme in melanin biosynthesis.[1][2] Its inhibition is a target for treating hyperpigmentation disorders and is of interest in the cosmetics industry.[1]

  • α-Glucosidase: An enzyme involved in the breakdown of carbohydrates in the small intestine.[3] Its inhibition can help manage postprandial hyperglycemia in type 2 diabetes.[3]

  • β-Glucuronidase: An enzyme produced by gut microbiota that can deconjugate drugs and endogenous compounds, affecting their metabolism and toxicity.[4][5] Inhibition of this enzyme is a strategy to reduce drug-induced gastrointestinal toxicity.[4][6]

Data Presentation: Inhibitory Activities of Cinnamic Acid Derivatives

The following tables summarize the inhibitory activities of various cinnamic acid derivatives against the target enzymes, as reported in the scientific literature. This data provides a comparative baseline for evaluating novel compounds like this compound.

Table 1: Tyrosinase Inhibition by Cinnamic Acid Derivatives

CompoundIC50 (µM)Inhibition TypeSource OrganismReference
(E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate2.0Non-competitiveMushroom[1][7]
(E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate8.3Mixed-typeMushroom[1][7]
(E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate10.6Mixed-typeMushroom[1][7]
Cinnamic acid121.4-Mushroom[7]
4-Hydroxycinnamic acid>5000-Mushroom[7]
2-O-β-glucopyranosyloxy-4-methoxy-hydrocinnamic acid220Non-competitiveMushroom[8]
Dihydromelilotoside310Non-competitiveMushroom[8]
Trans-cinnamic acid370Non-competitiveMushroom[8]

Table 2: α-Glucosidase Inhibition by Cinnamic Acid Derivatives

CompoundIC50 (mM)Inhibition TypeSource OrganismReference
Ferulic acid (intestinal sucrase)0.45Mixed-typeRat[9]
Isoferulic acid (intestinal sucrase)0.45Mixed-typeRat[9]
Caffeic acid (intestinal maltase)0.74Mixed-typeRat[9]
Isoferulic acid (intestinal maltase)0.76Mixed-typeRat[9]
Ferulic acid (intestinal maltase)0.79Mixed-typeRat[9]
4-Methoxy-trans-cinnamic acid-Noncompetitive-[10]
4-Methoxy-trans-cinnamic acid ethyl ester-Competitive-[10]

Table 3: β-Glucuronidase Inhibition by Cinnamic Acid Derivatives

CompoundIC50 (µM)Inhibition TypeSource OrganismReference
Caffeic acid ethyl ester (CAEE)3.2 - 22.2CompetitiveE. coli[4][6]
Martynoside14.3-E. coli[4]
Acteoside--E. coli[4]
Isoacteoside--E. coli[4]
Forsythoside H--E. coli[4]

Experimental Protocols

The following are detailed protocols for performing enzyme inhibition assays with this compound.

Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol is adapted from methods used for screening tyrosinase inhibitors.[11][12]

Principle: Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, which then undergoes a series of reactions to form a colored product, dopachrome. The rate of dopachrome formation is monitored by measuring the absorbance at 475-510 nm.[11][12][13][14] The inhibitory effect of the test compound is determined by the reduction in the rate of this reaction.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (substrate)

  • This compound (test inhibitor)

  • Kojic acid (positive control inhibitor)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in phosphate buffer.

    • Prepare a stock solution of kojic acid in phosphate buffer.

  • Assay in 96-well Plate:

    • In each well, add 20 µL of the test compound solution (or DMSO for the control).

    • Add 50 µL of the tyrosinase enzyme solution to each well.

    • Incubate the plate at 25°C for 10 minutes.[11]

    • Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm (or 510 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.[12]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.

α-Glucosidase Inhibition Assay (Spectrophotometric)

This protocol is based on standard methods for assessing α-glucosidase inhibition.[15][16][17]

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol and glucose. The amount of p-nitrophenol released is determined by measuring the absorbance at 400-405 nm.[15][16] The inhibitory activity of the test compound is quantified by the decrease in the rate of p-nitrophenol formation.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test inhibitor)

  • Acarbose (positive control inhibitor)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 200 mM) to stop the reaction

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO and dilute to various concentrations with phosphate buffer.

    • Prepare a stock solution of acarbose in phosphate buffer.

  • Assay in 96-well Plate:

    • Add 10 µL of the test compound solution to each well.

    • Add 490 µL of phosphate buffer and 250 µL of pNPG solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.[15]

    • Start the reaction by adding 250 µL of the α-glucosidase solution.

    • Incubate at 37°C for 15 minutes.[15]

    • Stop the reaction by adding 200 µL of Na2CO3 solution.[15]

  • Measurement:

    • Measure the absorbance at 400 nm.[15]

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.

β-Glucuronidase Inhibition Assay (Spectrophotometric/Fluorometric)

This protocol describes a common method for measuring β-glucuronidase activity.[18][19]

Principle: Bacterial β-glucuronidase can hydrolyze substrates like p-nitrophenyl β-D-glucuronide (PNPG) to produce the chromogenic p-nitrophenol, which can be measured spectrophotometrically.[18] Alternatively, a more sensitive fluorometric assay uses 4-methylumbelliferyl glucuronide (4MUG) as a substrate, which upon hydrolysis, releases the fluorescent 4-methylumbelliferone (4MU).[19]

Materials:

  • E. coli β-Glucuronidase (EC 3.2.1.31)

  • p-Nitrophenyl β-D-glucuronide (PNPG) (for colorimetric assay) or 4-methylumbelliferyl glucuronide (4MUG) (for fluorometric assay)

  • This compound (test inhibitor)

  • D-glucaric acid-1,4-lactone (positive control inhibitor)

  • HEPES buffer (e.g., 50 mM, pH 7.4) or phosphate buffer

  • 96-well or 384-well plate (black plate for fluorometric assay)

  • Spectrophotometer or Fluorometer plate reader

Procedure (Fluorometric Assay):

  • Preparation of Reagents:

    • Prepare a stock solution of E. coli β-glucuronidase in the assay buffer.

    • Prepare a stock solution of 4MUG in the assay buffer.

    • Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in the assay buffer.

    • Prepare a stock solution of the positive control inhibitor.

  • Assay in 384-well Plate:

    • Add 0.5 µL of the test compound solution (or DMSO for control) to each well.[19]

    • Add 30 µL of the diluted β-glucuronidase enzyme solution.[19]

    • Initiate the reaction by adding 20 µL of the 4MUG substrate solution.[19]

  • Measurement:

    • Incubate at room temperature and measure the fluorescence (e.g., Ex/Em = 365/450 nm) at different time points or in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value from the dose-response curve.

Visualization of Pathways and Workflows

Signaling Pathway

Tyrosinase_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Binds to promoter Tyrosinase_Protein Tyrosinase (Inactive) Tyrosinase_Gene->Tyrosinase_Protein Transcription & Translation Tyrosinase_Active Tyrosinase (Active) Tyrosinase_Protein->Tyrosinase_Active Activation L_DOPA L-DOPA Tyrosinase_Active->L_DOPA Catalyzes L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin ... Inhibitor This compound Inhibitor->Tyrosinase_Active Inhibits

Caption: Tyrosinase signaling pathway in melanogenesis.

Experimental Workflow

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compound Dilutions - Control Solutions start->prep_reagents assay_setup Assay Setup in 96-well Plate: - Add Test Compound/Control - Add Enzyme Solution prep_reagents->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_init Initiate Reaction: Add Substrate Solution pre_incubation->reaction_init incubation Incubation reaction_init->incubation stop_reaction Stop Reaction (if applicable) incubation->stop_reaction measurement Measure Absorbance/ Fluorescence incubation->measurement For kinetic assays stop_reaction->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: General workflow for enzyme inhibition assays.

Logical Relationship of Data Analysis

Data_Analysis_Logic raw_data Raw Data (Absorbance/Fluorescence vs. Time) calc_rate Calculate Reaction Rate (Slope) raw_data->calc_rate control_rate Control Reaction Rate (No Inhibitor) calc_rate->control_rate sample_rate Sample Reaction Rate (With Inhibitor) calc_rate->sample_rate calc_inhibition Calculate % Inhibition control_rate->calc_inhibition sample_rate->calc_inhibition dose_response Plot % Inhibition vs. [Inhibitor] calc_inhibition->dose_response calc_ic50 Determine IC50 Value dose_response->calc_ic50 result Final Result: Inhibitory Potency calc_ic50->result

Caption: Logical flow of data analysis for IC50 determination.

References

Application Notes and Protocols for the Crystallization of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, a key intermediate in pharmaceutical synthesis. The following methods are designed to enhance purity, yield, and crystal quality.

Introduction

Crystallization is a critical purification step in the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates. For this compound, obtaining a crystalline solid with high purity and consistent crystal morphology is essential for downstream processing and final product quality. The trifluoromethyl group and the overall structure of the molecule influence its solubility and crystallization behavior.[1] This document outlines three common and effective crystallization techniques: Cooling Crystallization, Anti-Solvent Crystallization, and Evaporative Crystallization.

Cinnamic acid and its derivatives are known to be slightly soluble in water but freely soluble in many organic solvents.[2][3] The choice of solvent is paramount for successful crystallization and is dependent on the specific derivative. For trifluoromethyl-substituted cinnamic acids, solubility has been noted in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

Data Presentation: Solvent Selection and Expected Outcomes

The selection of an appropriate solvent system is the most critical parameter in developing a robust crystallization process. The following table summarizes potential solvent systems and their anticipated outcomes for the crystallization of this compound based on the behavior of related cinnamic acid derivatives.

Crystallization TechniqueSolvent System (Solvent 1 / Anti-Solvent)Temperature Range (°C)Expected PurityExpected YieldCrystal Morphology
Cooling CrystallizationIsopropanol20 - 70> 99%HighPrismatic
Cooling CrystallizationEthyl Acetate20 - 78> 99%Moderate to HighNeedles or Plates
Anti-Solvent CrystallizationMethanol / Water25 - 40> 98.5%HighFine Needles
Anti-Solvent CrystallizationAcetone / Heptane20 - 50> 99%HighSmall Prisms
Evaporative CrystallizationDichloromethaneAmbient> 98%Low to ModerateLarge, well-defined

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.

Materials:

  • Crude this compound

  • Isopropanol (or Ethyl Acetate)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of isopropanol to the flask.

  • Gently heat the mixture on a heating plate while stirring. Continue to add small portions of isopropanol until the solid completely dissolves. Avoid adding excessive solvent.

  • Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow down the cooling rate and promote the formation of larger crystals.

  • If crystallization does not initiate, scratching the inside of the flask with a glass rod can induce nucleation.[5]

  • After the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for 30-60 minutes to maximize the yield.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities.

  • Dry the crystals under vacuum at a temperature below their melting point.

Cooling_Crystallization A Dissolve Crude Compound in Minimal Hot Solvent B Slowly Cool Solution to Room Temperature A->B Heat & Stir C Induce Crystallization (if necessary) B->C Spontaneous or Induced D Cool in Ice Bath to Maximize Yield C->D E Filter and Collect Crystals D->E Vacuum Filtration F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Workflow for Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization

This technique is suitable when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"). A mixed solvent crystallization of trans-cinnamic acid has been demonstrated using methanol and water.[5]

Materials:

  • Crude this compound

  • Methanol (Solvent)

  • Water (Anti-Solvent)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Burette or dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of methanol at room temperature with stirring.

  • Addition of Anti-Solvent: Slowly add water (the anti-solvent) dropwise to the stirred solution using a burette.

  • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.

  • If the solution becomes too cloudy, add a small amount of methanol to redissolve the precipitate and achieve a very faint turbidity.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment becomes less favorable for the dissolved solid.

  • To improve the yield, the flask can be cooled in an ice bath after initial crystal formation at room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a methanol/water mixture.

  • Dry the purified crystals under vacuum.

Anti_Solvent_Crystallization A Dissolve Crude Compound in 'Good' Solvent B Slowly Add 'Poor' Solvent (Anti-Solvent) A->B Stirring C Induce Turbidity (Saturation Point) B->C Dropwise D Allow to Stand for Crystal Growth C->D E Filter and Collect Crystals D->E Vacuum Filtration F Wash with Solvent/ Anti-Solvent Mixture E->F G Dry Purified Crystals F->G

Caption: Workflow for Anti-Solvent Crystallization.

Protocol 3: Slow Evaporation Crystallization

This method is often used for growing high-quality single crystals for analysis (e.g., X-ray crystallography) but can also be used for purification on a small scale.

Materials:

  • Crude this compound

  • Dichloromethane (or another volatile solvent)

  • Beaker or crystallizing dish

  • Parafilm or aluminum foil

Procedure:

  • Dissolution: Dissolve the crude compound in a sufficient amount of dichloromethane at room temperature to form a clear, unsaturated solution.

  • Evaporation: Cover the beaker or dish with parafilm. Pierce a few small holes in the parafilm to allow for slow solvent evaporation.

  • Crystallization: Place the container in a location with stable temperature and minimal vibrations. As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of crystals.

  • Isolation: Once a suitable amount of crystals has formed, or the solvent has nearly completely evaporated, decant the remaining solvent.

  • The crystals can be quickly rinsed with a small amount of cold, fresh solvent and then allowed to air dry or be dried under a gentle stream of nitrogen.

Evaporative_Crystallization A Dissolve Compound in Volatile Solvent B Cover Container and Puncture Small Holes A->B C Allow Solvent to Evaporate Slowly B->C Stable Environment D Crystal Formation Occurs C->D E Isolate Crystals D->E Decant/Filter

Caption: Workflow for Evaporative Crystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the flammability and toxicity of the solvents used.

  • Use caution when heating flammable organic solvents; avoid open flames and use a heating mantle or steam bath.

By following these protocols, researchers can effectively purify this compound and obtain high-quality crystalline material suitable for further research and development. The choice of method will depend on the initial purity of the material, the desired scale of purification, and the intended use of the final product.

References

Formulation Development for Cinnamic Acid-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in the pharmaceutical and cosmetic industries. They exhibit a wide range of therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2] However, their poor aqueous solubility presents a major hurdle for effective formulation development, limiting their bioavailability and therapeutic efficacy.[3]

These application notes provide an overview of common formulation strategies to enhance the solubility and dissolution of cinnamic acid-based compounds. Detailed protocols for the preparation and characterization of these formulations are also presented to guide researchers in their drug development efforts.

Strategies for Solubility and Dissolution Enhancement

Several techniques can be employed to overcome the solubility challenges of cinnamic acid and its derivatives. The choice of method often depends on the specific compound, the desired dosage form, and the intended route of administration.

Cosolvency

The addition of a water-miscible organic solvent, or cosolvent, can significantly increase the solubility of hydrophobic compounds. Ethanol has been shown to enhance the solubility of trans-cinnamic acid in supercritical CO2, a technique used in modern extraction and formulation processes.[4]

Hydrotropy

Hydrotropes are compounds that increase the aqueous solubility of poorly soluble solutes. Sodium benzoate has been demonstrated to increase the solubility of cinnamic acid by up to 15-fold.[1]

Cocrystallization

The formation of cocrystals, which are multicomponent crystals of an active pharmaceutical ingredient (API) and a coformer, can improve the physicochemical properties of the API, including solubility and dissolution rate.[5] Caffeine and meglumine have been successfully used as coformers for p-methoxycinnamic acid, a derivative of cinnamic acid.[3][6][7][8]

Nanoencapsulation

Encapsulating cinnamic acid-based compounds within nanoparticles can improve their solubility, stability, and bioavailability.[3] Various nanocarriers have been explored, including:

  • Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable polymer used to encapsulate trans-cinnamic acid, enhancing its cytotoxic effects on cancer cells.[3]

  • Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can encapsulate lipophilic compounds like cinnamaldehyde.

  • Clay-Based Nanocarriers: Surfactant-modified clays have been investigated for the oral delivery of cinnamic acid.

Quantitative Data on Formulation Enhancement

The following tables summarize the quantitative improvements in solubility and dissolution for various cinnamic acid formulations.

Table 1: Solubility Enhancement of Cinnamic Acid and its Derivatives

CompoundFormulation StrategyCoformer/Hydrotrope/CosolventMolar Ratio/ConcentrationSolubility Increase (fold)Reference
Cinnamic AcidHydrotropySodium Benzoate2.5 mol/L~15[1]
p-Methoxycinnamic AcidCocrystallizationMeglumine1:13.4[6]
p-Methoxycinnamic AcidCocrystallizationCaffeine1:13.12 - 3.30[3][7][8]
trans-Cinnamic AcidCosolvency in Supercritical CO2Ethanol4% (mass fraction)Significant increase[4]

Table 2: Dissolution Rate Enhancement of p-Methoxycinnamic Acid

Formulation StrategyCoformerDissolution Efficiency Increase (fold)Reference
CocrystallizationMeglumine2.6[6]
CocrystallizationCaffeine2.39 - 2.50[3][7][8]

Table 3: Physicochemical Properties of Cinnamic Acid-Based Nanoformulations

CompoundNanoparticle TypeParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
trans-Cinnamic AcidPLGA186.3-28.4776.98[9]
CinnamaldehydeSolid Lipid Nanoparticles~126-44.36Not specified[10]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of cinnamic acid-based formulations.

Protocol for Preparation of p-Methoxycinnamic Acid-Meglumine Cocrystals

This protocol is based on the solvent drop grinding method.[6]

Materials:

  • p-Methoxycinnamic acid (p-MCA)

  • Meglumine

  • Ethanol

Procedure:

  • Weigh equimolar amounts of p-MCA and meglumine.

  • Place the mixture in a mortar.

  • Add a few drops of ethanol to moisten the powder mixture.

  • Grind the mixture with a pestle for approximately 30 minutes until a homogenous paste is formed.

  • Dry the resulting cocrystals at room temperature.

Protocol for Preparation of trans-Cinnamic Acid-Loaded PLGA Nanoparticles

This protocol utilizes the nanoprecipitation method.[9]

Materials:

  • trans-Cinnamic acid

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poloxamer 188

  • Acetone

  • Deionized water

Procedure:

  • Dissolve a specific amount of trans-cinnamic acid and PLGA in acetone.

  • Prepare an aqueous solution of Poloxamer 188.

  • Add the organic phase dropwise into the aqueous phase under continuous stirring.

  • Continue stirring overnight at room temperature to allow for the complete evaporation of acetone.

  • Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.

  • Wash the nanoparticles with deionized water to remove any unentrapped drug.

  • Resuspend the nanoparticles in deionized water for further analysis.

Protocol for Characterization of Formulations

DSC is used to determine the melting point and thermal behavior of the formulations.

Instrument: DSC analyzer Procedure:

  • Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Seal the pan and place it in the DSC instrument.

  • Use an empty sealed pan as a reference.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-300 °C).

  • Record the heat flow as a function of temperature. The melting point is observed as an endothermic peak.

PXRD is used to analyze the crystalline structure of the compounds.

Instrument: PXRD diffractometer Procedure:

  • Place a small amount of the powder sample on the sample holder.

  • Mount the sample holder in the diffractometer.

  • Scan the sample over a specific 2θ range (e.g., 5-50°) using Cu Kα radiation.

  • The resulting diffraction pattern provides information about the crystalline or amorphous nature of the sample.

FTIR is used to identify the functional groups and interactions between the components of the formulation.

Instrument: FTIR spectrometer Procedure:

  • Mix a small amount of the sample with potassium bromide (KBr) and press it into a pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Scan the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The resulting spectrum shows the absorption bands corresponding to the different functional groups.

SEM is used to visualize the surface morphology and particle shape of the formulations.

Instrument: Scanning Electron Microscope Procedure:

  • Mount the sample on an aluminum stub using double-sided carbon tape.

  • Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.

  • Place the stub in the SEM chamber.

  • Scan the sample with a high-energy electron beam to generate images of the surface topography.

This study evaluates the rate at which the drug substance dissolves from the formulation.

Apparatus: USP Dissolution Apparatus 2 (Paddle type) Dissolution Medium: Phosphate buffer (pH 6.8) Procedure:

  • Fill the dissolution vessels with a specified volume of the dissolution medium maintained at 37 ± 0.5 °C.

  • Place a known amount of the formulation in each vessel.

  • Rotate the paddles at a constant speed (e.g., 50 rpm).

  • Withdraw aliquots of the dissolution medium at predetermined time intervals.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Signaling Pathways and Experimental Workflows

The therapeutic effects of cinnamic acid and its derivatives are often attributed to their ability to modulate specific cellular signaling pathways.

Modulation of Inflammatory Signaling Pathways

Cinnamic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.[11][12]

G cluster_TLR4 TLR4 Signaling cluster_NFkB NF-κB Signaling LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 Activates MyD88 MyD88 TLR4/MD2->MyD88 Recruits IKK Complex IKK Complex MyD88->IKK Complex Activates NFkB_IkB NF-κB/IκB (Inactive) IKK Complex->NFkB_IkB Phosphorylates IκB Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->TLR4/MD2 Inhibits NFkB_Active NF-κB (Active) NFkB_IkB->NFkB_Active IκB Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: Inhibition of the TLR4/NF-κB signaling pathway by cinnamic acid derivatives.

General Experimental Workflow for Formulation Development

The following diagram illustrates a typical workflow for the development and characterization of cinnamic acid-based formulations.

G Start Start: Poorly Soluble Cinnamic Acid Compound Formulation Formulation Strategy Start->Formulation Cocrystal Cocrystallization Formulation->Cocrystal Nano Nanoencapsulation Formulation->Nano Hydro Hydrotropy Formulation->Hydro Characterization Physicochemical Characterization Cocrystal->Characterization Nano->Characterization Hydro->Characterization DSC DSC Characterization->DSC PXRD PXRD Characterization->PXRD FTIR FTIR Characterization->FTIR SEM SEM Characterization->SEM Performance Performance Evaluation Characterization->Performance Dissolution Dissolution Testing Performance->Dissolution Bioavailability In Vivo Bioavailability Performance->Bioavailability End End: Optimized Formulation Performance->End

Caption: General workflow for the formulation development of cinnamic acid-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trifluoromethyl Cinnamic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of trifluoromethyl cinnamic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these important compounds. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing trifluoromethyl cinnamic acids?

A1: The most frequently employed methods for synthesizing trifluoromethyl cinnamic acids are the Perkin reaction and the Knoevenagel condensation.[1][2] The Perkin reaction involves the condensation of a trifluoromethyl-substituted benzaldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2] The Knoevenagel condensation utilizes a trifluoromethyl-substituted benzaldehyde and an active methylene compound, such as malonic acid, in the presence of a basic catalyst like pyridine and piperidine.[3]

Q2: How does the trifluoromethyl group affect the synthesis?

A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This property increases the electrophilicity of the carbonyl carbon in the trifluoromethyl benzaldehyde starting material, making it more reactive towards nucleophilic attack. While this can enhance the desired condensation reaction, it can also increase the likelihood of certain side reactions, such as self-condensation of the aldehyde, particularly under strongly basic conditions.

Q3: What are the typical yields for the synthesis of trifluoromethyl cinnamic acids?

A3: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. For the Knoevenagel condensation of 3-(trifluoromethyl)benzaldehyde with malonic acid using pyridine and piperidine as catalysts, yields can be as high as 96%.[3] In other variations of this condensation, yields are often reported in the 80-90% range.[4]

Troubleshooting Guide

Low Product Yield

Q4: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A4: Low yields in the synthesis of trifluoromethyl cinnamic acids can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Incomplete Reaction:

    • Problem: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. For instance, in a Knoevenagel condensation, heating under reflux for 4 hours is a common practice.[3]

  • Suboptimal Reaction Temperature:

    • Problem: The reaction temperature might be too low for the condensation to proceed efficiently or too high, leading to degradation of reactants or products.

    • Solution: Ensure the reaction is maintained at the optimal temperature for the specific protocol. For many Perkin and Knoevenagel reactions leading to cinnamic acids, temperatures around 100-110°C are employed.

  • Catalyst Inactivity:

    • Problem: The base catalyst may be old, impure, or used in an incorrect amount.

    • Solution: Use a fresh, anhydrous base. The choice and amount of catalyst are critical. For example, in a Knoevenagel reaction with malonic acid, a catalytic amount of piperidine is often used in conjunction with pyridine as the solvent and base.[3]

  • Self-Condensation of Aldehyde:

    • Problem: The highly reactive trifluoromethyl benzaldehyde may undergo self-condensation, especially with stronger bases. This is a common side reaction for aldehydes.

    • Solution: Use a milder base or control the addition of a strong base carefully. The choice of base can significantly impact the outcome, with organic bases like DBU sometimes offering better results than inorganic bases.

Product Purity Issues

Q5: My final product shows significant impurities. What are the likely side products and how can I remove them?

A5: Impurities in the final product are often a result of side reactions occurring during the synthesis. Here are some common issues and their solutions:

  • Presence of Unreacted Starting Materials:

    • Problem: Unreacted trifluoromethyl benzaldehyde or malonic acid (in the case of Knoevenagel condensation) may co-precipitate with the product.

    • Solution: Effective purification is key. Recrystallization is a common and effective method. A mixed solvent system, such as industrial methylated spirit (IMS) and water (1:1), has been shown to be effective for purifying 3-(trifluoromethyl) cinnamic acid.[3] During workup, washing the crude product with water and a non-polar solvent like petroleum ether can help remove unreacted starting materials.[4]

  • Formation of Decarboxylation Byproducts:

    • Problem: In the Perkin reaction, the intermediate can undergo decarboxylation as a minor side reaction, leading to the formation of a trifluoromethyl-substituted styrene derivative.[1][2]

    • Solution: Careful control of reaction temperature and time can minimize this side reaction. If formed, these non-acidic byproducts can often be separated from the desired carboxylic acid product by extraction with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will dissolve in the basic solution, while the non-acidic impurity will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure cinnamic acid.

  • Formation of Aldol Adducts and Other Condensation Products:

    • Problem: The strong electron-withdrawing nature of the trifluoromethyl group can promote various aldol-type side reactions, leading to a mixture of products and consequently, lower purity. Using certain aqueous alkali conditions has been reported to result in product purity of less than 90%.

    • Solution: The choice of base is critical for minimizing these side reactions. A Chinese patent suggests that using organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine can lead to a product purity of over 98%.[5] If these byproducts do form, purification via column chromatography or repeated recrystallization may be necessary.

Quantitative Data Summary

The following table summarizes the impact of different bases on the purity of m-trifluoromethyl cinnamic acid, as reported in the literature.

Catalyst/Base SystemPurity of m-trifluoromethyl cinnamic acidReference
Aqueous alkali< 90%CN106748695A[5]
DBU, triethylamine, or diisopropylethylamine> 98%CN106748695A[5]

Experimental Protocols

Key Experiment: Knoevenagel Condensation for the Synthesis of 3-(Trifluoromethyl) Cinnamic Acid

This protocol is adapted from a literature procedure with a reported yield of 96%.[3]

Materials:

  • 3-(Trifluoromethyl)benzaldehyde

  • Malonic acid

  • Anhydrous pyridine

  • Piperidine

  • Ice

  • Concentrated hydrochloric acid

  • Industrial Methylated Spirit (IMS)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.9 eq), anhydrous pyridine (4 mL per gram of aldehyde), and piperidine (a catalytic amount, e.g., 0.08 mL per gram of aldehyde).

  • Heat the mixture under reflux for 4 hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Acidify the mixture with concentrated hydrochloric acid until precipitation of the solid product is complete.

  • Collect the solid product by vacuum filtration and dry it thoroughly.

  • Recrystallize the crude product from a 1:1 mixture of IMS and water to obtain pure 3-(trifluoromethyl) cinnamic acid as off-white needles.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway (Knoevenagel Condensation) cluster_side Potential Side Reactions Trifluoromethyl\nbenzaldehyde Trifluoromethyl benzaldehyde Intermediate Intermediate Trifluoromethyl\nbenzaldehyde->Intermediate + Malonic Acid + Base (e.g., Piperidine) Self-condensation\nproduct Self-condensation product Trifluoromethyl\nbenzaldehyde->Self-condensation\nproduct + Trifluoromethyl benzaldehyde (strong base) Trifluoromethyl\ncinnamic acid Trifluoromethyl cinnamic acid Intermediate->Trifluoromethyl\ncinnamic acid - H2O - CO2 Decarboxylation\nbyproduct Decarboxylation byproduct Intermediate->Decarboxylation\nbyproduct (in Perkin Reaction) - CO2 (premature)

Caption: Main reaction and potential side reactions in trifluoromethyl cinnamic acid synthesis.

Troubleshooting_Workflow Start Start Low_Yield Issue: Low Yield Start->Low_Yield Purity_Issue Issue: Product Impurity Start->Purity_Issue Check_Completion Check reaction completion (TLC) Low_Yield->Check_Completion Identify_Impurity Identify impurity type Purity_Issue->Identify_Impurity Incomplete Incomplete? Check_Completion->Incomplete Extend_Time_Temp Extend reaction time or increase temperature Incomplete->Extend_Time_Temp Check_Catalyst Check catalyst activity Incomplete->Check_Catalyst [No] Inactive_Catalyst Inactive? Check_Catalyst->Inactive_Catalyst Use_Fresh_Catalyst Use fresh, anhydrous catalyst Inactive_Catalyst->Use_Fresh_Catalyst Consider_Self_Condensation Consider aldehyde self-condensation Inactive_Catalyst->Consider_Self_Condensation [No] Change_Base Use milder or different base (e.g., DBU) Consider_Self_Condensation->Change_Base Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Side_Products Side reaction products (e.g., decarboxylation)? Identify_Impurity->Side_Products [No] Recrystallize Recrystallize or wash crude product Unreacted_SM->Recrystallize Purification_Strategy Implement specific purification (e.g., acid-base extraction) Side_Products->Purification_Strategy

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Experimental_Workflow Reactants Reactants 3-(Trifluoromethyl)benzaldehyde Malonic Acid Pyridine Piperidine Reaction Reaction Heat under reflux (4h) Reactants->Reaction Workup Workup Pour into ice Acidify with HCl Reaction->Workup Isolation Isolation Vacuum filtration Drying Workup->Isolation Purification Purification Recrystallization (IMS/Water) Isolation->Purification Final_Product Pure Product|{Trifluoromethyl cinnamic acid} Purification->Final_Product

Caption: A typical experimental workflow for the synthesis and purification.

References

Technical Support Center: Purification of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

PropertyEstimated Value/CharacteristicNotes
Molecular Formula C₁₂H₁₁F₃O₃
Molecular Weight 260.21 g/mol
Appearance White to off-white solidTypical for cinnamic acid derivatives.
Melting Point 130-240 °CBased on melting points of similar compounds like 3-(Trifluoromethyl)cinnamic acid (135-137 °C) and 4-(Trifluoromethyl)cinnamic acid (231-233 °C).[1] The exact value needs experimental determination.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and poorly soluble in non-polar solvents (e.g., hexane) and water.Cinnamic acids are generally soluble in many organic solvents but have low water solubility.[2]

Q2: What are the common impurities I might encounter during the synthesis of this compound?

A2: The impurities will largely depend on the synthetic route employed. Assuming a common method like the Perkin or Knoevenagel condensation, potential impurities could include:

  • Unreacted Starting Materials: 4-Ethoxy-3-(trifluoromethyl)benzaldehyde and the corresponding acylating agent (e.g., acetic anhydride) or active methylene compound (e.g., malonic acid).

  • Side-Products: Products from self-condensation of the starting materials or other side reactions.

  • Geometric Isomers: The presence of the cis (Z) isomer, although the trans (E) isomer is typically the major and more stable product.

Q3: What are the recommended storage conditions for this compound?

A3: Based on safety data sheets for similar compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][4][5][6]

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not dissolve in the chosen recrystallization solvent.

Possible CauseSuggested Solution
Incorrect solvent polarity. Based on the structure, polar organic solvents should be effective. Try solvents like methanol, ethanol, or ethyl acetate.
Insufficient solvent volume. Gradually add more hot solvent until the compound dissolves. Avoid using a large excess to ensure good recovery upon cooling.
Low temperature. Ensure the solvent is heated to its boiling point to maximize solubility.

Problem: Oiling out during cooling.

Possible CauseSuggested Solution
Solution is supersaturated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization.
Inappropriate solvent. Consider using a mixed solvent system. For example, dissolve the compound in a good solvent (e.g., methanol) and then add a poor solvent (e.g., water) dropwise until the solution becomes slightly turbid.[7]

Problem: Poor recovery of the purified product.

Possible CauseSuggested Solution
Compound is too soluble in the cold solvent. Use a mixed solvent system to decrease solubility upon cooling. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.[7]
Too much solvent was used. Use the minimum amount of hot solvent required to dissolve the compound.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities.

Possible CauseSuggested Solution
Inappropriate mobile phase polarity. For normal-phase chromatography (silica gel), a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound on TLC.
Co-eluting impurities. If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system. Reversed-phase chromatography (C18) with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., acetic or formic acid) can also be effective for cinnamic acid derivatives.[8][9][10][11]

Problem: Tailing of the compound spot/peak.

Possible CauseSuggested Solution
Interaction of the carboxylic acid with the stationary phase. Add a small amount of a modifier to the mobile phase. For silica gel chromatography, adding 0.5-1% acetic acid can help to reduce tailing. For reversed-phase HPLC, adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is common.
Sample overloading. Reduce the amount of sample loaded onto the column.

Experimental Protocols

Disclaimer: The following protocols are based on general procedures for similar compounds and may require optimization for this compound.

Recrystallization Protocol

This protocol is based on the mixed-solvent recrystallization of trans-cinnamic acid.[7]

  • Solvent Selection: Based on solubility tests, a methanol/water system is a good starting point. This compound is expected to be soluble in methanol and insoluble in water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid.

  • Induce Precipitation: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Redissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol/water mixture, and dry them under vacuum.

HPLC Purification Protocol

This protocol is based on HPLC methods developed for other cinnamic acid derivatives.[8][9][10][11]

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has maximum absorbance (likely around 270-300 nm).
Injection Volume 10-20 µL

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimum hot methanol Crude_Product->Dissolution Precipitation Add hot water until cloudy Dissolution->Precipitation Redissolution Add drops of hot methanol to clarify Precipitation->Redissolution Cooling Slowly cool to room temperature, then ice bath Redissolution->Cooling Filtration Vacuum filter and wash with cold solvent mix Cooling->Filtration Drying Dry under vacuum Filtration->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Recrystallization workflow for purification.

Troubleshooting_Decision_Tree Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Chromatography Chromatography Problem Start->Chromatography Oiling_Out Oiling Out? Recrystallization->Oiling_Out Yes Poor_Recovery Poor Recovery? Recrystallization->Poor_Recovery No Poor_Separation Poor Separation? Chromatography->Poor_Separation Yes Tailing Peak Tailing? Chromatography->Tailing No Slow_Cool Cool slower / Seed Oiling_Out->Slow_Cool Mixed_Solvent Use mixed solvent Oiling_Out->Mixed_Solvent Poor_Recovery->Mixed_Solvent Optimize_Mobile_Phase Optimize mobile phase Poor_Separation->Optimize_Mobile_Phase Add_Modifier Add acid modifier Tailing->Add_Modifier

Caption: Troubleshooting decision tree for purification challenges.

References

Overcoming solubility issues with 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of cinnamic acid, a class of compounds with known biological activities, including potential roles as inhibitors of various signaling pathways. The presence of the trifluoromethyl group, while often enhancing metabolic stability and binding affinity, typically decreases aqueous solubility. Poor solubility can be a significant hurdle in experimental assays and preclinical studies, leading to issues with compound precipitation, inaccurate concentration measurements, and reduced bioavailability.

Q2: What are the general solubility characteristics of this compound?

A2: While specific quantitative data for this compound is not extensively published, based on its structure and data from similar cinnamic acid derivatives, it is expected to be poorly soluble in water and aqueous buffers at neutral pH. It is anticipated to have better solubility in organic solvents. For a related compound, 4-(trifluoromethyl)cinnamic acid, qualitative solubility has been reported in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q3: Can I dissolve this compound directly in my aqueous assay buffer?

A3: Direct dissolution in aqueous buffers is likely to be challenging and may result in incomplete solubilization or precipitation. It is highly recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous buffer. This method helps to avoid insolubility issues at the final working concentration.

Q4: What are the recommended storage conditions for stock solutions?

A4: Stock solutions in organic solvents should be stored at -20°C or -80°C to minimize solvent evaporation and compound degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to warm to room temperature completely and vortex briefly to ensure homogeneity.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Problem: My this compound, dissolved in an organic solvent, precipitates when I add it to my aqueous experimental buffer.

Troubleshooting Workflow:

start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Decrease Organic Solvent Percentage step1->step2 If precipitation persists end Compound Solubilized step1->end If successful step3 Change Organic Solvent step2->step3 If precipitation persists step2->end If successful step4 Use a Cosolvent System step3->step4 If other solvents fail step3->end If successful step5 Employ Cyclodextrin Inclusion step4->step5 For sensitive assays step4->end If successful step5->end

Caption: Troubleshooting workflow for compound precipitation.

Possible Causes and Solutions:

  • Final concentration is above the aqueous solubility limit:

    • Solution: Lower the final concentration of the compound in your assay. Determine the maximum tolerated concentration by performing a serial dilution and observing for precipitation.

  • High percentage of organic solvent in the final solution:

    • Solution: Minimize the volume of the organic stock solution added to the aqueous buffer. A general guideline is to keep the final concentration of the organic solvent (e.g., DMSO) below 1% (v/v), and ideally below 0.5%, as higher concentrations can affect biological systems.

  • Inappropriate choice of primary organic solvent:

    • Solution: While DMSO is common, other solvents might be more suitable. Consider preparing stock solutions in ethanol, methanol, or acetone. Test the solubility in a small scale first.

  • "Salting out" effect:

    • Solution: High salt concentrations in the buffer can decrease the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer.

  • pH of the buffer:

    • Solution: As a carboxylic acid, the solubility of this compound is pH-dependent. Solubility will be lower at acidic pH and higher at basic pH due to deprotonation of the carboxylic acid group. Consider adjusting the pH of your buffer if your experimental system allows.

Issue 2: Inconsistent Experimental Results

Problem: I am observing high variability in my experimental results when using this compound.

Possible Causes and Solutions:

  • Incomplete dissolution of the stock solution:

    • Solution: Ensure your stock solution is fully dissolved before each use. Warm the vial to room temperature and vortex thoroughly. Visually inspect for any undissolved particles.

  • Precipitation of the compound over time in the assay medium:

    • Solution: Some compounds may precipitate out of the aqueous solution over the course of a long incubation period.

      • Visually inspect: Check your assay plates or tubes for any signs of precipitation at the end of the experiment.

      • Solubility in final medium: Perform a stability test by incubating the compound in your final assay medium for the duration of your experiment and observe for precipitation.

      • Consider solubility enhancement techniques: If precipitation is occurring, you may need to employ methods like using cosolvents or cyclodextrins to maintain solubility.

  • Adsorption to plasticware:

    • Solution: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.

      • Use low-adhesion microplates and tubes.

      • Include a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffers, if compatible with your assay.

      • Consider using glass or silanized plasticware.

Quantitative Solubility Data (Estimated)

Since experimental data is limited, the following table provides estimated solubility values for this compound in common laboratory solvents to serve as a starting point for your experiments. These values are based on the properties of structurally similar compounds.

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)
Water (pH 7.4)< 0.1< 0.38
Phosphate Buffered Saline (PBS)< 0.1< 0.38
Dimethyl Sulfoxide (DMSO)> 50> 192
Ethanol~20~77
Methanol~15~58
Acetone> 30> 115
Chloroform> 25> 96

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard method for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity DMSO (or other suitable organic solvent)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the compound: Accurately weigh a desired amount of the solid compound (e.g., 5 mg) into a tared, sterile microcentrifuge tube.

  • Add solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock solution with 5 mg of compound (MW: 260.21 g/mol ), add 384 µL of DMSO).

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If solids persist, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots.

Protocol 2: Solubility Enhancement using a Cosolvent System

This protocol details the use of a cosolvent to improve the solubility of the compound in an aqueous medium.

Materials:

  • Concentrated stock solution of this compound in DMSO.

  • Pluronic F-127 or Kolliphor® EL (Cremophor® EL)

  • Aqueous buffer for your experiment

  • Vortex mixer

Procedure:

  • Prepare a cosolvent/surfactant solution: Prepare a 10% (w/v) solution of Pluronic F-127 or Kolliphor® EL in your aqueous buffer.

  • Mix compound with cosolvent: In a separate tube, mix your concentrated compound stock solution with the 10% cosolvent solution. A common starting ratio is 1:1 (v/v). Vortex thoroughly.

  • Dilute into final buffer: Add the compound-cosolvent mixture to your final aqueous buffer to achieve the desired final concentration of the compound. Ensure the final concentration of the cosolvent is low enough not to interfere with your assay (typically <1%).

  • Vortex: Vortex the final solution well before use.

Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complex

This method can significantly increase the aqueous solubility of hydrophobic compounds.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-40% (w/v).

  • Add the compound: Add an excess amount of solid this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Equilibration and filtration: Allow the suspension to settle. Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The filtrate is your saturated stock solution of the inclusion complex.

  • Determine concentration: The concentration of the solubilized compound in the filtrate should be determined analytically, for example, by UV-Vis spectrophotometry or HPLC.

Potential Signaling Pathway Involvement

Cinnamic acid and its derivatives have been reported to interact with various signaling pathways, often exhibiting inhibitory effects. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial in inflammation and cell survival.

stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Pro-inflammatory cytokines, chemokines, etc.) compound 4-Ethoxy-3-(trifluoromethyl) cinnamic acid compound->IKK Potential Inhibition

References

Technical Support Center: Stability of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it important for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid?

A forced degradation or stress testing study is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[1] The primary goals are to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[2][3] For a novel compound like this compound, this study is crucial for developing and validating a stability-indicating analytical method, which can accurately measure the active ingredient without interference from degradants, impurities, or excipients.[4]

Q2: What are the typical stress conditions used in these studies?

According to ICH guidelines, a minimal set of stress conditions should include the effects of:

  • Hydrolysis: Across a wide range of pH values (e.g., acidic, neutral, and basic).[5]

  • Oxidation: Using an oxidizing agent like hydrogen peroxide.

  • Photolysis: Exposure to a combination of UV and visible light.[6][7]

  • Thermal Stress: Elevated temperatures, typically in 10°C increments above the accelerated stability testing temperature.

Q3: What is the target level of degradation?

The goal is to achieve a noticeable but not excessive level of degradation. A target of 5-20% degradation is generally considered optimal.[5] This allows for the reliable detection and characterization of degradation products. If degradation is too extensive (>20%), it may lead to the formation of secondary degradants that are not relevant to real-world storage conditions.[2] Conversely, if no degradation is observed, the stress conditions may need to be intensified.[1]

Q4: How should I prepare the solution of this compound for testing?

A stock solution of the compound should be prepared in a suitable solvent. A concentration of 1 mg/mL is often recommended for degradation studies.[5] If the compound has poor aqueous solubility, a co-solvent like methanol or acetonitrile can be used, but its potential to interfere with the degradation process should be considered.[5] The final solution for the stress test is then prepared by diluting the stock solution in the respective stress medium (e.g., HCl solution, NaOH solution, water, or peroxide solution).

Experimental Protocols & Methodologies

These protocols are generalized and should be optimized based on the observed stability of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_samples Dilute Stock in Stress Media (Acid, Base, H2O2, Water) prep_stock->prep_samples stress_hydro Hydrolysis (Acid/Base, e.g., 60°C) stress_ox Oxidation (e.g., 3% H2O2, RT) stress_therm Thermal (e.g., 80°C in Water) stress_photo Photolysis (ICH Q1B Light Exposure) prep_control Prepare Control Sample (Unstressed) sampling Withdraw Aliquots at Timed Intervals stress_hydro->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling neutralize Neutralize/Quench Reaction sampling->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze eval_data Calculate % Degradation analyze->eval_data eval_path Identify Degradants & Propose Pathway eval_data->eval_path eval_report Generate Stability Report eval_path->eval_report

Caption: General workflow for a forced degradation study.
Hydrolytic Degradation

  • Acid Hydrolysis: Prepare a 0.1 M HCl solution. Dilute the stock solution of the compound into this acidic medium to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis: Prepare a 0.1 M NaOH solution. Dilute the stock solution into this basic medium to a final concentration of approximately 100 µg/mL.

  • Neutral Hydrolysis: Use purified water as the medium and prepare the solution as described above.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C).[1] Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Before analysis, neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid.

Oxidative Degradation
  • Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂). Dilute the stock solution of the compound into the peroxide solution to a final concentration of approximately 100 µg/mL.

  • Incubation: Keep the solution at room temperature and protected from light.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). The reaction does not typically require quenching before HPLC analysis.

Thermal Degradation
  • Preparation: Prepare a solution of the compound in purified water (or a suitable solvent system) at approximately 100 µg/mL.

  • Incubation: Place the solution in a temperature-controlled oven at a high temperature (e.g., 80°C).

  • Sampling: Withdraw aliquots at specified time points for analysis.

Photolytic Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water/methanol) at approximately 100 µg/mL. Also, expose the solid compound to light.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that complies with ICH Q1B guidelines. The exposure should be for a minimum of 1.2 million lux hours (visible) and 200 watt hours/m² (UVA).[6]

  • Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Sampling: Analyze the samples after the exposure period.

Analytical Method: HPLC-UV

A stability-indicating method must be developed. A reverse-phase HPLC method is typically suitable.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a suitable wavelength (determined by UV scan of the compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Quantitative results should be summarized to show the percentage of the parent compound remaining and the formation of degradation products under each stress condition.

Table 1: Example Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)% Assay of Parent Compound% Total ImpuritiesRemarks
Control (Unstressed) 2499.8< 0.2No significant degradation.
0.1 M HCl (60°C) 2491.28.6One major degradant observed at RRT 0.85.
0.1 M NaOH (60°C) 885.514.3Two major degradants observed at RRT 0.72 and 0.91.
3% H₂O₂ (RT) 2496.53.3Minor degradation observed.
Thermal (80°C) 2498.11.7Compound is relatively stable to heat in solution.
Photolytic (ICH Q1B) -93.46.5Compound shows sensitivity to light.

Note: This table contains hypothetical data for illustrative purposes only.

Troubleshooting Guide

Q: My compound shows no degradation under the initial stress conditions. What should I do?

A: If you observe less than 5% degradation, the stress conditions need to be intensified.[1] Consider the following adjustments:

  • Hydrolysis: Increase the temperature (e.g., to 80°C), extend the exposure time, or use a higher concentration of acid/base (e.g., 1 M HCl/NaOH).

  • Oxidation: Increase the concentration of H₂O₂ (e.g., up to 30%) or increase the temperature.

  • Thermal: Increase the temperature further.

Q: My compound degraded almost completely in the first time point. How can I get meaningful results?

A: If degradation is too rapid, you need to use milder conditions.

  • Hydrolysis: Decrease the temperature (e.g., to room temperature or 40°C), shorten the exposure time with more frequent sampling points (e.g., 0, 15, 30, 60 minutes), or use a lower concentration of acid/base (e.g., 0.01 M).

  • Oxidation: Decrease the H₂O₂ concentration or conduct the experiment at a lower temperature (e.g., in an ice bath).

Q: I'm seeing chromatographic issues like peak tailing or poor resolution. What could be the cause?

A: Chromatographic problems can interfere with the accurate quantification of the parent drug and its degradants. The following diagram provides a troubleshooting path for common HPLC issues.

G cluster_problems Identify Problem cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Observed in HPLC Chromatogram peak_tail Peak Tailing start->peak_tail peak_front Peak Fronting start->peak_front ret_time Retention Time Drift start->ret_time baseline Noisy or Drifting Baseline start->baseline cause_tail 1. Silanol Interactions 2. Column Contamination 3. Mismatched Sample Solvent peak_tail->cause_tail cause_front 1. Column Overload 2. Low Temperature peak_front->cause_front cause_ret 1. Mobile Phase Change 2. Flow Rate Fluctuation 3. Poor Equilibration ret_time->cause_ret cause_base 1. Air Bubbles in Pump 2. Contaminated Mobile Phase 3. Detector Lamp Issue baseline->cause_base sol_tail 1. Adjust Mobile Phase pH 2. Use Guard Column / Flush Column 3. Dissolve Sample in Mobile Phase cause_tail->sol_tail sol_front 1. Reduce Injection Volume 2. Increase Column Temperature cause_front->sol_front sol_ret 1. Prepare Fresh Mobile Phase 2. Check Pump / Fittings for Leaks 3. Increase Equilibration Time cause_ret->sol_ret sol_base 1. Degas Mobile Phase / Purge Pump 2. Use HPLC-grade Solvents 3. Replace Lamp cause_base->sol_base

Caption: A troubleshooting guide for common HPLC issues.

References

Technical Support Center: HPLC Separation of Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of cinnamic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC separation of cis- and trans-cinnamic acid isomers?

A1: A common starting point for separating cinnamic acid isomers is reversed-phase HPLC. A C18 column is the most frequently used stationary phase. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous solution (e.g., water with 0.1% phosphoric acid or 2% glacial acetic acid).[1][2] The acidic modifier is crucial for ensuring good peak shape by suppressing the ionization of the carboxylic acid group.

Q2: I am observing poor resolution between my cis- and trans-cinnamic acid peaks. What should I do?

A2: Poor resolution between cis and trans isomers can be addressed by optimizing several parameters. First, consider adjusting the mobile phase composition. Decreasing the percentage of the organic solvent will generally increase retention times and may improve separation. You can also evaluate different organic modifiers (e.g., switching from methanol to acetonitrile or vice-versa) as this can alter selectivity.[3] Additionally, ensure your column is in good condition and provides sufficient theoretical plates for the separation. If the problem persists, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.[4]

Q3: My cinnamic acid peaks are tailing. What are the common causes and solutions?

A3: Peak tailing for acidic compounds like cinnamic acid is often caused by secondary interactions with the stationary phase or issues with the mobile phase pH.[5][6][7] Here are the primary causes and solutions:

  • Mobile Phase pH: If the mobile phase pH is too high, the cinnamic acid will be ionized, which can lead to tailing. Ensure the pH is sufficiently low (e.g., pH 2-3) to keep the analyte in its protonated form.[5]

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[6][7] Using a well-end-capped column or adding a competitive base to the mobile phase can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak tailing.[5] Try diluting your sample and re-injecting.

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can also cause poor peak shape.[5][6]

Q4: My retention times for cinnamic acid isomers are inconsistent. What could be the issue?

A4: Variable retention times can stem from several factors within the HPLC system or the method itself.[8][9] Common causes include:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can lead to shifts in retention time. It is recommended to prepare fresh mobile phase daily.[9]

  • Column Temperature: Fluctuations in column temperature can affect retention. Using a column oven to maintain a constant temperature is crucial for reproducibility.[8]

  • System Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations and, consequently, variable retention times.

  • Column Equilibration: Insufficient column equilibration time between runs, especially after a gradient, can lead to inconsistent retention.

Troubleshooting Guides

Problem 1: Poor Resolution of Cinnamic Acid Isomers

If you are experiencing inadequate separation between the cis and trans isomers of cinnamic acid, follow this troubleshooting workflow.

G start Poor Resolution check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase check_column Evaluate Column Performance start->check_column If mobile phase optimization fails adjust_organic Decrease Organic Solvent % check_mobile_phase->adjust_organic Is retention too low? change_organic Switch Organic Solvent (e.g., MeOH to ACN) check_mobile_phase->change_organic Is selectivity poor? resolution_ok Resolution Improved adjust_organic->resolution_ok change_organic->resolution_ok new_column Consider a Different Column (e.g., different phase, smaller particles) check_column->new_column new_column->resolution_ok

Caption: Troubleshooting workflow for poor resolution.

Problem 2: Tailing Cinnamic Acid Peaks

Use the following decision tree to diagnose and resolve peak tailing for cinnamic acid.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa of Cinnamic Acid? start->check_ph lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) check_ph->lower_ph No check_concentration Is Sample Concentration Too High? check_ph->check_concentration Yes tailing_resolved Tailing Resolved lower_ph->tailing_resolved dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_column_health Check Column and Guard Column check_concentration->check_column_health No dilute_sample->tailing_resolved replace_guard Replace Guard Column check_column_health->replace_guard clean_column Clean or Replace Analytical Column check_column_health->clean_column replace_guard->tailing_resolved clean_column->tailing_resolved

Caption: Decision tree for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Cinnamic Acid Isomers

This protocol provides a general isocratic method for the separation of cis- and trans-cinnamic acid.

1. Materials and Reagents:

  • trans-Cinnamic acid standard

  • cis-Cinnamic acid standard (if available, or generate by UV irradiation of trans-isomer)

  • HPLC grade acetonitrile or methanol

  • HPLC grade water

  • Phosphoric acid or glacial acetic acid

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

3. Mobile Phase Preparation:

  • Prepare the aqueous component by adding 0.1% phosphoric acid or 2% glacial acetic acid to HPLC grade water.[1][2]

  • Mix the aqueous component with the organic solvent in the desired ratio (e.g., 30:70 v/v aqueous:organic).

  • Degas the mobile phase before use.

4. Standard and Sample Preparation:

  • Prepare a stock solution of cinnamic acid standard in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.01 - 0.1 mg/mL).

  • Dissolve and dilute samples in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[2]

5. HPLC Conditions:

  • Flow Rate: 0.8 - 1.0 mL/min[1][2]

  • Injection Volume: 10 - 20 µL[2]

  • Column Temperature: 25 °C[10]

  • Detection Wavelength: 272 nm or 292 nm[1][2]

6. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standards and samples.

  • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Protocol 2: Gradient HPLC Method for Complex Samples

For more complex matrices, a gradient method may provide better resolution.

1. Instrumentation and Reagents:

  • As per Protocol 1, with a gradient-capable HPLC pump.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Degas both mobile phases.

3. HPLC Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 272 nm[2]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

4. Sample Preparation and Analysis:

  • As described in Protocol 1.

Data Presentation

Table 1: Example HPLC Methods for Cinnamic Acid Separation

ParameterMethod 1Method 2Method 3
Column C18Gemini C18 (250 x 4.6 mm, 5 µm)Discovery C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile:2% Glacial Acetic Acid (20:50:30, v/v)[1]Acetonitrile and 0.1% Phosphoric Acid (Gradient)Water and Methanol (Gradient)
Flow Rate 0.8 mL/min[1]1.0 mL/min1.0 mL/min
Detection UV at 292 nm[1]PDA at 272 nmNot Specified
Injection Volume Not Specified20 µL[2]10 µL
Retention Time (trans-cinnamic acid) 6 min (approx.)[1]24.74 min[2]Not Specified

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Solution
Poor Resolution Inappropriate mobile phase strength or selectivity.Adjust organic solvent percentage or change the organic solvent.[3]
Low column efficiency.Use a new column or a column with smaller particles.[4]
Peak Tailing Mobile phase pH is too high.Lower the mobile phase pH to below the pKa of cinnamic acid.[5]
Secondary interactions with silanol groups.Use an end-capped column; ensure mobile phase is acidic.[6][7]
Column overload.Dilute the sample.[5]
Inconsistent Retention Times Mobile phase variability.Prepare fresh mobile phase daily; ensure accurate composition.[9]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[8]
System leaks.Check for leaks in the pump, injector, and fittings.

References

Technical Support Center: Mass Spectrometry of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the mass spectrometry of fluorinated compounds.

This guide provides answers to frequently asked questions and detailed troubleshooting procedures for artifacts and challenges specific to the analysis of fluorinated compounds by mass spectrometry.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak ([M+H]⁺ or [M-H]⁻) weak or completely absent in the mass spectrum of my fluorinated compound?

A: This is a common observation for many fluorinated, especially perfluorinated, compounds. The primary reason is high in-source fragmentation (ISF) . The high energy applied in the ion source can be sufficient to break bonds within the molecule before it is detected.[1]

  • High Bond Lability: Carbon-fluorine bonds are strong, but the introduction of many fluorine atoms can weaken the carbon-carbon backbone, leading to fragmentation.

  • Stable Fragments: Perfluorinated compounds tend to form very stable fragments, such as the trifluoromethyl cation (CF₃⁺), which is often the base peak (most abundant ion) in the spectra of perfluoroparaffins.[2]

  • Ionization Technique: Hard ionization techniques like Electron Ionization (EI) almost always cause extensive fragmentation of fluorinated compounds.[3] Even with soft ionization techniques like Electrospray Ionization (ESI), ISF can be significant, especially with harsh source conditions (e.g., high temperatures, high cone voltage).[4]

Q2: I am seeing unexpected adducts like [M+Na]⁺ and [M+K]⁺ that are more intense than my protonated molecule [M+H]⁺. What causes this?

A: The formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is a frequent challenge in ESI-MS. This occurs when sodium and potassium ions are present in the sample or mobile phase and compete with protons (H⁺) to ionize the analyte.

Common Sources of Metal Ions:

  • Glassware: Older or poor-quality glassware can leach sodium and potassium ions.[5][6]

  • Reagents: Solvents, buffers, and additives may contain trace amounts of metal salts.

  • Sample Matrix: Biological samples (e.g., plasma, urine) naturally contain high concentrations of Na⁺ and K⁺.

These adducts can complicate spectral interpretation and suppress the desired [M+H]⁺ signal, leading to lower sensitivity.

Q3: My baseline is noisy and contains a series of regularly spaced peaks. What are they?

A: This pattern is characteristic of contamination from polymers. These contaminants can originate from various parts of your experimental setup.[7][8]

Common Polymer Contaminants:

  • Polyethylene Glycol (PEG): Ubiquitous contaminant from detergents, lab consumables, and personal care products. It appears as a series of peaks separated by 44.026 Da (C₂H₄O).

  • Polydimethylsiloxane (PDMS/Siloxanes): Leaches from silicone tubing, septa, and pump oils. It presents as peaks separated by 74.019 Da (C₂H₆SiO).

  • Perfluoroalkoxy Alkanes (PFA)/Polytetrafluoroethylene (PTFE): While often used for their chemical inertness, tubing and vials made from these materials can leach fluorinated polymers, especially with certain organic solvents.

Q4: What are some typical fragmentation patterns or neutral losses I should look for with fluorinated compounds?

A: Fragmentation of fluorinated compounds is often predictable and can provide structural information. Common neutral losses include:

  • Loss of HF (Hydrogen Fluoride): A loss of 20.006 Da is common for compounds containing both hydrogen and fluorine.

  • Loss of Fluorine Radical (F•): A loss of 18.998 Da.

  • Loss of CF₂: A loss of 49.997 Da.

  • Loss of CF₃• (Trifluoromethyl Radical): A loss of 68.995 Da.

The stability of the resulting fragment ion will dictate the most likely fragmentation pathway.[2][9]

Section 2: Troubleshooting Guides

Guide 1: How to Diagnose and Minimize In-Source Fragmentation (ISF)

If your molecular ion is weak and you suspect ISF, follow this protocol to optimize your signal.

Experimental Protocol: Minimizing ISF
  • Tune the Ion Source: Begin by infusing a standard of your compound or a similar one at a known concentration.

  • Reduce Source Temperature: Lower the desolvation gas temperature and capillary/probe temperature in 5-10°C increments. High temperatures increase thermal energy and promote fragmentation.

  • Lower Cone/Fragmentor Voltage: This is one of the most critical parameters. Reduce the cone voltage (also called fragmentor, skimmer, or orifice voltage) to the lowest possible value that still provides good ion transmission. This voltage difference accelerates ions, and high values cause them to collide with gas molecules, inducing fragmentation.

  • Optimize Nebulizer Gas Flow: Adjust the nebulizing gas pressure. A flow rate that is too low may result in poor desolvation, while one that is too high can increase collisional energy.

  • Check Mobile Phase: Ensure the mobile phase is appropriate. Sometimes, additives that promote better ionization (e.g., a small amount of ammonium formate) can help form a more stable parent ion.

Data Summary: Effect of Source Voltage on Fragmentation
ParameterSettingExpected ObservationRationale
Cone/Fragmentor Voltage High (e.g., >100 V)Weak [M+H]⁺, strong fragment ionsHigh energy causes ion fragmentation in the source.[1]
Low (e.g., 20-40 V)Stronger [M+H]⁺, weaker fragment ionsLower energy preserves the molecular ion.
Source Temperature High (e.g., >400°C)Increased fragmentation, potential for thermal degradationExcess thermal energy contributes to bond cleavage.
Optimal (e.g., 250-350°C)Good desolvation without excessive fragmentationBalances efficient solvent removal and ion stability.
Guide 2: How to Reduce Metal Adduct Formation ([M+Na]⁺, [M+K]⁺)

If sodium and potassium adducts are dominating your spectrum, use these steps to promote protonation.

Experimental Protocol: Promoting [M+H]⁺ Formation
  • Improve Lab Hygiene:

    • Use high-purity, LC-MS grade solvents and reagents.[10]

    • Switch to polypropylene or PTFE containers instead of glass, or use new, high-quality borosilicate glassware that has been thoroughly rinsed with high-purity water.[5]

    • Wear powder-free nitrile gloves to avoid contamination.

  • Modify the Mobile Phase:

    • The most effective method is to add a competitive proton source or a metal-ion scavenger.

    • Ammonium Formate/Acetate: Add 1-5 mM ammonium formate or ammonium acetate to your mobile phase. The ammonium ions (NH₄⁺) can provide protons and also form [M+NH₄]⁺ adducts, which are often easier to interpret than mixed metal adducts.

    • Fluorinated Alkanoic Acids: Adding parts-per-million levels of a fluorinated acid like trifluoroacetic acid (TFA) can suppress metal adducts.[11] However, be aware that TFA is a strong ion-pairing agent and can cause significant ion suppression in positive ESI mode. Use it as a last resort and at the lowest possible concentration (e.g., 0.01%).

Data Summary: Mobile Phase Additives to Control Adducts
AdditiveTypical ConcentrationEffect in Positive ESINotes
Formic Acid 0.1%Good proton source, but may be insufficient to outcompete high Na⁺/K⁺ levels.Standard additive for reverse-phase LC-MS.
Ammonium Formate 2-10 mMExcellent at suppressing [M+Na]⁺ and [M+K]⁺ by providing a high concentration of NH₄⁺ ions.[11]Volatile and compatible with MS.
Trifluoroacetic Acid (TFA) 0.01-0.05%Very effective at suppressing metal adducts but can cause severe signal suppression.Use with caution; may require system flushing after use.
Guide 3: Systematic Approach to Identifying and Eliminating Contamination

Use this workflow to identify the source of background ions and restore system performance.

Experimental Protocol: Source Identification
  • Isolate the MS: Disconnect the LC from the mass spectrometer. Infuse a high-purity solvent (e.g., 50:50 acetonitrile:water) directly into the MS using a syringe pump and clean tubing.

    • If the contamination is still present: The source is within the MS or the infusion setup (solvent, syringe, tubing).[12]

    • If the contamination disappears: The source is in the LC system.[13]

  • Trace the LC Path: If the LC is the source, systematically bypass components.

    • Remove the column and connect the injector directly to the MS. If the contamination is gone, it was from the column.

    • If it persists, the source is likely the mobile phase, solvent lines, degasser, pump, or autosampler.

  • Systematic Cleaning/Replacement: Once the source is localized, clean or replace the contaminated components. For example, flush the entire LC system with a strong, fresh solvent like isopropanol, replace solvent inlet frits, or change autosampler wash solvents.[14]

Section 3: Visual Guides (Diagrams)

The following diagrams illustrate key troubleshooting concepts and chemical processes.

References

Enhancing the biological activity of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound?

A1: While specific research on this compound is emerging, derivatives of cinnamic acid are widely studied for a variety of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] The presence of the trifluoromethyl group can enhance the efficacy and bioavailability of drug candidates.[4] It is recommended to perform initial screenings to determine the specific activity in your experimental model.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is expected to have low solubility in water. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetone.[5] Ensure the final concentration of the organic solvent in your experimental medium is compatible with your cell line or assay system and include a vehicle control in your experiments.

Q3: How should I store solutions of this compound?

A3: Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C or -80°C to maintain stability. For short-term storage (a few days), 2-8°C may be acceptable. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: Can this compound be used for in vivo studies?

A4: Yes, however, due to its likely low aqueous solubility, a suitable formulation is necessary for in vivo administration. This may involve the use of co-solvents (e.g., a mixture of DMSO, Cremophor EL, and saline) or encapsulation methods like liposomes or nanoparticles to improve bioavailability. Preliminary toxicology and maximum tolerated dose (MTD) studies are essential before commencing efficacy studies.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed
Potential Cause Troubleshooting Step
Compound Precipitation After diluting the stock solution in aqueous media, visually inspect for any precipitate. If precipitation occurs, consider lowering the final concentration, using a solubilizing agent (e.g., Tween 80, if compatible with your assay), or preparing a fresh dilution immediately before use.
Compound Degradation Verify the stability of the compound under your experimental conditions (e.g., pH, temperature, light exposure). Cinnamic acid derivatives can be sensitive to light and extreme pH. Conduct a stability study using techniques like HPLC to assess degradation over the course of your experiment.
Incorrect Dosage Perform a dose-response experiment to determine the optimal concentration range for your specific model. The initial effective concentration may be higher or lower than anticipated.
Cell Line Resistance If working with cancer cell lines, the observed lack of activity could be due to intrinsic or acquired resistance mechanisms. Consider testing on a panel of different cell lines.
Issue 2: High Background Signal or Off-Target Effects
Potential Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level for your cells (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent on your assay.
Compound Impurity Verify the purity of your this compound batch using analytical methods such as NMR or LC-MS. Impurities could be responsible for off-target effects.
Non-Specific Binding In biochemical assays, the compound might be binding non-specifically to proteins or other components. Consider adding a non-ionic detergent like Triton X-100 or Tween 20 to the assay buffer to reduce non-specific interactions.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data for the biological activity of this compound based on activities of related cinnamic acid derivatives. Researchers should generate their own data for their specific experimental systems.

Assay Type Cell Line / Target Metric Value
Anti-inflammatoryRAW 264.7 MacrophagesIC50 (LPS-induced NO production)15.5 µM
AnticancerA549 (Lung Carcinoma)IC50 (Cell Viability, 72h)25.2 µM
AntioxidantDPPH Radical ScavengingEC5050.8 µM
AntibacterialStaphylococcus aureusMIC64 µg/mL

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Treatment: Pre-treat the cells with the compound dilutions for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Nitrite Measurement: After incubation, collect 50 µL of the supernatant from each well. Determine the nitric oxide (NO) concentration by measuring the nitrite levels using the Griess reagent system according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed A549 human lung carcinoma cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 200 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in Media stock->serial_dil treat_cells Treat Cells with Compound serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate treat_cells->incubate measure Measure Endpoint (e.g., Absorbance) incubate->measure calc_inhibition Calculate % Inhibition or % Viability measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

General workflow for in vitro cell-based assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_Ikb NF-κB-IκB Complex IKK->NFkB_Ikb phosphorylates IκB NFkB NF-κB (active) NFkB_Ikb->NFkB releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Compound 4-Ethoxy-3-(trifluoromethyl) cinnamic acid Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcription

Hypothesized anti-inflammatory signaling pathway.

logical_troubleshooting start No/Low Biological Activity check_sol Check for Precipitation in Media start->check_sol outcome_sol_yes Precipitate Found check_sol->outcome_sol_yes Yes outcome_sol_no No Precipitate check_sol->outcome_sol_no No check_conc Perform Dose-Response (Concentration Issue?) check_stab Assess Compound Stability (Degradation?) check_conc->check_stab check_purity Verify Compound Purity (Impurity Issue?) check_stab->check_purity action_sol Lower Concentration or Use Solubilizer outcome_sol_yes->action_sol outcome_sol_no->check_conc

Troubleshooting logic for lack of activity.

References

Technical Support Center: Managing Cytotoxicity of Trifluoromethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethyl-containing compounds. Our goal is to help you navigate and mitigate potential cytotoxicity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many of our trifluoromethyl-containing compounds exhibit high cytotoxicity?

A1: The trifluoromethyl (-CF3) group is highly electronegative and lipophilic. While these properties can enhance a compound's metabolic stability and binding affinity to its target, they can also contribute to off-target effects and cytotoxicity.[1][2] The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the molecule, potentially leading to interactions with unintended cellular components. Increased lipophilicity can facilitate easier passage through cell membranes, leading to higher intracellular concentrations and potential disruption of mitochondrial function and other cellular processes.[2]

Q2: What are the common mechanisms of cytotoxicity induced by trifluoromethyl-containing compounds?

A2: Common mechanisms include the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS) leading to oxidative stress, and the activation of stress-related signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[3][4][5][6][7] Some compounds may also induce non-apoptotic cell death, such as autophagy-related cell death.[8]

Q3: How can we reduce the cytotoxicity of our lead compounds containing a trifluoromethyl group?

A3: A primary strategy is bioisosteric replacement , where the -CF3 group is substituted with another functional group that mimics its essential properties for pharmacological activity but with a reduced toxicity profile. The goal is to create a new molecule with similar or improved biological properties but with attenuated toxicity. The choice of the bioisostere is critical and often requires iterative design, synthesis, and testing.

Q4: What are some potential bioisosteric replacements for the trifluoromethyl group?

A4: The selection of a suitable bioisostere is context-dependent and is influenced by the specific molecular scaffold and its biological target. Some commonly explored replacements include:

  • Methyl group (-CH3): While this significantly reduces electronegativity and lipophilicity, it can sometimes be a viable option if the -CF3 group is not critical for binding. However, this substitution does not always lead to improved bioactivity.[9]

  • Other halogenated groups: Replacing -CF3 with less electronegative halogenated groups might offer a compromise between desired physicochemical properties and reduced toxicity.

  • Small cyclic groups: In some cases, small, strained rings can mimic the steric profile of the trifluoromethyl group.

  • Nitrile group (-CN): This group can mimic the electron-withdrawing properties of the -CF3 group.

The success of a bioisosteric replacement is not guaranteed and depends heavily on the structure-activity relationship (SAR) of the compound series.

Troubleshooting Guides

Problem 1: High background or inconsistent results in cytotoxicity assays.

Possible Cause: Interference of the trifluoromethyl-containing compound with the assay chemistry. The high reactivity of some compounds can lead to direct reduction of assay reagents (e.g., MTT tetrazolium salt) or interference with fluorescent or luminescent signals.

Troubleshooting Steps:

  • Run compound-only controls: Incubate your compound in cell-free media with the assay reagent to check for direct chemical reactions.

  • Use a different cytotoxicity assay: If you suspect interference with a metabolic assay like MTT or MTS, switch to a membrane integrity assay such as the Lactate Dehydrogenase (LDH) release assay, which measures a different cellular endpoint.

  • Confirm cell death with microscopy: Visually inspect the cells under a microscope after treatment. Look for morphological changes consistent with cell death, such as cell shrinkage, blebbing, or detachment.

Problem 2: Compound shows high cytotoxicity in vitro but is inactive in vivo.

Possible Cause: Poor pharmacokinetic properties, such as rapid metabolism or low bioavailability, preventing the compound from reaching its target in sufficient concentrations in an in vivo setting. The trifluoromethyl group is often introduced to improve metabolic stability, so its replacement might negatively impact this property.

Troubleshooting Steps:

  • Perform in vitro metabolic stability assays: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound and its analogues.

  • Conduct pharmacokinetic (PK) studies: Analyze the plasma concentration of the compound over time after administration to an animal model to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Consider formulation strategies: Investigate different formulation approaches to improve the solubility and bioavailability of your compound.

Data Presentation: Comparative Cytotoxicity

The following tables summarize quantitative data on the cytotoxicity of trifluoromethyl-containing compounds compared to their non-fluorinated or otherwise modified analogues.

Table 1: Cytotoxicity (IC50) of Isoxazole-Based Compounds in MCF-7 Breast Cancer Cells

CompoundR GroupIC50 (µM)Fold Difference in Activity
14 H19.72-
2g CF32.63~7.5x more active

Data from reference[10]. This study highlights that in this particular scaffold, the presence of a trifluoromethyl group significantly enhanced the anti-cancer activity.

Table 2: Cytotoxicity of Fluorinated vs. Non-Fluorinated Ketones in HL-60 Cells

Compound IDStructureCytotoxicity (CC50 in µM)
TF1 CF3COCOPh13
TF5 CH3COCOPh>4000
TF2 CF3CH(OH)COPh18
TF6 CH3CH(OH)COPh>4000

Data from reference[8]. These results indicate that for these α-diketone and α-hydroxy ketone scaffolds, the trifluoromethylated versions exhibit significantly higher cytotoxicity compared to their non-fluorinated counterparts.

Table 3: Cytotoxicity (IC50) of Fluorinated Taxanes in Drug-Resistant Cancer Cell Lines

CompoundCell LineIC50 (nM)
Paclitaxel NCI/ADR130
SB-T-121205 (Fluorotaxoid) NCI/ADR19.0
Paclitaxel LCC6-MDR619
SB-T-121205 (Fluorotaxoid) LCC6-MDR25.0

Data from reference[11]. This data suggests that strategic incorporation of fluorine-containing moieties can significantly enhance the potency of taxanes against multidrug-resistant cancer cell lines.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with various concentrations of the trifluoromethyl-containing compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence, depending on the kit)

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with your compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate for the desired time.

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Add the stop solution if required by the kit.

  • Measure the absorbance or fluorescence at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate.

  • Treat cells with the trifluoromethyl-containing compound. Include appropriate controls.

  • Incubate for the desired duration.

  • Allow the plate to equilibrate to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well (equal volume to the culture medium).

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Signaling_Pathway_for_CF3_Cytotoxicity CF3_Compound Trifluoromethyl-Containing Compound ROS Reactive Oxygen Species (ROS) Generation CF3_Compound->ROS Induces Cell_Membrane Cell Membrane Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_Pathway MAPK Signaling Pathway (e.g., JNK, p38) Oxidative_Stress->MAPK_Pathway Activates Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -7, -9) MAPK_Pathway->Caspase_Activation Leads to Mitochondria->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential signaling pathways leading to apoptosis induced by trifluoromethyl-containing compounds.

Experimental_Workflow_Cytotoxicity Start Start: High Cytotoxicity Observed Assay_Validation Validate Cytotoxicity Assay: - Run compound-only controls - Use alternative assay (e.g., LDH) Start->Assay_Validation Bioisosteric_Replacement Design & Synthesize Bioisosteric Replacements Assay_Validation->Bioisosteric_Replacement If cytotoxicity is confirmed Screening Screen Analogues for: - Reduced Cytotoxicity - Maintained/Improved Activity Bioisosteric_Replacement->Screening Lead_Optimization Lead Optimization: - In vitro ADME/Tox - In vivo PK/PD Screening->Lead_Optimization Identify hits End Candidate Selection Lead_Optimization->End

Caption: A general workflow for troubleshooting and mitigating the cytotoxicity of trifluoromethyl-containing compounds.

Caption: A logical decision tree for troubleshooting inconsistent cytotoxicity assay results.

References

Technical Support Center: Quantification of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid quantification. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the quantification of this compound?

A1: A common starting point for analyzing cinnamic acid derivatives is reversed-phase HPLC. Given the structure of this compound, which includes a nonpolar aromatic ring and a polar carboxylic acid group, a C18 column is a suitable initial choice. Cinnamic acid itself is slightly soluble in water and more soluble in organic solvents. A mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer or formic acid in water) and an organic solvent (such as acetonitrile or methanol) is recommended. The trifluoromethyl group may influence retention, and adjustments to the organic solvent percentage will likely be necessary. A UV detector is appropriate, as cinnamic acid and its derivatives typically exhibit strong absorbance in the UV range, with a maximum absorbance often observed between 260-280 nm.[1][2][3]

Q2: How do I prepare my sample and standards for analysis?

A2: Your sample and standard preparation will depend on the sample matrix. For the pure compound, prepare a stock solution in a suitable organic solvent like methanol or acetonitrile. From this stock, create a series of calibration standards by diluting with the mobile phase. If your sample is in a biological matrix, a protein precipitation step followed by centrifugation and filtration of the supernatant is a common sample cleanup procedure. Ensure that the final solvent for your sample and standards is compatible with the mobile phase to avoid peak distortion.[4]

Q3: What are the key parameters for method validation according to ICH guidelines?

A3: The International Council for Harmonisation (ICH) guidelines outline several key parameters to ensure an analytical method is suitable for its intended purpose. These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[6]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: What are typical acceptance criteria for these validation parameters?

A4: While specific project requirements may vary, the following table summarizes generally accepted criteria based on ICH guidelines.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy Mean recovery of 80-120% for each concentration level
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)
Specificity No significant interfering peaks at the retention time of the analyte
Limit of Quantitation (LOQ) Analyte signal should be at least 10 times the baseline noise

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Chromatographic Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Sample solvent stronger than the mobile phase.- Column overload.- Secondary interactions with the stationary phase (e.g., silanol interactions).- Dissolve and inject samples in the mobile phase or a weaker solvent.[4]- Reduce the injection volume or sample concentration.- Use a mobile phase with a lower pH to suppress silanol ionization, or use an end-capped column.
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Air trapped in the pump or column.- Leaks in the HPLC system.- Prepare mobile phase fresh daily and ensure accurate composition.- Use a column oven for stable temperature control.[1]- Degas the mobile phase and prime the pump.- Check for loose fittings and replace seals if necessary.[8]
High Backpressure - Blockage in the column or tubing.- Clogged inlet filter.- Particulate matter from the sample.- Reverse flush the column (if permitted by the manufacturer).- Replace the inlet filter.- Filter all samples and mobile phases before use.[8]
No Peaks or Very Small Peaks - Detector lamp is off.- No sample injected.- Incorrect mobile phase composition.- Sample degradation.- Ensure the detector lamp is on.- Check the autosampler for proper injection.- Verify the mobile phase composition.- Prepare fresh samples and standards.
Baseline Issues
ProblemPotential Cause(s)Suggested Solution(s)
Baseline Drift - Changes in mobile phase composition over time.- Column temperature fluctuations.- Contamination in the detector or column.- Ensure proper mobile phase mixing and degassing.[7]- Use a column oven.[1]- Flush the system with a strong solvent.
Baseline Noise - Air bubbles in the detector.- Contaminated mobile phase.- Detector lamp nearing the end of its life.- Degas the mobile phase and purge the system.[7]- Use high-purity solvents and prepare fresh mobile phase.- Replace the detector lamp.

Experimental Protocols

Below are detailed methodologies for key validation experiments.

Specificity
  • Objective: To demonstrate that the analytical method can accurately measure the analyte without interference from other components in the sample matrix (e.g., impurities, degradation products, or matrix components).

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample spiked with the analyte and potential interfering substances.

    • If applicable, subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and analyze the resulting solution.

  • Acceptance Criteria: No significant peaks should be observed at the retention time of this compound in the blank chromatogram. The peak for the analyte should be well-resolved from any other peaks.

Linearity
  • Objective: To establish a linear relationship between the concentration of the analyte and the analytical response.

  • Procedure:

    • Prepare a series of at least five calibration standards of this compound in the expected concentration range.

    • Inject each standard in triplicate.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples with known concentrations of the analyte at a minimum of three levels (e.g., low, medium, and high) spanning the linear range.

    • Analyze a minimum of three replicates at each concentration level.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 80-120% of the nominal concentration.

Precision (Repeatability and Intermediate Precision)
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 15%.

Visualizations

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_reporting Reporting start Define Analytical Method protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness evaluation Evaluate against Acceptance Criteria robustness->evaluation report Generate Validation Report evaluation->report

Caption: Method validation workflow from planning to reporting.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_pressure Pressure Issues start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Variable Retention Time? start->retention_time pressure High Backpressure? start->pressure check_solvent Check Sample Solvent peak_shape->check_solvent Yes check_concentration Reduce Concentration check_solvent->check_concentration adjust_mobile_phase Adjust Mobile Phase pH check_concentration->adjust_mobile_phase check_mobile_phase Verify Mobile Phase Prep retention_time->check_mobile_phase Yes check_temp Check Column Temperature check_mobile_phase->check_temp check_leaks Inspect for Leaks check_temp->check_leaks flush_column Flush/Replace Column pressure->flush_column Yes replace_filter Replace Inlet Filter flush_column->replace_filter

References

Technical Support Center: Synthesis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Knoevenagel-Doebner condensation is a widely used and scalable method for the synthesis of cinnamic acid derivatives.[1][2][3] This reaction involves the condensation of an aromatic aldehyde, in this case, 4-Ethoxy-3-(trifluoromethyl)benzaldehyde, with malonic acid in the presence of a basic catalyst.[4] Pyridine is traditionally used as the solvent and catalyst, often with a co-catalyst like piperidine.[5][6] However, for scale-up, more environmentally friendly and less hazardous alternatives to pyridine are recommended.[1][7]

Q2: What are the key starting materials and reagents required for this synthesis?

A2: The primary starting materials are 4-Ethoxy-3-(trifluoromethyl)benzaldehyde and malonic acid. The choice of catalyst and solvent is crucial for reaction efficiency and scalability. While pyridine and piperidine are effective, alternative bases such as morpholine in a solvent like toluene have been successfully used for large-scale synthesis.[7] Other bases like triethylamine or DABCO have also been reported for similar condensations.[8] For the work-up, a mineral acid like hydrochloric acid is required for precipitation of the product. Recrystallization solvents such as ethanol, methanol, or a mixed solvent system (e.g., methanol/water) are necessary for purification.[2][9]

Q3: What are the typical yields and purity I can expect when scaling up the synthesis?

A3: Yields for Knoevenagel-Doebner condensations are generally good to excellent, often ranging from 75% to over 95% for various substituted benzaldehydes.[10][11][12] For trifluoromethyl-substituted cinnamic acids, yields around 96% have been reported on a laboratory scale.[13] Upon scaling up, maintaining high yields depends on careful control of reaction parameters. Purity of the crude product can be variable, but after recrystallization, a purity of >98% is typically achievable.

Q4: What are the main challenges when scaling up this synthesis from the lab to a pilot or production scale?

A4: The main challenges in scaling up the synthesis of cinnamic acid derivatives include:

  • Heat Transfer: The reaction is often conducted at elevated temperatures, and maintaining uniform temperature distribution in a large reactor can be difficult. Localized overheating can lead to side reactions and decreased yield.

  • Mixing: Efficient mixing is crucial to ensure homogeneity of the reactants and catalyst, which directly impacts reaction rate and consistency.

  • Reagent Addition: The rate of addition of reagents, especially the catalyst, can be more critical at a larger scale to control the reaction exotherm.

  • Work-up and Isolation: Handling large volumes of acidic solutions during work-up and filtering large quantities of product require appropriate equipment and safety procedures.

  • Solvent Selection: The use of hazardous solvents like pyridine becomes a significant safety and environmental concern at scale, necessitating the use of safer alternatives like toluene or exploring solvent-free conditions.[1][7][12]

  • Purification: Recrystallization of large batches can be challenging in terms of achieving uniform cooling and crystal size, which can affect purity and filtration efficiency.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst or insufficient amount. 2. Low reaction temperature or insufficient reaction time. 3. Poor quality of starting materials (aldehyde or malonic acid).1. Use a fresh, anhydrous base (e.g., freshly distilled piperidine or high-purity morpholine). Ensure the correct stoichiometric amount is used. 2. Monitor the reaction temperature closely and ensure it is maintained at the optimal level (typically reflux). Extend the reaction time and monitor progress by TLC or HPLC. 3. Check the purity of the starting materials by analytical techniques (e.g., NMR, GC-MS) and purify if necessary.
Formation of Side Products (e.g., vinyl phenols) 1. Excessive decarboxylation of the product, often caused by high temperatures or prolonged reaction times.[14] 2. Self-condensation of the aldehyde, which can be promoted by strong bases.1. Optimize the reaction temperature and time. Using a milder base or a lower concentration of the base can sometimes mitigate this.[14] 2. Ensure a weak base is used as the catalyst. Strong bases can induce side reactions.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities that inhibit crystallization. 2. Incorrect solvent system for recrystallization.1. Attempt to purify the crude product by column chromatography before recrystallization. 2. Experiment with different recrystallization solvents or solvent mixtures. For cinnamic acids, ethanol, methanol, or a methanol/water mixture are often effective.[2][9] Seeding the solution with a small crystal of pure product can induce crystallization.
Product Purity is Low After Recrystallization 1. Incomplete removal of starting materials or byproducts. 2. Inefficient recrystallization process.1. Ensure the pH is low enough during work-up to fully precipitate the cinnamic acid and leave unreacted malonic acid in the aqueous phase. 2. Perform a second recrystallization. Ensure the product is fully dissolved at high temperature and that cooling is slow to allow for the formation of pure crystals.

Experimental Protocols

Lab-Scale Synthesis (Adapted from similar trifluoromethylcinnamic acid syntheses)

This protocol is adapted for the synthesis of this compound based on established procedures for similar compounds.[13]

Materials:

  • 4-Ethoxy-3-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Ethoxy-3-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.5 - 2 equivalents), and anhydrous pyridine (as solvent).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (around 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Purify the crude this compound by recrystallization from ethanol or a suitable solvent mixture.

Scale-Up Synthesis with Pyridine-Free Conditions (Adapted from Novartis OAK publication)

This protocol is a more environmentally friendly and scalable approach, avoiding the use of pyridine.[7]

Materials:

  • 4-Ethoxy-3-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Toluene

  • Morpholine

  • Hydrochloric Acid

  • Methanol/Water (for recrystallization)

Procedure:

  • Charge a suitable reactor with 4-Ethoxy-3-(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in toluene.

  • Add morpholine (1.5 equivalents) as the catalyst.

  • Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

  • Maintain reflux for 12-24 hours, monitoring the reaction by HPLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and add water and concentrated hydrochloric acid to adjust the pH to ~1.

  • Filter the precipitated solid and wash with water.

  • Dry the crude product under vacuum.

  • Purify by recrystallization from a methanol/water mixture to obtain this compound of high purity.

Quantitative Data

The following tables provide representative data for the synthesis of substituted cinnamic acids via Knoevenagel-Doebner condensation. This data is compiled from literature on similar compounds and should be used as a guideline for optimizing the synthesis of this compound.

Table 1: Comparison of Reaction Conditions and Yields for Substituted Cinnamic Acid Synthesis

AldehydeCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
3-(Trifluoromethyl)benzaldehydePiperidine/PyridinePyridineReflux496Adapted from[13]
3-NitrobenzaldehydePyridinePyridineReflux2~35 (impure)[15]
BenzaldehydePyridine (trace)None100495[10]
SyringaldehydePiperidineEthyl Acetate (then solvent-free)77->99 (conversion)[12]
VanillinPiperidineToluene120 (Microwave)0.3367[14]

Table 2: Scale-Up Data for a Pyridine-Free Knoevenagel-Doebner Condensation

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Production Scale (25kg)
Starting Aldehyde 10 g1 kg25 kg
Solvent (Toluene) 100 mL10 L250 L
Catalyst (Morpholine) 1.5 eq1.5 eq1.5 eq
Reaction Time 18 h20 h24 h
Crude Yield ~90%~88%~85%
Purity after Recrystallization >99%>99%>98.5%
This table is a representative example based on the scalability principles discussed in the cited literature and is intended for illustrative purposes.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification reactants 1. Charge Reactor: - 4-Ethoxy-3-(trifluoromethyl)benzaldehyde - Malonic Acid - Toluene catalyst 2. Add Catalyst: - Morpholine reactants->catalyst reflux 3. Heat to Reflux: - Remove water (Dean-Stark) - Monitor by HPLC catalyst->reflux cool 4. Cool Reaction Mixture reflux->cool precipitate 5. Acidify with HCl: - Precipitate Product cool->precipitate filter 6. Filter and Wash: - Collect crude product precipitate->filter dry 7. Dry under Vacuum filter->dry recrystallize 8. Recrystallize: - Methanol/Water dry->recrystallize isolate_pure 9. Isolate Pure Product recrystallize->isolate_pure

Caption: Scalable synthesis workflow for this compound.

Troubleshooting Logic

troubleshooting_logic rect_node rect_node start Low Yield or Incomplete Reaction? check_temp Is Reaction Temperature Correct? start->check_temp check_time Was Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase/Maintain Temperature check_temp->increase_temp No check_catalyst Is Catalyst Active and in Correct Amount? check_time->check_catalyst Yes extend_time Extend Reaction Time check_time->extend_time No check_purity Are Starting Materials Pure? check_catalyst->check_purity Yes use_fresh_catalyst Use Fresh/More Catalyst check_catalyst->use_fresh_catalyst No check_purity->rect_node Consult Further (e.g., side reactions) purify_sm Purify Starting Materials check_purity->purify_sm No success Problem Solved increase_temp->success extend_time->success use_fresh_catalyst->success purify_sm->success

Caption: Troubleshooting guide for low yield in the Knoevenagel-Doebner synthesis.

References

Technical Support Center: Degradation of 4-Ethoxy-3-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the experimental investigation of the degradation pathways of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific experimental data on this compound is limited, based on the degradation of other cinnamic acid derivatives, two primary pathways are plausible:

  • Pathway 1: Side-Chain Oxidation: The acrylic acid side chain can undergo β-oxidation, a common metabolic route for cinnamic acids.[1][2] This would likely lead to the formation of 4-Ethoxy-3-(trifluoromethyl)benzoic acid.

  • Pathway 2: Aromatic Ring Cleavage: Following or preceding side-chain modification, the aromatic ring may be hydroxylated and subsequently cleaved. This is a common mechanism in the microbial degradation of aromatic compounds.[1][3][4]

Q2: What are the expected major metabolites?

A2: Based on the predicted pathways, the expected major metabolites include:

  • 4-Ethoxy-3-(trifluoromethyl)benzoic acid

  • Hydroxylated derivatives of the parent compound or its benzoic acid metabolite.

  • Downstream products of ring cleavage, such as aliphatic acids.

Q3: Which analytical techniques are best suited for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the parent compound and its metabolites.[3][5] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for elucidating the structure of purified metabolites.

Q4: How can I assess the microbial degradation of this compound?

A4: Microbial degradation can be investigated by incubating the compound with pure microbial cultures or environmental samples (e.g., soil, wastewater). The disappearance of the parent compound and the appearance of metabolites can be monitored over time using HPLC.[3]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Step(s)
No degradation observed Unsuitable microbial strain or enzyme.- Screen a variety of microorganisms known to degrade aromatic compounds. - Test different enzyme classes (e.g., oxidoreductases, hydrolases).
Inappropriate experimental conditions.- Optimize pH, temperature, and aeration. - Ensure essential nutrients are present in microbial cultures.
Compound is recalcitrant.- Consider using more aggressive degradation methods (e.g., advanced oxidation processes). - Investigate the potential for co-metabolism with a more readily degradable substrate.
Poor separation of metabolites in HPLC Inappropriate column or mobile phase.- Screen different HPLC columns (e.g., C18, phenyl-hexyl). - Optimize the mobile phase composition and gradient.[5]
Co-elution of interfering substances.- Improve sample preparation to remove matrix components. - Adjust the detection wavelength to maximize the signal of the analytes of interest.
Difficulty in identifying unknown metabolites Insufficient concentration for characterization.- Scale up the degradation experiment to produce more of the metabolite. - Use solid-phase extraction (SPE) to concentrate the metabolites.
Complex fragmentation pattern in MS.- Employ high-resolution mass spectrometry (HRMS) for accurate mass determination. - Perform MS/MS experiments to obtain structural information.

Experimental Protocols

Protocol 1: Microbial Degradation Assay

This protocol outlines a general procedure for assessing the biodegradation of this compound by a microbial culture.

  • Prepare a sterile mineral salts medium. The composition should be appropriate for the chosen microorganism.

  • Spike the medium with a stock solution of this compound to a final concentration of 50-100 mg/L.

  • Inoculate the medium with the microbial culture. Include a non-inoculated control to account for abiotic degradation.

  • Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm).

  • Collect samples at regular time intervals.

  • Prepare samples for analysis. This may involve centrifugation or filtration to remove microbial cells.

  • Analyze the samples by HPLC to quantify the concentration of the parent compound and detect the formation of metabolites.

Protocol 2: Analysis of Degradation Products by HPLC

This protocol provides a starting point for the HPLC analysis of this compound and its degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 280 nm (or a wavelength appropriate for the compound).

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a degradation experiment.

Time (hours) This compound (mg/L) Metabolite A (Area Units) Metabolite B (Area Units)
0100.000
2475.215,3405,890
4848.932,11012,450
7221.555,87025,600
965.378,90041,230

Visualizations

Degradation_Pathway parent This compound metabolite1 4-Ethoxy-3-(trifluoromethyl)benzoic acid parent->metabolite1 β-oxidation hydroxylated Hydroxylated Intermediates metabolite1->hydroxylated Hydroxylation ring_cleavage Ring Cleavage Products hydroxylated->ring_cleavage Dioxygenase central_metabolism Central Metabolism ring_cleavage->central_metabolism

Caption: Predicted degradation pathway of this compound.

Experimental_Workflow start Start: Microbial Culture + Compound incubation Incubation (Controlled Conditions) start->incubation sampling Time-course Sampling incubation->sampling sample_prep Sample Preparation (Filtration/Centrifugation) sampling->sample_prep analysis HPLC / LC-MS Analysis sample_prep->analysis data Data Analysis and Metabolite ID analysis->data

Caption: General experimental workflow for studying microbial degradation.

References

Technical Support Center: Optimizing Crystallization of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-quality single crystals of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid suitable for X-ray diffraction analysis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a crystallization protocol for a new compound like this compound?

A1: The crucial first step is to conduct a thorough solvent screening to determine the compound's solubility in a range of solvents with varying polarities. This will help identify suitable candidates for different crystallization techniques. Given the structure of this compound (an aromatic carboxylic acid with an ether and a trifluoromethyl group), a good starting point for solvent selection would include alcohols, ketones, esters, and aromatic hydrocarbons.

Q2: What are the most common and effective crystallization techniques for small organic molecules?

A2: Several techniques are widely used and have proven effective for growing single crystals of organic compounds.[1][2] These include:

  • Slow Evaporation: This is often the simplest method, where the solvent is allowed to evaporate slowly from a saturated or near-saturated solution.[2][3]

  • Slow Cooling: This technique relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[1]

  • Vapor Diffusion: This method involves placing a small, concentrated solution of the compound in a sealed container with a larger reservoir of a more volatile solvent in which the compound is less soluble. The vapor from the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Solvent Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[1]

Q3: My attempts at crystallization only yield amorphous precipitate or oil. What could be the cause and how can I fix it?

A3: "Oiling out" or the formation of an amorphous precipitate instead of crystals is a common problem. It often occurs when the solution is too supersaturated, or the cooling rate is too fast. Here are some troubleshooting steps:

  • Reduce Supersaturation: Try using a more dilute solution.

  • Slow Down the Cooling Rate: If using the slow cooling method, insulate the container to ensure a very gradual temperature decrease.

  • Change the Solvent System: The choice of solvent can significantly impact crystal growth. Experiment with different solvents or solvent mixtures.

  • Use Seeding: Introducing a tiny, well-formed crystal of the compound (a seed crystal) into a slightly supersaturated solution can induce controlled crystal growth.

Q4: The crystals I've grown are too small for X-ray diffraction. How can I grow larger crystals?

A4: Growing larger single crystals often requires patience and fine-tuning of the crystallization conditions. Here are some tips:

  • Reduce the Number of Nucleation Sites: Fewer nucleation sites encourage the growth of a smaller number of larger crystals.[2] Ensure your crystallization vessel is scrupulously clean and free of dust or scratches that can act as nucleation points.

  • Slow Down the Crystallization Process: Slower evaporation, cooling, or diffusion rates generally lead to larger and higher-quality crystals.

  • Optimize Solvent Choice: A solvent in which your compound has moderate solubility is often ideal. If the compound is too soluble, it may be difficult to induce crystallization, and if it's too insoluble, you may get a precipitate instead of well-formed crystals.[2]

  • Control Temperature: Maintain a constant and stable temperature during crystal growth. Fluctuations in temperature can lead to the formation of multiple small crystals.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form after an extended period. The solution is not sufficiently supersaturated. The compound is highly soluble in the chosen solvent.Slowly evaporate some of the solvent to increase the concentration. If that fails, try a different solvent or a solvent/anti-solvent system.
A large amount of very fine powder precipitates. The solution is too supersaturated, leading to rapid and uncontrolled nucleation.Dilute the solution. If using slow cooling, ensure the cooling rate is very slow. Consider using a solvent in which the compound is more soluble at higher temperatures.
The compound "oils out" instead of crystallizing. The concentration of the solute is too high, or the cooling is too rapid. The boiling point of the solvent might be too low.Use a more dilute solution. Slow down the cooling process by insulating the crystallization vessel. Choose a solvent with a higher boiling point.
Crystals are formed, but they are twinned or intergrown. This can be influenced by the solvent and the rate of crystal growth.Try different solvents or solvent mixtures. Slowing down the crystallization process can sometimes help.
Crystals are too small for X-ray analysis. Too many nucleation sites are present. The crystallization process is too fast.Ensure all glassware is meticulously clean. Filter the solution before setting up the crystallization to remove any particulate matter. Slow down the rate of evaporation, cooling, or diffusion.
Crystals have poor morphology (e.g., needles or plates). The solvent can have a significant impact on the crystal habit.Experiment with different solvents. Sometimes, the addition of a small amount of a co-solvent can dramatically alter the crystal morphology.

Experimental Protocols

Below are detailed methodologies for key crystallization experiments.

Protocol 1: Solvent Screening
  • Place a small amount (e.g., 1-2 mg) of this compound into several small vials.

  • To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

  • Based on the initial solubility, classify the solvents as "poor," "moderate," or "good."

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial to determine if solubility increases significantly with temperature.

Table 1: Suggested Solvents for Screening

Solvent Class Examples Rationale
Alcohols Methanol, Ethanol, IsopropanolThe carboxylic acid and ether groups suggest solubility in polar protic solvents. A related compound, 3,5-bistrifluoromethylhydrocinnamic acid, was successfully recrystallized from methanol.
Ketones Acetone, Methyl Ethyl KetoneGood general solvents for a wide range of organic compounds.
Esters Ethyl AcetateOffers a balance of polarity.
Aromatic Hydrocarbons TolueneThe aromatic ring of the target compound suggests potential solubility.
Halogenated Solvents DichloromethaneOften a good solvent for aromatic compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)The ether functional group in the target molecule might favor solubility in these solvents.
Mixed Solvents Ethanol/Water, IMS/WaterRecrystallization of similar cinnamic acid derivatives has been successful in alcohol/water mixtures.
Protocol 2: Slow Evaporation
  • Prepare a saturated or near-saturated solution of this compound in a suitable solvent identified from the solvent screening (e.g., ethanol or ethyl acetate).

  • Filter the solution through a syringe filter into a clean, small beaker or vial.

  • Cover the container with a piece of parafilm or aluminum foil.

  • Pierce a few small holes in the cover to allow for slow evaporation.

  • Place the container in a vibration-free location and allow it to stand undisturbed for several days to weeks.

Protocol 3: Slow Cooling
  • In a small Erlenmeyer flask, dissolve the compound in a minimal amount of a suitable solvent (one that shows a significant increase in solubility with temperature) at an elevated temperature (e.g., near the solvent's boiling point).

  • Once the solid is completely dissolved, cover the flask.

  • Place the flask in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask) to ensure slow cooling to room temperature.

  • For even slower cooling, the insulated container can be placed in a refrigerator.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the crystallization process.

experimental_workflow cluster_screening Solvent Screening cluster_crystallization Crystallization Method Selection cluster_analysis Analysis start Start with Pure Compound solubility_test Test Solubility in Various Solvents start->solubility_test classify_solvents Classify Solvents (Poor, Moderate, Good) solubility_test->classify_solvents good_solvent Good Solvent Identified classify_solvents->good_solvent moderate_solvent Moderate Solvent Identified classify_solvents->moderate_solvent poor_solvent Poor Solvent Identified classify_solvents->poor_solvent slow_evap Slow Evaporation good_solvent->slow_evap slow_cool Slow Cooling moderate_solvent->slow_cool vapor_diffusion Vapor Diffusion / Layering poor_solvent->vapor_diffusion Use as Anti-solvent crystals Crystals Obtained slow_evap->crystals slow_cool->crystals vapor_diffusion->crystals xray X-ray Diffraction crystals->xray

Caption: Experimental workflow for crystallization optimization.

troubleshooting_logic start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals outcome->no_crystals No Growth oiling_out Oiling Out / Amorphous Solid outcome->oiling_out Precipitate small_crystals Small Crystals outcome->small_crystals Poor Quality good_crystals Good Quality Crystals outcome->good_crystals Success action1 Increase Concentration / Change Solvent no_crystals->action1 action2 Decrease Concentration / Slow Cooling oiling_out->action2 action3 Reduce Nucleation / Slow Growth small_crystals->action3 end Proceed to X-ray Analysis good_crystals->end action1->start Retry action2->start Retry action3->start Retry

Caption: Troubleshooting logic for common crystallization issues.

References

Validation & Comparative

Comparative Analysis of 4-Ethoxy-3-(trifluoromethyl)cinnamic Acid and Other Cinnamic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The therapeutic potential of these compounds is largely influenced by the nature and position of substituents on the phenyl ring. This guide provides a comparative overview of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid against other cinnamic acid derivatives, focusing on their potential biological activities.

Important Note: Despite a comprehensive search of scientific literature and databases, specific experimental data on the biological activity of this compound is not publicly available at this time. Therefore, this guide presents a comparative analysis based on the known structure-activity relationships of closely related cinnamic acid derivatives, particularly those bearing trifluoromethyl and ethoxy groups. The experimental data and protocols provided are representative examples from studies on analogous compounds and should be considered illustrative.

Introduction to Cinnamic Acid Derivatives

Cinnamic acid is a naturally occurring organic compound with a phenyl ring attached to an acrylic acid moiety. Its derivatives are characterized by various substitutions on the phenyl ring, which can significantly modulate their pharmacokinetic and pharmacodynamic properties. The introduction of specific functional groups can enhance potency, selectivity, and metabolic stability.

The trifluoromethyl (-CF3) group is a key substituent in modern drug design, known to improve properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] The ethoxy (-OCH2CH3) group, an electron-donating group, can also influence the biological activity of the molecule. The unique combination of these two groups in this compound suggests a potential for interesting pharmacological activities.

Comparative Biological Activities (Illustrative Data)

The following table summarizes hypothetical and representative experimental data for this compound compared to other known cinnamic acid derivatives. This data is compiled from various studies on analogous compounds to provide a potential performance landscape.

Compound NameStructureTarget Cell LineIC50 (µM)Primary Mechanism of Action (Postulated)Reference
This compound Human Colon Carcinoma (HCT116)Data Not AvailableInhibition of cancer cell proliferation, Induction of apoptosis-
3-(Trifluoromethyl)cinnamic acidVarious Cancer Cell Lines~10-50Inhibition of dehydrogenases, Disruption of electron transport[3]
4-Ethoxycinnamic acidNot specifiedData Not AvailableGeneral antioxidant and antimicrobial properties-
Caffeic AcidHuman Colon Carcinoma (HCT116)~25-100Antioxidant, Pro-apoptotic[4]
Ferulic AcidHuman Breast Cancer (MCF-7)~50-200Antioxidant, Anti-inflammatory[4]

Key Structure-Activity Relationship Insights

  • Trifluoromethyl Group: The presence of a -CF3 group, as seen in 3-(Trifluoromethyl)cinnamic acid, is often associated with enhanced anticancer activity.[1] This is attributed to its strong electron-withdrawing nature and its ability to increase the metabolic stability of the compound.

  • Ethoxy Group: The ethoxy group at the para-position may enhance the compound's interaction with specific receptor pockets and can influence its solubility and bioavailability.

  • Combined Effect: The combination of an ethoxy group at the 4-position and a trifluoromethyl group at the 3-position in the target molecule could lead to a unique biological profile, potentially exhibiting synergistic effects on anticancer activity. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols (Representative Examples)

Below are detailed methodologies for key experiments typically used to evaluate the anticancer properties of cinnamic acid derivatives. These are generalized protocols and would need to be specifically adapted for the evaluation of this compound.

MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a postulated signaling pathway for anticancer activity and a typical experimental workflow for screening cinnamic acid derivatives.

anticancer_pathway Cinnamic_Acid_Derivative 4-Ethoxy-3-(trifluoromethyl) cinnamic acid Target_Protein Target Protein (e.g., Kinase, Receptor) Cinnamic_Acid_Derivative->Target_Protein Binds to Cell_Membrane Cell Membrane Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Inhibits Apoptosis_Induction Induction of Apoptosis Signaling_Cascade->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Apoptosis_Induction->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Postulated signaling pathway for the anticancer activity of a cinnamic acid derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Cinnamic Acid Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Cytotoxicity_Assay In vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity_Assay Hit_Identification Hit Identification (IC50 Determination) Cytotoxicity_Assay->Hit_Identification Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Hit_Identification->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) Apoptosis_Assay->Western_Blot

Caption: General experimental workflow for the evaluation of cinnamic acid derivatives.

Conclusion and Future Directions

While specific experimental data for this compound remains elusive, the analysis of related structures provides a strong rationale for its potential as a bioactive compound, particularly in the realm of anticancer research. The presence of both the trifluoromethyl and ethoxy moieties suggests that this derivative could possess favorable pharmacological properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key experimental steps should include:

  • In vitro cytotoxicity screening against a panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of action studies to elucidate the molecular targets and signaling pathways involved in its biological effects.

  • In vivo studies in animal models to assess its efficacy, pharmacokinetics, and safety profile.

The generation of such data will be crucial to fully understand the therapeutic potential of this compound and its standing in comparison to other cinnamic acid derivatives.

References

Fluorinated vs. Non-Fluorinated Cinnamic Acids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are well-established as possessing a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The introduction of fluorine atoms into the cinnamic acid scaffold has emerged as a key strategy in medicinal chemistry to enhance these biological potencies. The high electronegativity of fluorine can significantly alter the physicochemical properties of the parent molecule, often leading to improved efficacy.[3][4] This guide provides a comparative analysis of the biological activity of fluorinated and non-fluorinated cinnamic acids, supported by experimental data and detailed methodologies.

Anticancer Activity: Enhanced Potency with Fluorination

Fluorination has been shown to be a successful strategy for augmenting the anticancer properties of cinnamic acid derivatives. Studies have demonstrated that the incorporation of fluorine can lead to more potent cytotoxic effects against various cancer cell lines.

For instance, a series of newly synthesized p-fluorocinnamide derivatives were evaluated for their cytotoxic activity against the HepG2 liver cancerous cell line.[4] One such derivative, an imidazolone bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, exhibited impressive antiproliferative activity with an IC50 value of 4.23 μM, which was more potent than the staurosporine (STU) standard (IC50 = 5.59 μM).[4][5] In contrast, non-fluorinated cinnamic acid derivatives have also shown anticancer effects, but often at higher concentrations.[1] For example, harmicine and cinnamic acid hybrids showed cytotoxicity on HepG2 cells, with the activity being dependent on the specific substitutions.[1]

The enhanced activity of fluorinated compounds is often attributed to their ability to act as potent inhibitors of key signaling pathways in cancer progression, such as the EGFR-TK pathway.[3] Several studies have highlighted that a 4-fluoro substituent on the phenyl moiety is a key feature of several potent EGFR-TK inhibitors with pronounced cytotoxic activity.[3]

Comparative Anticancer Activity Data
Compound TypeCancer Cell LineIC50 (µM)Reference
Fluorinated Cinnamide Derivative (imidazolone derivative 6)HepG2 (Liver)4.23[4][5]
Staurosporine (Standard)HepG2 (Liver)5.59[4]
N-(substitutedbenzyl)-4-fluorocinnamidesHepG2 (Liver)22.43–34.58[4]
N-arylidene-4-fluorocinnamic acid hydrazidesHepG2 (Liver)19.57–38.12[4]
Non-fluorinated Cinnamic Acid Derivative (harmicine hybrid)HepG2 (Liver)Activity Dependent on Substituent[1]

Antimicrobial Activity: A Complex Relationship

The influence of fluorination on the antimicrobial activity of cinnamic acids is more nuanced. While some studies report enhanced activity with fluorination, others suggest that the position and nature of the substituent are critical.

For example, a study on cinnamic acid derivatives found that a compound with a 4-fluoro phenyl ring substitution was the most active against Mycobacterium tuberculosis, with an IC50 of 0.36 µg/mL.[1] However, another fluorinated compound in the same study displayed a high IC50 value of over 30 µg/mL, indicating that the nature of the fluorine substituent is also crucial.[1] In general, the introduction of electron-withdrawing groups, such as fluorine, has been shown to improve the antibacterial activity of cinnamic acid derivatives.[1]

Non-fluorinated cinnamic acid and its derivatives also exhibit a broad spectrum of antimicrobial activities against bacteria and fungi.[6][7] For instance, cinnamic acid itself has shown activity against Mycobacterium tuberculosis with MIC values in the range of 270–675 µM.[7]

Comparative Antimicrobial Activity Data
CompoundMicroorganismActivity (IC50/MIC)Reference
4-Fluoro phenyl substituted Cinnamic Acid DerivativeMycobacterium tuberculosisIC50 = 0.36 µg/mL[1]
Other Fluorinated Cinnamic Acid DerivativeMycobacterium tuberculosisIC50 > 30 µg/mL[1]
Cinnamic AcidMycobacterium tuberculosis H37RvMIC = 270–675 µM[7]
Cinnamic AcidAspergillus nigerMIC = 844 µM[7]
Cinnamic AcidCandida albicansMIC = 405 µM[7]
4-Methoxycinnamic acidVarious bacteria and fungiMIC = 50.4–449 µM[7]

Antioxidant Activity: The Role of Phenolic Hydroxyl Groups

The antioxidant activity of cinnamic acid derivatives is strongly linked to the presence and position of hydroxyl groups on the phenyl ring.[2] These compounds can act as free radical scavengers by donating a hydrogen atom from their phenolic hydroxyl groups.

While fluorination can influence the electronic properties of the molecule, the primary determinant of antioxidant capacity in many cinnamic acid derivatives remains the hydroxyl substitution pattern. For example, caffeic acid and ferulic acid, which are non-fluorinated hydroxycinnamic acids, are well-known for their potent antioxidant activities.[8]

Several assays are used to evaluate antioxidant activity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the inhibition of linoleic acid peroxidation.[8][9]

Experimental Protocols

The antiproliferative properties of cinnamic acid derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.[10]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The DPPH assay is a common method to determine the free radical scavenging activity of compounds.[9][11]

  • DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared.

  • Sample Reaction: Various concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Signaling Pathways and Mechanisms of Action

Cinnamic acids and their derivatives exert their biological effects by modulating various cellular signaling pathways.

  • Anticancer Effects: As mentioned earlier, fluorinated cinnamide derivatives have been shown to inhibit the EGFR-TK signaling pathway, which is crucial for cancer cell proliferation and survival.[3][5] Non-fluorinated trans-cinnamic acid has been found to induce fibroblast migration through the PKA- and p38-MAPK signaling pathways, which could have implications in wound healing and cancer metastasis.[12]

  • Antidiabetic Effects: Cinnamic acid and its derivatives have been shown to stimulate adiponectin secretion and increase the phosphorylation of AMPK through a Gi/Go-protein-coupled receptor signaling pathway, suggesting their potential in managing diabetes.[13]

  • Enzyme Inhibition: Cinnamic acid derivatives can also act as enzyme inhibitors. For example, they have been shown to inhibit intestinal α-glucosidase, which is a target for controlling postprandial hyperglycemia.[14] Additionally, certain derivatives have demonstrated inhibitory activity against the fungal enzyme benzoate 4-hydroxylase (CYP53), suggesting a mechanism for their antifungal properties.[15]

Visualizing the Mechanisms

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Activity Screening cluster_analysis Data Analysis & Comparison start Cinnamic Acid / Fluorinated Precursor synthesis Chemical Synthesis start->synthesis product Fluorinated / Non-fluorinated Cinnamic Acid Derivatives synthesis->product anticancer Anticancer Assays (e.g., MTT) product->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) product->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) product->antioxidant data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data antioxidant->data comparison Comparative Analysis data->comparison signaling_pathway cluster_cancer Anticancer Mechanism cluster_migration Fibroblast Migration fluorinated_ca Fluorinated Cinnamide egfr EGFR-TK fluorinated_ca->egfr Inhibits proliferation Cancer Cell Proliferation egfr->proliferation Promotes trans_ca trans-Cinnamic Acid pka PKA trans_ca->pka p38 p38-MAPK trans_ca->p38 migration Fibroblast Migration pka->migration p38->migration

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl Cinnamic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (-CF3) group into the cinnamic acid scaffold has emerged as a promising strategy in medicinal chemistry, yielding derivatives with enhanced biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl cinnamic acids, focusing on their antibacterial and anticancer properties. The information presented is supported by experimental data from various studies, offering a valuable resource for the design and development of novel therapeutic agents.

I. Comparative Analysis of Biological Activity

The biological efficacy of trifluoromethyl cinnamic acid derivatives is significantly influenced by the position and number of the -CF3 group on the phenyl ring, as well as the nature of the amide or ester substituent. The following tables summarize the quantitative data from various studies, providing a clear comparison of the antibacterial and anticancer activities of different analogs.

Table 1: Antibacterial Activity of Trifluoromethyl Cinnamic Acid Amides

Compound IDR1 (Position of -CF3 on Cinnamic Acid)R2 (Anilide Substituent)Target OrganismMIC (µM)Reference
1a 3-CF34-ClStaphylococcus aureus ATCC 29213>100[1]
1b 3-CF34-CF3Staphylococcus aureus ATCC 292131.12[2]
1c 3-CF33,5-di-ClStaphylococcus aureus ATCC 292130.78[2]
1d 4-CF33-CF3Staphylococcus aureus ATCC 292132.34[2]
1e 4-CF33,5-bis(CF3)Staphylococcus aureus ATCC 292130.29[2]
2a 3-CF34-ClMRSA>100[1]
2b 3-CF34-CF3MRSA0.56[2]
2c 3-CF33,5-di-ClMRSA0.39[2]
2d 4-CF33-CF3MRSA4.68[2]
2e 4-CF33,5-bis(CF3)MRSA0.15[2]
3a 2-CF34-ClMycobacterium smegmatis ATCC 700084>100[1]
3b 3-CF34-ClMycobacterium smegmatis ATCC 70008425[1]
3c 4-CF34-ClMycobacterium smegmatis ATCC 700084>100[1]

Key Findings from Antibacterial SAR:

  • Position of -CF3 on Cinnamic Acid: The meta-position (3-CF3) on the cinnamic acid phenyl ring appears to be favorable for anti-staphylococcal activity[1]. Shifting the -CF3 group to the ortho or para position often leads to a significant decrease or complete loss of activity[1].

  • Substitution on the Anilide Ring: The nature of the substituent on the anilide portion plays a crucial role. Electron-withdrawing groups, particularly trifluoromethyl and di-chloro substitutions, on the anilide ring significantly enhance antibacterial potency against both susceptible and resistant strains of S. aureus[2].

  • Activity against Mycobacteria: For antimycobacterial activity against M. smegmatis, the 3-CF3 substitution on the cinnamic acid ring showed the most promising results[1].

Table 2: Anticancer Activity of Trifluoromethyl Cinnamic Acid Derivatives

Compound IDR1 (Position of -CF3 on Cinnamic Acid)R2 (Substituent)Cancer Cell LineIC50 (µM)Reference
4a 3,5-bis(CF3)AmideMCF-7 (Breast)15.2[3][4]
4b 3,5-bis(CF3)HydrazideMCF-7 (Breast)8.9[3][4]
5a 4-CF3Phenyl amideA549 (Lung)12.5[5]
5b 4-CF34-Chlorophenyl amideA549 (Lung)9.8[5]
6a 3-CF3-HCT-116 (Colon)>100[6]
6b 3-CF3Sulfonamide derivativeHCT-116 (Colon)84[6]

Key Findings from Anticancer SAR:

  • -CF3 Substitution: The presence of trifluoromethyl groups generally imparts cytotoxic activity. Derivatives with 3,5-bis(trifluoromethyl) substitution have shown notable activity against breast cancer cell lines[3][4].

  • Amide and Hydrazide Derivatives: Modification of the carboxylic acid group to amides and hydrazides appears to be a viable strategy for enhancing anticancer potency[3][4].

  • Inhibition of Signaling Pathways: Cinnamic acid derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as NF-κB and STAT3[6][7]. This provides a mechanistic basis for their anticancer effects.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

A. Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain[8][9][10][11][12].

  • Bacterial Strain Preparation: Bacterial strains are cultured overnight on appropriate agar plates. A few colonies are then used to inoculate a sterile broth medium. The culture is incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard)[9].

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using sterile broth.

  • Inoculation and Incubation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader[8].

B. Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound[13][14][15][16][17].

  • Cell Culture and Seeding: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the cells are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

III. Signaling Pathway and Experimental Workflow Diagrams

A. Signaling Pathway: Inhibition of NF-κB and STAT3 Pathways by Trifluoromethyl Cinnamic Acids

Trifluoromethyl cinnamic acid derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways, including the NF-κB and STAT3 pathways[6][7][18]. The diagram below illustrates the potential points of intervention of these compounds.

G Potential Inhibition of NF-κB and STAT3 Signaling by Trifluoromethyl Cinnamic Acids cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation IKK IKK Receptor->IKK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc IκB Degradation & NF-κB Translocation Gene Target Gene Expression (Inflammation, Proliferation, Survival) pSTAT3_dimer->Gene Transcription NFkB_nuc->Gene Inhibitor Trifluoromethyl Cinnamic Acids Inhibitor->JAK Inhibitor->IKK Inhibitor->pSTAT3_dimer Inhibition

Caption: Inhibition of NF-κB and STAT3 pathways.

B. Experimental Workflow: Determination of Antibacterial Activity

The following diagram outlines the typical workflow for assessing the antibacterial activity of trifluoromethyl cinnamic acid derivatives.

G Workflow for Antibacterial Activity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synthesize & Purify Trifluoromethyl Cinnamic Acid Derivatives C Perform Broth Microdilution Assay A->C B Prepare Bacterial Cultures B->C D Incubate Plates (18-24h, 37°C) C->D E Determine MIC Values D->E F Analyze SAR E->F

Caption: Workflow for antibacterial screening.

C. Logical Relationship: Structure-Activity Relationship (SAR) Summary

This diagram illustrates the key structural features of trifluoromethyl cinnamic acids and their impact on biological activity.

G Key SAR Insights for Trifluoromethyl Cinnamic Acids cluster_structure Structural Features cluster_activity Biological Activity A Cinnamic Acid Scaffold E Antibacterial Potency A->E F Anticancer Efficacy A->F B Position of -CF3 Group B->E meta-position is favorable for anti-staphylococcal activity C Number of -CF3 Groups C->E bis-CF3 enhances activity C->F bis-CF3 enhances activity D Amide/Ester Substituent D->E Electron-withdrawing groups on anilide enhance activity D->F Amides/Hydrazides can increase potency

Caption: Summary of SAR for biological activity.

References

The Promise of Cinnamic Acid Analogs in Therapeutics: A Comparative Look at 4-Ethoxy-3-(trifluoromethyl)cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4] These compounds have demonstrated potential in preclinical studies as anticancer, antimicrobial, antidiabetic, and anti-inflammatory agents.[1][2][5] The therapeutic efficacy of cinnamic acid analogs is largely influenced by the nature and position of substituents on the phenyl ring, which can significantly alter their pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comparative overview of the potential in vivo efficacy of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid and its analogs, based on the known biological effects of structurally related compounds.

While direct in vivo efficacy data for this compound is not extensively available in peer-reviewed literature, we can extrapolate its potential performance based on the established effects of ethoxy and trifluoromethyl substitutions in other bioactive molecules. The trifluoromethyl group is a well-known bioisostere for a methyl group and is often introduced to enhance metabolic stability and binding affinity due to its strong electron-withdrawing nature. The ethoxy group, a short-chain ether, can improve lipophilicity, potentially enhancing cell membrane permeability.

Comparative Efficacy: A Hypothetical Analysis

To illustrate how the efficacy of this compound might compare to other analogs, the following table presents hypothetical in vivo data from a murine tumor model. This data is for illustrative purposes only and is intended to guide future experimental design.

CompoundDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)Target Pathway Modulation (Fold Change)
Vehicle Control -0+2.51.0 (Baseline)
Cinnamic Acid 5015+1.81.5
4-Methoxycinnamic Acid 5025+1.52.2
4-Ethoxycinnamic Acid 5030+1.22.8
3-(Trifluoromethyl)cinnamic Acid 5045-0.54.0
This compound 5060-0.25.5

Caption: Hypothetical in vivo efficacy of this compound and its analogs in a xenograft mouse model.

Potential Signaling Pathway Involvement

Cinnamic acid derivatives have been reported to exert their effects through various signaling pathways. For instance, their anti-inflammatory properties are often attributed to the modulation of the NF-κB signaling pathway, a key regulator of inflammatory responses. The diagram below illustrates a simplified representation of this pathway.

G Simplified NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation NF_κB NF-κB (p50/p65) IκBα->NF_κB IκBα_P p-IκBα NF_κB_active Active NF-κB NF_κB->NF_κB_active Translocation Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation DNA DNA NF_κB_active->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Cinnamic_Acid_Analog 4-Ethoxy-3-(trifluoromethyl) cinnamic acid Cinnamic_Acid_Analog->IKK_complex Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by cinnamic acid analogs.

Experimental Protocols

To rigorously assess the in vivo efficacy of novel cinnamic acid analogs, a standardized experimental workflow is crucial. The following protocol outlines a general approach for evaluating anti-tumor activity in a xenograft mouse model.

In Vivo Xenograft Model Protocol
  • Cell Culture and Implantation:

    • Human cancer cells (e.g., HT-29 for colorectal cancer) are cultured under standard conditions.

    • A suspension of 1 x 106 cells in 100 µL of Matrigel is subcutaneously injected into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth and Randomization:

    • Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm3).

    • Mice are then randomized into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • The compound is administered daily via oral gavage at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle only.

  • Efficacy Monitoring:

    • Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width2).

    • Body weight is monitored as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm3) or after a set duration (e.g., 21 days).

    • Tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).

    • Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

G Experimental Workflow for In Vivo Efficacy Testing Cell_Culture 1. Cell Culture (e.g., HT-29) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth (100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Daily Treatment (Compound or Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (e.g., TGI calculation) Endpoint->Analysis

Caption: A generalized workflow for assessing the in vivo efficacy of novel compounds.

Conclusion

While the direct therapeutic potential of this compound remains to be elucidated through rigorous in vivo studies, the known structure-activity relationships of cinnamic acid derivatives suggest that this analog holds promise. The combination of an ethoxy group to potentially enhance bioavailability and a trifluoromethyl group to increase metabolic stability and target interaction could lead to a potent therapeutic agent. The experimental framework provided here offers a roadmap for the systematic evaluation of this and other novel cinnamic acid analogs, paving the way for the development of next-generation therapeutics. Further research is warranted to validate these hypotheses and fully characterize the pharmacological profile of this intriguing class of compounds.

References

Comparative analysis of synthetic routes to substituted cinnamic acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Synthesis of Substituted Cinnamic Acids: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acids and their derivatives are a pivotal class of organic compounds, widely recognized for their broad spectrum of biological activities and as versatile precursors in the synthesis of pharmaceuticals, fragrances, and polymers. The targeted synthesis of substituted cinnamic acids is, therefore, a subject of considerable interest in the scientific community. This guide provides a comparative analysis of the most common and effective synthetic routes to these valuable molecules, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of substituted cinnamic acids can be achieved through several established methods, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the nature of the substituents, desired yield, reaction conditions, and scalability. This guide focuses on a comparative analysis of five prominent methods: the Perkin reaction, the Knoevenagel condensation, the Claisen-Schmidt condensation, the Heck reaction, and the Suzuki coupling.

Data Summary

The following table summarizes the key quantitative data for the synthesis of various substituted cinnamic acids using the aforementioned methods. This allows for a direct comparison of their efficiency under different conditions.

Synthetic RouteSubstrate (Aromatic Aldehyde/Aryl Halide)ReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Perkin Reaction BenzaldehydeAcetic anhydrideSodium acetate-180870-72[1]
BenzaldehydeAcetic anhydrideCholine chloride/urea (DES)-30492[2]
4-MethylbenzaldehydeAcetic anhydrideSodium acetate-MW (320W)0.0872[3]
4-MethoxybenzaldehydeAcetic anhydrideSodium acetate-MW (320W)0.0873[3]
BenzaldehydeAcetic anhydride, Pivalic anhydrideCesium carbonate---57[4]
Knoevenagel Condensation BenzaldehydeMalonic acidPiperidine, TriethylamineToluene100168[5]
SyringaldehydeMalonic acidAmmonium bicarbonate-90280[6][7]
BenzaldehydeMalonic acidTetrabutylammonium bromide, K2CO3WaterMW (900W)-92[2][8]
VanillinMalonic acidProlineEthanol401668[9]
Claisen-Schmidt Condensation p-AnisaldehydeMethyl acetateSodium metal, MethanolToluene302090[10]
BenzaldehydeAcetoneSodium hydroxide-RT0.0898[11]
Heck Reaction IodobenzeneAcrylic acidPd(OAc)2, PPh3Triethylamine100285
4-BromoanisoleAcrylic acidPd(OAc)2, PPh3Triethylamine100290
Phenylboronic acidEstragolePd(OAc)2, Cu(OAc)2DMF---[12]
Suzuki Coupling 4-Bromoanisole2-PyridylboronatePd2(dba)3, P(t-Bu)3Dioxane1001674[13]
4-Chloroanisole2-PyridylboronatePd2(dba)3, P(t-Bu)3Dioxane1001678[13]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

Perkin Reaction (Microwave-Assisted)

This protocol describes the synthesis of 4-methylcinnamic acid.[3]

Materials:

  • 4-Methylbenzaldehyde (0.05 mol)

  • Acetic anhydride (7.5 g, 0.073 mol)

  • Freshly fused and finely powdered sodium acetate (2.5 g, 0.03 mol)

  • Saturated aqueous sodium carbonate solution

  • Ethanol

Procedure:

  • In a microwave-safe vessel, mix 4-methylbenzaldehyde, acetic anhydride, and sodium acetate.

  • Irradiate the mixture with microwaves at 320 W for 5 minutes.

  • While still hot, pour the mixture into approximately 25 mL of water in a round-bottomed flask equipped for steam distillation.

  • Add a saturated aqueous solution of sodium carbonate with vigorous stirring until the solution is alkaline.

  • Steam distill the mixture to remove any unreacted aldehyde.

  • Cool the residual solution and filter it.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the crude 4-methylcinnamic acid.

  • Collect the crude product by filtration and recrystallize from ethanol to obtain colorless needles.

Knoevenagel Condensation (Solvent-Free)

This protocol outlines a greener approach to the synthesis of cinnamic acids using syringaldehyde as an example.[6][7]

Materials:

  • Syringaldehyde (1.0 mmol)

  • Malonic acid (1.2 mmol)

  • Ammonium bicarbonate (0.1 mmol)

Procedure:

  • Grind syringaldehyde, malonic acid, and ammonium bicarbonate together in a mortar and pestle.

  • Transfer the mixture to a reaction vessel and heat at 90°C for 2 hours.

  • After cooling, the solid reaction mixture is worked up by adding water and acidifying with hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Claisen-Schmidt Condensation (Optimized)

This protocol details an improved synthesis of methyl (E)-4-methoxycinnamate.[10]

Materials:

  • Sodium metal (2.9 g, 0.126 mol)

  • Methanol (0.64 g, 0.020 mol)

  • Methyl acetate (16.3 g, 0.22 mol)

  • p-Anisaldehyde (13.6 g, 0.1 mol)

  • Toluene (50 mL)

  • Sulfuric acid (18.6 g, 0.19 mol)

Procedure:

  • To a mixture of methanol and methyl acetate, add small pieces of sodium metal under stirring at 25°C.

  • Add a solution of p-anisaldehyde in toluene to the mixture at 30-35°C over 30 minutes.

  • Stir the mixture at 30°C for 20 hours.

  • Treat the mixture with methanol and sulfuric acid and reflux for 2 hours.

  • Partially evaporate the solvent (ca. 30 mL).

  • Wash the mixture with water, dry over magnesium sulfate, and evaporate the solvent to yield the product.

Heck Reaction

A general procedure for the Heck coupling of an aryl halide with acrylic acid.

Materials:

  • Aryl halide (e.g., iodobenzene) (1.0 mmol)

  • Acrylic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • Triphenylphosphine (PPh3) (0.04 mmol)

  • Triethylamine (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a reaction flask, dissolve the aryl halide, acrylic acid, palladium(II) acetate, and triphenylphosphine in DMF.

  • Add triethylamine to the mixture.

  • Heat the reaction mixture at 100°C under an inert atmosphere for the required time (monitor by TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki Coupling

A general protocol for the Suzuki cross-coupling of an aryl halide with a boronic acid derivative.[13]

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • 2-Pyridylboronate (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 equiv)

  • Tri-tert-butylphosphine (P(t-Bu)3) (0.03 equiv)

  • Potassium fluoride (3.0 equiv)

  • Dioxane

Procedure:

  • To a reaction vessel, add the aryl halide, 2-pyridylboronate, Pd2(dba)3, P(t-Bu)3, and potassium fluoride.

  • Add anhydrous dioxane under an inert atmosphere.

  • Heat the reaction mixture at 100°C for 16 hours.

  • After cooling, dilute the mixture with a suitable organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of each synthetic route.

Perkin_Reaction A Aromatic Aldehyde D Reaction Mixture A->D B Acid Anhydride B->D C Base (e.g., Sodium Acetate) C->D E Heating (Conventional or Microwave) D->E Condensation F Hydrolysis E->F G Substituted Cinnamic Acid F->G Knoevenagel_Condensation A Aromatic Aldehyde D Reaction Mixture A->D B Malonic Acid B->D C Base (e.g., Piperidine, NH4HCO3) C->D E Condensation D->E F Decarboxylation E->F Intermediate G Substituted Cinnamic Acid F->G Claisen_Schmidt_Condensation A Aromatic Aldehyde D Reaction Mixture A->D B Enolizable Carbonyl (e.g., Acetate) B->D C Strong Base (e.g., Na metal) C->D E Condensation D->E F Hydrolysis (if ester is used) E->F G Substituted Cinnamic Acid/Ester F->G Heck_Reaction A Aryl Halide E Reaction Mixture A->E B Acrylic Acid B->E C Palladium Catalyst C->E D Base D->E F Catalytic Cycle E->F Coupling G Substituted Cinnamic Acid F->G Suzuki_Coupling A Aryl Halide E Reaction Mixture A->E B Boronic Acid/Ester B->E C Palladium Catalyst C->E D Base D->E F Catalytic Cycle E->F Cross-Coupling G Substituted Cinnamic Acid F->G

References

A Researcher's Guide to Assessing the Cross-Reactivity of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Given the novel nature of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, direct cross-reactivity data is not yet available in published literature. This guide provides a framework for researchers to evaluate its potential off-target effects by comparing it with structurally related and well-characterized cinnamic acid derivatives. The methodologies and comparative data presented herein offer a roadmap for investigating the selectivity and potential therapeutic applications of this new chemical entity.

Cinnamic acid and its derivatives are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Their mechanisms of action often involve interaction with various protein targets, making cross-reactivity assessment a critical step in drug development to understand a compound's full biological profile and potential for side effects.[2][3]

Comparative Analysis of Cinnamic Acid Derivatives

To contextualize the potential cross-reactivity of this compound, we present data on three well-studied derivatives: Caffeic Acid Phenethyl Ester (CAPE), Ferulic Acid, and Artepillin C. These compounds have been evaluated against several key enzyme families, notably protein kinases and lipoxygenases (LOX), which are common targets for cinnamic acid derivatives.

CompoundTargetIC50 (µM)Compound Class
Caffeic Acid Phenethyl Ester (CAPE) 5-Lipoxygenase (5-LOX)7.3Cinnamic Acid Derivative
IκB Kinase (IKK)~10Cinnamic Acid Derivative
Xanthine Oxidase12.5Cinnamic Acid Derivative
Ferulic Acid 5-Lipoxygenase (5-LOX)>100Cinnamic Acid Derivative
PI3K~60 (in 143B cells)Cinnamic Acid Derivative
JNK (p-JNK)Dose-dependent reductionCinnamic Acid Derivative
Artepillin C 5-Lipoxygenase (5-LOX)15Prenylated Cinnamic Acid
Cyclooxygenase-1 (COX-1)>100Prenylated Cinnamic Acid
Cyclooxygenase-2 (COX-2)>100Prenylated Cinnamic Acid

This table summarizes the half-maximal inhibitory concentrations (IC50) of selected cinnamic acid derivatives against various protein targets. Lower IC50 values indicate higher potency. The data illustrates that even structurally similar compounds can have distinct inhibitory profiles.

Experimental Protocols for Cross-Reactivity Screening

To assess the cross-reactivity of this compound, a tiered screening approach is recommended. This typically begins with broad panels of targets and narrows down to more specific assays for any identified "hits."

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a test compound against a panel of protein kinases using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant protein kinases of interest

  • Kinase-specific peptide substrates

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer.

  • In a 96-well plate, add the test compound dilutions, kinase, and its specific peptide substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Lipoxygenase (LOX) Inhibition Assay

This protocol describes a colorimetric method to screen for inhibitors of lipoxygenase activity.

Materials:

  • Soybean Lipoxygenase (or other isoforms)

  • Linoleic acid (substrate)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Chromogen solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare dilutions of the test compound and positive control in the assay buffer.

  • To a 96-well plate, add the assay buffer, the lipoxygenase enzyme solution, and the test compound dilutions.

  • Incubate the plate at room temperature for 5 minutes.

  • Initiate the reaction by adding the linoleic acid substrate to all wells.

  • Allow the reaction to proceed for 10 minutes on a plate shaker.

  • Stop the enzymatic reaction and develop the color by adding the chromogen solution.

  • Incubate for an additional 5 minutes on a plate shaker.

  • Read the absorbance at 490-500 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Workflows and Pathways

To further aid in the conceptualization of a cross-reactivity study, the following diagrams illustrate a potential signaling pathway that could be modulated by cinnamic acid derivatives and a general workflow for off-target screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates IkappaB_Kinase IκB Kinase (IKK) Akt->IkappaB_Kinase Activates NF_kappaB NF-κB Gene_Expression Pro-inflammatory Gene Expression NF_kappaB->Gene_Expression Translocates & Promotes IkappaB IκB IkappaB_Kinase->IkappaB Phosphorylates (leading to degradation) IkappaB->NF_kappaB Inhibits Cinnamic_Acid_Derivative Cinnamic Acid Derivative Cinnamic_Acid_Derivative->PI3K Potential Inhibition Cinnamic_Acid_Derivative->IkappaB_Kinase Potential Inhibition

Caption: PI3K/Akt/NF-κB signaling pathway, a potential target for cinnamic acid derivatives.

G Start Novel Compound (this compound) Primary_Screen Primary Screen (Broad Kinase Panel, e.g., 96 kinases) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50% at 10 µM) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination for Hits) Hit_Identification->Dose_Response Hits No_Hits No Significant Hits Hit_Identification->No_Hits No Hits Orthogonal_Assay Orthogonal/Secondary Assay (e.g., Cell-based assay) Dose_Response->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling (Against related kinases/targets) Orthogonal_Assay->Selectivity_Profiling SAR_Development Structure-Activity Relationship (SAR) Development Selectivity_Profiling->SAR_Development End Cross-Reactivity Profile Established SAR_Development->End

Caption: Experimental workflow for assessing the cross-reactivity of a novel compound.

References

Benchmarking 4-Ethoxy-3-(trifluoromethyl)cinnamic Acid: A Comparative Guide to Evaluating Inhibitory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the novel compound, 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, against established inhibitors of key oncogenic signaling pathways. Due to the absence of publicly available experimental data for this compound, this document serves as a template to be populated with user-generated data. The methodologies and comparative data presented herein are centered on the plausible biological targets for this class of molecule: the c-Met and RON receptor tyrosine kinases.

Introduction to Benchmarking

In the landscape of drug discovery, the rigorous evaluation of a novel compound's performance relative to existing agents is paramount. This process, known as benchmarking, provides critical insights into a compound's potency, selectivity, and potential therapeutic window. By directly comparing a new chemical entity to well-characterized inhibitors under standardized conditions, researchers can make informed decisions regarding its further development. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inclusion of a trifluoromethyl group in the structure of this compound suggests that it may have utility as a targeted inhibitor, potentially of protein kinases.

Hypothetical Targets: The c-Met and RON Receptor Tyrosine Kinases

The c-Met and RON receptor tyrosine kinases are attractive targets in oncology due to their roles in driving tumor growth, proliferation, and metastasis.[3][4]

  • c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling, initiated by its ligand, Hepatocyte Growth Factor (HGF), is implicated in a variety of human cancers, including those of the lung, liver, and kidney.[3] Inhibition of the c-Met pathway is a clinically validated strategy for cancer therapy.[5]

  • RON (Recepteur d'Origine Nantaise): As a close homolog of c-Met, RON kinase and its ligand, Macrophage-Stimulating Protein (MSP), also play a significant role in tumor progression and metastasis.[6][7] There is considerable interest in developing selective RON inhibitors, as well as dual c-Met/RON inhibitors.[8]

The structural characteristics of this compound make c-Met and RON plausible, high-value targets for initial screening and benchmarking.

Comparative Data for Known Inhibitors

The following tables summarize the inhibitory activities of several well-characterized c-Met and RON inhibitors. This data serves as a benchmark for which to compare experimentally determined values for this compound.

Table 1: Inhibitory Activity of Known c-Met Kinase Inhibitors

InhibitorTypeTarget(s)IC50 (nM) for c-Met
CrizotinibATP-competitivec-Met, ALK4
CabozantinibATP-competitivec-Met, VEGFR2, RET13
Tivantinib (ARQ 197)Non-ATP-competitivec-Met350
Foretinib (GSK1363089)ATP-competitivec-Met, VEGFR21.4

Data compiled from publicly available sources.

Table 2: Inhibitory Activity of Known RON Kinase Inhibitors

InhibitorTypeTarget(s)IC50 (nM) for RON
BMS-777607ATP-competitivec-Met, RON, Axl3.9
LCRF-0004ATP-competitiveRON, c-Met10
Narnatumab (IMC-RON8)Monoclonal AntibodyRONN/A (Kd = 32 pM)
AMG-208ATP-competitivec-Met, RON9 (for c-Met)

Data compiled from publicly available sources.[8]

Experimental Protocols

To generate comparative data for this compound, the following standardized protocols are recommended.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of purified c-Met and RON kinases.

1. c-Met Kinase Assay Protocol (Radiometric)

  • Principle: This assay measures the transfer of the gamma-phosphate of ATP to a peptide substrate by the kinase. The amount of incorporated radiolabel is proportional to the kinase activity.

  • Materials:

    • Recombinant human c-Met kinase domain

    • Peptide substrate (e.g., poly[Glu:Tyr] (4:1))

    • [γ-³³P]-ATP

    • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

    • Test compound (this compound) and control inhibitors dissolved in DMSO

    • 96-well plates

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors.

    • In a 96-well plate, add the kinase, peptide substrate, and test compound/control to the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³³P]-ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³³P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

2. RON Kinase Assay Protocol (ADP-Glo™)

  • Principle: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to kinase inhibition.

  • Materials:

    • Recombinant human RON kinase

    • Substrate (specific for RON)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase reaction buffer

    • Test compound and control inhibitors

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Set up the kinase reaction in a 96-well plate with RON kinase, substrate, ATP, and various concentrations of the test compound.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays

Objective: To evaluate the effect of the test compound on kinase activity and cell viability in a cellular context.

1. Cellular Phosphorylation Assay (Western Blot)

  • Principle: This assay measures the phosphorylation status of the target kinase (e.g., c-Met) and its downstream effectors in cells treated with the test compound.

  • Materials:

    • Cancer cell line with high expression of the target kinase (e.g., T47D for RON, MKN-45 for c-Met)

    • Cell culture medium and supplements

    • Ligand for kinase stimulation (e.g., HGF for c-Met, MSP for RON)

    • Test compound and control inhibitors

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-phospho-Met, anti-total-Met, anti-phospho-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Starve the cells in serum-free medium.

    • Pre-treat the cells with various concentrations of the test compound or control inhibitors for a specified time.

    • Stimulate the cells with the appropriate ligand (HGF or MSP).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][9]

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compound and control inhibitors

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound and control inhibitors.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

The following diagrams illustrate the c-Met signaling pathway and a general workflow for evaluating a novel kinase inhibitor.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds P-c-Met p-c-Met c-Met->P-c-Met Autophosphorylation RAS RAS P-c-Met->RAS PI3K PI3K P-c-Met->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified c-Met signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Kinase_Assay Enzymatic Kinase Assay (c-Met & RON) IC50_Determination Determine IC50 Kinase_Assay->IC50_Determination Data_Analysis Data Analysis and Benchmarking IC50_Determination->Data_Analysis Phosphorylation_Assay Cellular Phosphorylation Assay (Western Blot) Phosphorylation_Assay->Data_Analysis Viability_Assay Cell Viability Assay (MTT) GI50_Determination Determine GI50 Viability_Assay->GI50_Determination GI50_Determination->Data_Analysis Start Novel Compound: This compound Start->Kinase_Assay Start->Phosphorylation_Assay Start->Viability_Assay

Caption: General experimental workflow.

References

A Head-to-Head Comparison of Analytical Methods for Cinnamic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for the quantification and identification of cinnamic acids. Tailored for researchers, scientists, and drug development professionals, this document outlines the performance, protocols, and applications of various techniques to aid in selecting the most suitable method for specific analytical needs.

Cinnamic acid and its derivatives are significant compounds in the pharmaceutical, food, and fragrance industries.[1] Accurate and reliable quantification is crucial for quality control, pharmacokinetic studies, and natural product verification.[1][2][3] The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparative Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a widely used, cost-effective method for routine quality control.[1][2] It offers good separation for various cinnamic acid derivatives.[4][5][6]

UPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological matrices like plasma.[1][7][8] This technique is particularly valuable for pharmacokinetic studies and identifying metabolites.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile cinnamic acid esters and related aromatic compounds, commonly found in essential oils and fragrances.[1][9] A derivatization step, such as silylation, is often required to increase the volatility and thermal stability of the analytes.[10]

Capillary Electrophoresis (CE) provides rapid and highly efficient separations of ionic species based on their electrophoretic mobility.[11][12] It is an alternative technique that can offer different selectivity compared to chromatography and is useful for analyzing complex mixtures found in herbal materials.[13][14]

The following workflow provides a general overview of the steps involved in the analysis of cinnamic acids, from sample preparation to final data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Plant Extract) Extraction Extraction (e.g., LLE, SPE, Precipitation) Sample->Extraction Derivatization Derivatization (Optional, e.g., for GC-MS) Extraction->Derivatization Separation Separation (HPLC, UPLC, GC, CE) Derivatization->Separation Detection Detection (UV, DAD, MS, MS/MS) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Reporting Reporting & Interpretation Integration->Reporting Method_Selection start Primary Goal? trace_quant Trace Quantification in Complex Matrix? start->trace_quant Trace Analysis routine_qc Routine QC / High Concentration Assay? start->routine_qc Assay/QC volatile_analytes Volatile Esters or Fragrance Analysis? start->volatile_analytes Volatiles isomer_sep Isomer Specificity Critical? start->isomer_sep Isomer Separation uplc_ms UPLC-MS/MS trace_quant->uplc_ms Yes hplc_uv HPLC-UV/DAD trace_quant->hplc_uv No routine_qc->uplc_ms No (or if higher sensitivity needed) routine_qc->hplc_uv Yes volatile_analytes->hplc_uv No gc_ms GC-MS volatile_analytes->gc_ms Yes isomer_sep->uplc_ms High Sensitivity Needed isomer_sep->hplc_uv Cost-Effective Routine Check ce Capillary Electrophoresis (CE) isomer_sep->ce Alternative Selectivity

References

Reproducibility of Published Data on 4-Ethoxy-3-(trifluoromethyl)cinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of publicly available data on 4-Ethoxy-3-(trifluoromethyl)cinnamic acid and its close structural analogs. Due to a lack of comprehensive published experimental data for this compound, this document focuses on a proposed synthetic route and compares its predicted properties with the reported data of similar compounds, namely 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid.

Physicochemical and Spectroscopic Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C12H11F3O3260.21Not available in published literature
3-(Trifluoromethyl)cinnamic acid C10H7F3O2216.16135-137
4-(Trifluoromethyl)cinnamic acid C10H7F3O2216.16231-233

Experimental Protocols

The following section details a proposed synthetic protocol for this compound based on established methods for cinnamic acid synthesis, alongside published methods for its structural isomers.

Proposed Synthesis of this compound

A plausible and commonly used method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. This proposed protocol is based on procedures for similar compounds.

Reaction:

  • Starting Materials: 4-Ethoxy-3-(trifluoromethyl)benzaldehyde, Malonic acid

  • Catalyst: Piperidine

  • Solvent: Pyridine

Procedure:

  • Dissolve 4-Ethoxy-3-(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture under reflux for 2-4 hours.

  • After cooling, pour the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield this compound.

Synthesis of Comparator Compounds
CompoundExperimental Protocol
3-(Trifluoromethyl)cinnamic acid A mixture of 3-(trifluoromethyl)benzaldehyde (25 g, 144 mmol), malonic acid (28.8 g, 277 mmol), anhydrous pyridine (100 ml), and piperidine (2 ml) was heated under reflux for 4 hours. The mixture was then poured onto ice (300 g) and concentrated hydrochloric acid (78 ml). The resulting solid was collected, dried, and recrystallized from a 1:1 mixture of industrial methylated spirit and water to give 30 g (96% yield) of off-white needles.[1]

Synthetic Workflow Diagram

The following diagram illustrates the proposed Knoevenagel condensation for the synthesis of this compound.

SynthesisWorkflow reagent1 4-Ethoxy-3-(trifluoromethyl)benzaldehyde reaction Knoevenagel Condensation reagent1->reaction reagent2 Malonic Acid reagent2->reaction catalyst Piperidine catalyst->reaction solvent Pyridine solvent->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

References

Comparative Docking Analysis of Cinnamic Acid Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding affinities and interaction mechanisms of various cinnamic acid derivatives with key protein targets, providing insights for future drug design and development.

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention in the scientific community for their diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. Molecular docking studies have emerged as a powerful computational tool to elucidate the binding interactions of these derivatives with various protein targets at the molecular level, thereby aiding in the rational design of more potent and selective inhibitors. This guide provides a comparative analysis of docking studies performed on cinnamic acid derivatives against several key protein targets implicated in various diseases.

Comparative Binding Affinities

The inhibitory potential of cinnamic acid derivatives is often quantified by their binding affinity, typically represented by docking scores or binding free energies (ΔG), where a more negative value indicates a stronger interaction. The following table summarizes the binding affinities of selected cinnamic acid derivatives against different protein targets from various studies.

Target ProteinCinnamic Acid DerivativeDocking SoftwareBinding Affinity (kcal/mol)Reference
Matrix Metalloproteinase-9 (MMP-9) CynarinAutoDock 4.0-14.68[1]
Chlorogenic acidAutoDock 4.0-12.62[1]
Rosmarinic acidAutoDock 4.0-11.85[1]
Rosmarinic acidMOE-14.8861[1][2]
CynarinMOE-13.6491[1][2]
Chlorogenic acidMOE-12.5566[1][2]
Human-Neutral α-Glucosidase Compound 24AutoDock 4.2-6.76[3]
Compound 22AutoDock 4.2-6.67[3]
Compound 21AutoDock 4.2-6.11[3]
DENV-2 NS2B/NS3 Protease Compound 6b2AutoDock 4.2-[4]
Compound 6b3AutoDock 4.2-[4]
Cyclooxygenase-1 (COX-1) Dioxomethylene substituted derivative--6.8[5]
Glucosyltransferase (GTFase) Rosmarinic acidAutoDock-[6]
CynarineAutoDock-[6]
Chlorogenic acidAutoDock-[6]
Epidermal Growth Factor Receptor (EGFR) 4-(4-methyl) benzoyloxy-3-methoxycinnamic acidAutoDock 1.5.7, PyRx 0.8-8.81[7]

Experimental Protocols: A Synthesized Approach

The following protocol outlines a general methodology for performing molecular docking studies with cinnamic acid derivatives, based on common practices reported in the literature.[2][4][8][9]

1. Ligand Preparation:

  • The 2D structures of cinnamic acid derivatives are drawn using chemical drawing software like ChemDraw.

  • These structures are then converted to 3D and energetically minimized using a suitable force field (e.g., MMFF94).

  • Partial charges (e.g., Gasteiger charges) are added to the ligand atoms.

  • The final prepared ligand structures are saved in a suitable format (e.g., .pdbqt for AutoDock).[4]

2. Protein Preparation:

  • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.[9]

  • Hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

  • Partial charges (e.g., Kollmann charges) are assigned to the protein atoms.[4]

  • The protein structure is saved in the appropriate format for the docking software.

3. Docking Simulation:

  • The prepared ligands and protein are loaded into the docking software (e.g., AutoDock, Gold, MOE).[2][8][9]

  • A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are crucial parameters.

  • The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is configured with parameters such as the number of genetic algorithm runs, population size, and maximum number of evaluations.

  • The docking simulation is then executed to predict the binding poses and affinities of the ligands within the protein's active site.

4. Analysis of Results:

  • The docking results are analyzed to identify the best binding poses based on the lowest binding energy or docking score.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.

  • The root mean square deviation (RMSD) between the docked pose and the crystallographic ligand pose (if available) is calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a good validation.[8]

Visualizing the Process and Pathways

To better understand the workflow of a molecular docking study and the biological context of the protein targets, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (Cinnamic Acid Derivatives) Docking Molecular Docking Simulation (e.g., AutoDock, MOE) Ligand->Docking Protein Protein Preparation (e.g., MMP-9, α-Glucosidase) Protein->Docking Analysis Analysis of Results (Binding Affinity, Interactions) Docking->Analysis Visualization Visualization (e.g., PyMOL, Discovery Studio) Analysis->Visualization

A simplified workflow of a typical molecular docking study.

G cluster_pathway Simplified MMP-9 Signaling Cascade cluster_inhibition Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) Cell_Surface_Receptor Cell Surface Receptor Extracellular_Stimuli->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Cell_Surface_Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription Transcription_Factors->MMP9_Gene MMP9_Protein MMP-9 Protein Synthesis & Secretion MMP9_Gene->MMP9_Protein ECM_Degradation Extracellular Matrix Degradation MMP9_Protein->ECM_Degradation Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives (e.g., Cynarin, Chlorogenic Acid) Cinnamic_Acid_Derivatives->MMP9_Protein Inhibition

Inhibition of MMP-9 by cinnamic acid derivatives.

Conclusion

Comparative docking studies consistently demonstrate the potential of cinnamic acid derivatives as inhibitors of various therapeutically relevant proteins. Derivatives such as cynarin, chlorogenic acid, and rosmarinic acid have shown particularly strong binding affinities for MMP-9.[1][2] Similarly, other derivatives have shown promise against α-glucosidase, DENV protease, and COX enzymes.[4][5][8] The methodologies employed in these studies, while varying slightly in the specific software and parameters used, generally follow a standardized workflow of ligand and protein preparation, docking simulation, and results analysis. The insights gained from these computational studies are invaluable for guiding the synthesis and biological evaluation of novel cinnamic acid derivatives with enhanced inhibitory activity, paving the way for the development of new therapeutic agents.

References

Correlating In Vitro Activity with In Vivo Efficacy of 4-Ethoxy-3-(trifluoromethyl)cinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid and its analogs. By examining available experimental data, this document aims to offer insights into the correlation between in vitro bioactivity and in vivo efficacy, a critical step in the drug development pipeline. Due to the limited availability of comprehensive in vitro and in vivo correlation studies for this compound itself, this guide draws upon data from closely related trifluoromethyl-substituted cinnamic acid derivatives to provide a relevant comparative framework.

Introduction

Cinnamic acid and its derivatives represent a broad class of naturally occurring and synthetic compounds with diverse and promising pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The therapeutic efficacy of these compounds is often modulated by the nature and position of substituents on the phenyl ring.[1] The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and biological activity. This guide will explore the available data on such derivatives to project a potential in vitro-in vivo correlation.

Comparative Analysis of Trifluoromethyl-Substituted Cinnamic Acid Derivatives

To illustrate the therapeutic potential and structure-activity relationships, this section will focus on a representative trifluoromethyl-containing cinnamic acid derivative for which both in vitro and in vivo data are available in the scientific literature. For the purpose of this guide, we will consider a hypothetical, yet representative, compound from this class, designated as Compound A (a 4-alkoxy-3-(trifluoromethyl)cinnamic acid derivative) , and compare its activity with a standard reference compound or a different analog where data allows.

In Vitro Activity

The initial assessment of a compound's therapeutic potential typically involves a battery of in vitro assays to determine its cytotoxic or inhibitory activity against specific cell lines or molecular targets.

Table 1: In Vitro Cytotoxicity of Representative Cinnamic Acid Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
Compound A (Hypothetical)A549 (Lung Carcinoma)MTT Assay10-20[4]
MCF-7 (Breast Cancer)MTT Assay5-15[4]
Reference Compound (e.g., Doxorubicin)A549 (Lung Carcinoma)MTT Assay0.5-1.5[4]
MCF-7 (Breast Cancer)MTT Assay0.1-1.0[4]

Note: The data for "Compound A" is a representative range based on published data for similar trifluoromethyl-substituted cinnamic acid derivatives to illustrate the comparison. Actual values would be specific to the tested compound.

In Vivo Efficacy

Promising in vitro results are followed by in vivo studies in animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole organism.

Table 2: In Vivo Antitumor Efficacy of a Representative Cinnamic Acid Derivative

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
Compound A (Hypothetical)Xenograft miceA549 Lung Carcinoma20 mg/kg, i.p., daily40-60[5][6]
Reference Compound (e.g., Paclitaxel)Xenograft miceA549 Lung Carcinoma10 mg/kg, i.v., weekly70-90[5][6]

Note: The data for "Compound A" is a representative range based on published data for similar trifluoromethyl-substituted cinnamic acid derivatives to illustrate the comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.[4]

In Vivo Antitumor Efficacy Study (Xenograft Model)
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of human tumor cells (e.g., A549) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Compound Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing regimen (e.g., intraperitoneal injection daily).

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition compared to the vehicle-treated control group.

  • Toxicity Assessment: The general health and body weight of the mice are monitored to assess the toxicity of the treatment.[5][6]

Visualizing the Path from In Vitro Discovery to In Vivo Validation

To better understand the workflow and the relationship between different stages of preclinical drug discovery, the following diagrams are provided.

In_Vitro_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Lead Selection Compound_Synthesis Compound Synthesis & Characterization Cell_Culture Cell Line Culture (e.g., A549, MCF-7) Compound_Synthesis->Cell_Culture Test Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

In Vitro Screening Workflow

The initial phase of drug discovery focuses on synthesizing and testing compounds in cellular models to identify potent candidates.

In_Vivo_Testing_Workflow cluster_0 Lead Compound from In Vitro cluster_1 In Vivo Efficacy & Safety cluster_2 IVIVC Assessment Lead_Compound Selected Lead Compound Animal_Model Animal Model Development (Xenograft) Lead_Compound->Animal_Model Compound_Administration Compound Administration Animal_Model->Compound_Administration Efficacy_Evaluation Tumor Growth Inhibition Measurement Compound_Administration->Efficacy_Evaluation Toxicity_Assessment Toxicity & Safety Assessment Compound_Administration->Toxicity_Assessment IVIVC In Vitro-In Vivo Correlation Analysis Efficacy_Evaluation->IVIVC Toxicity_Assessment->IVIVC

In Vivo Testing and Correlation

Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a more complex biological system, ultimately allowing for the evaluation of the in vitro-in vivo correlation.

Discussion and Conclusion

The successful translation of a promising compound from the laboratory to the clinic hinges on a strong correlation between its in vitro activity and in vivo efficacy. For cinnamic acid derivatives, including those with trifluoromethyl substitutions, the in vitro cytotoxicity (IC50) is a primary indicator of potential anticancer activity.[4] However, this does not always directly translate to in vivo success.

Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining the bioavailability and concentration of the compound at the tumor site in a living organism. The presence of the trifluoromethyl group is intended to favorably modulate these pharmacokinetic properties.

The hypothetical data presented in this guide suggests that while a compound may show potent activity in vitro, its in vivo efficacy might be attenuated, as is common for many drug candidates. The ultimate goal is to identify compounds that not only exhibit high potency in cellular assays but also possess favorable pharmacokinetic profiles that allow for effective tumor growth inhibition in vivo with minimal toxicity.

Further research focusing on comprehensive in vitro and in vivo studies of this compound and its close analogs is necessary to establish a definitive correlation and to fully elucidate its therapeutic potential. The experimental frameworks and comparative data presented here provide a foundation for such future investigations.

References

Assessing the Selectivity of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data on the selectivity and biological targets of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is not available in the public domain. This guide provides a comparative assessment based on the structure-activity relationships of analogous cinnamic acid derivatives and outlines standard experimental protocols for evaluating compound selectivity. The data presented herein is hypothetical and intended for illustrative purposes.

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological efficacy and selectivity of these compounds are heavily influenced by the nature and position of substituents on the phenyl ring. This guide focuses on this compound, a synthetic derivative, and provides a framework for assessing its potential selectivity profile in comparison to other known inhibitors.

Predicted Biological Activity and Selectivity Profile

The substitution pattern of this compound, featuring an electron-donating ethoxy group and an electron-withdrawing trifluoromethyl group, suggests potential interactions with various biological targets. Methoxy derivatives of cinnamic acid, structurally similar to the ethoxy-substituted compound, have shown a range of biological activities, including neuroprotective, antidiabetic, and anticancer effects.[1][2] The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, and in some cases, contribute to target binding affinity.

Given that many small molecule inhibitors target protein kinases, it is plausible that this compound could exhibit inhibitory activity against one or more kinases. The selectivity of such a compound would be a critical determinant of its therapeutic potential and off-target effects.

Comparative Selectivity Data

To illustrate how the selectivity of this compound could be assessed and compared, the following table presents hypothetical inhibitory concentration (IC50) values against a panel of kinases. For comparison, data for two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Erlotinib (a more selective inhibitor), are included.

CompoundTarget Kinase A (IC50, nM)Target Kinase B (IC50, nM)Off-Target Kinase C (IC50, nM)Off-Target Kinase D (IC50, nM)Selectivity Score*
This compound (Hypothetical) 50 >10,000 1,500 >10,000 0.85
Staurosporine (Broad Spectrum)51020500.20
Erlotinib (Selective EGFR Inhibitor)2>10,000>10,000>10,0000.95

*Selectivity Score is a hypothetical metric ranging from 0 (non-selective) to 1 (highly selective), calculated based on the ratio of potency against the primary target versus off-targets.

Experimental Protocols

To empirically determine the selectivity profile of this compound, a tiered experimental approach is typically employed.

1. Primary Kinase Screening:

  • Objective: To identify potential kinase targets from a broad panel.

  • Methodology: The compound is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., the KinomeSCAN® panel). The percentage of inhibition for each kinase is determined. Kinases showing significant inhibition (e.g., >70%) are selected for further analysis.

2. Dose-Response Assays:

  • Objective: To determine the potency (IC50) of the compound against the "hit" kinases identified in the primary screen.

  • Methodology: A series of dilutions of the compound are incubated with the target kinase, a suitable substrate, and ATP. The kinase activity is measured, often using luminescence-based assays like ADP-Glo™, which quantifies the amount of ADP produced. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

3. Cellular Target Engagement Assays:

  • Objective: To confirm that the compound interacts with the target kinase within a cellular context.

  • Methodology: Techniques such as the NanoBRET™ Target Engagement Assay can be used. This involves expressing the target kinase as a fusion with NanoLuc® luciferase in cells. A fluorescent tracer that binds to the kinase's active site is added. The test compound's ability to displace the tracer is measured by a decrease in Bioluminescence Resonance Energy Transfer (BRET).

4. Off-Target Profiling:

  • Objective: To assess the compound's activity against a panel of other relevant biological targets to identify potential off-target effects.

  • Methodology: The compound is screened against panels of receptors, ion channels, and other enzymes. This is often performed by contract research organizations that offer standardized safety screening panels.

Visualizing Biological Interactions and Workflows

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway where a cinnamic acid derivative could act as an inhibitor of a key protein kinase, thereby blocking downstream signaling events that contribute to a disease state.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Target Kinase A Receptor->Kinase_A Activates Substrate_1 Downstream Substrate 1 Kinase_A->Substrate_1 Phosphorylates Substrate_2 Downstream Substrate 2 Substrate_1->Substrate_2 Activates Transcription_Factor Transcription Factor Substrate_2->Transcription_Factor Translocates to Nucleus Test_Compound 4-Ethoxy-3-(trifluoromethyl) cinnamic acid Test_Compound->Kinase_A Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Experimental Workflow for Selectivity Assessment

This diagram outlines a typical workflow for assessing the selectivity of a novel compound like this compound.

Start Compound Synthesis This compound Primary_Screen Primary Screen (e.g., Kinome-wide at 10 µM) Start->Primary_Screen Hit_Identification Hit Identification (Kinases with >70% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (Determine IC50 for Hits) Hit_Identification->Dose_Response Hits Off_Target Off-Target Profiling (Safety Panel Screening) Hit_Identification->Off_Target Parallel Screen Cellular_Assays Cellular Target Engagement (e.g., NanoBRET) Dose_Response->Cellular_Assays Selectivity_Profile Comprehensive Selectivity Profile Cellular_Assays->Selectivity_Profile Off_Target->Selectivity_Profile

Caption: General workflow for assessing compound selectivity.

References

Orthogonal Validation of 4-Ethoxy-3-(trifluoromethyl)cinnamic Acid Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the bioactivity of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, with a focus on its potential as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of cinnamic acid derivatives.

While direct experimental data for this compound is not yet broadly published, its structural similarity to other bioactive cinnamic acid derivatives suggests a potential role in modulating cellular signaling pathways critical in various diseases, including cancer.[1][2] Cinnamic acid and its analogues have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] A key mechanism implicated in the anticancer effects of some derivatives is the inhibition of the STAT3 pathway.[5][6][7][8]

This guide outlines a series of established experimental protocols for the orthogonal validation of this compound's bioactivity, using the well-characterized STAT3 inhibitor, Stattic, as a benchmark for comparison.

Comparative Compounds and Rationale

CompoundStructureRationale for Comparison
This compound this compoundTest compound with potential STAT3 inhibitory activity based on the known bioactivities of cinnamic acid derivatives.
Stattic StatticA widely used and commercially available small-molecule inhibitor of STAT3, serving as a positive control and benchmark.[8][9] It is known to inhibit STAT3 dimerization and phosphorylation.[9]

Experimental Protocols for Orthogonal Validation

A multi-assay approach is crucial to comprehensively validate the bioactivity and mechanism of action of a novel compound. The following experimental workflow is proposed:

Experimental Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Cellular Effects Cell-Based Assay STAT3-Dependent Luciferase Reporter Assay Biochemical Assay Fluorescence Polarization (FP) Assay Cell-Based Assay->Biochemical Assay Confirm direct binding Target Engagement Cellular Thermal Shift Assay (CETSA) Biochemical Assay->Target Engagement Validate in-cell target engagement Downstream Signaling Western Blot for p-STAT3 (Tyr705) Target Engagement->Downstream Signaling Assess inhibition of STAT3 activation Functional Outcome Cell Viability Assay (e.g., MTT) Downstream Signaling->Functional Outcome Determine cytotoxic or cytostatic effects

Caption: Proposed experimental workflow for the orthogonal validation of this compound's STAT3 inhibitory activity.

STAT3-Dependent Luciferase Reporter Assay

This cell-based assay is an effective primary screen to determine if a compound can inhibit the transcriptional activity of STAT3.

Methodology:

  • Cell Line: Use a human cancer cell line with a stably integrated STAT3-responsive luciferase reporter construct (e.g., HEK293T or a relevant cancer cell line).

  • Treatment: Seed cells in a 96-well plate and treat with a dose-range of this compound or Stattic for a predetermined time (e.g., 24 hours).

  • Stimulation: Induce STAT3 activation with an appropriate cytokine, such as Interleukin-6 (IL-6), for a short period (e.g., 30 minutes).

  • Lysis and Reading: Lyse the cells and measure the luciferase activity using a luminometer. A Renilla luciferase reporter can be co-transfected as an internal control for normalization.[10]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Expected Outcome: A dose-dependent decrease in luciferase activity in the presence of an active inhibitor.

Fluorescence Polarization (FP) Assay

This in vitro biochemical assay directly measures the ability of a compound to disrupt the interaction between STAT3 and its binding partners, typically by targeting the SH2 domain.[11]

Methodology:

  • Reagents: Recombinant STAT3 protein and a fluorescently labeled peptide that binds to the STAT3 SH2 domain are required.

  • Reaction: In a microplate, incubate the recombinant STAT3 protein and the fluorescent peptide with varying concentrations of the test compounds.

  • Measurement: Measure the fluorescence polarization. When the fluorescent peptide is bound to the larger STAT3 protein, it tumbles slower in solution, resulting in a high polarization value. If a compound displaces the peptide, the smaller, faster-tumbling free peptide will have a low polarization value.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in the binding of the fluorescent peptide to STAT3.

Expected Outcome: A potent inhibitor will cause a significant decrease in fluorescence polarization.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a compound with its protein target within a cellular context.[6]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble STAT3 protein at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: A compound that binds to STAT3 will stabilize the protein, leading to a shift in its melting curve to a higher temperature.

Expected Outcome: A rightward shift in the melting curve of STAT3 in the presence of the test compound compared to the control.

Western Blot for Phospho-STAT3 (Tyr705)

This assay directly assesses the phosphorylation status of STAT3, a critical step in its activation.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the compounds, stimulate with IL-6, and then lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. Use a loading control like GAPDH or β-actin.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Expected Outcome: A reduction in the level of p-STAT3 (Tyr705) in cells treated with an effective inhibitor.

STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway, which is a key target for many anticancer therapies.

STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (Tyr705) pSTAT3_mono p-STAT3 STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer Dimerizes DNA DNA pSTAT3_dimer->DNA Translocates to Nucleus & Binds to Promoter GeneExpression Target Gene Expression (e.g., c-Myc, Cyclin D1) DNA->GeneExpression Initiates Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor Binds

Caption: Overview of the canonical STAT3 signaling pathway.

Data Presentation

All quantitative data from the aforementioned assays should be summarized in clear and concise tables for easy comparison of the bioactivity of this compound and Stattic.

Table 1: Comparative IC50 Values for STAT3 Inhibition

CompoundLuciferase Reporter Assay IC50 (µM)Fluorescence Polarization Assay IC50 (µM)
This compoundTBDTBD
StatticReported valuesReported values

Table 2: Cellular Effects of Test Compounds

Compound (Concentration)% Inhibition of p-STAT3 (Tyr705)Cell Viability (% of Control)
This compoundTBDTBD
StatticReported valuesReported values

TBD: To be determined by experimentation. Reported values for Stattic can be obtained from the literature.

By following this structured and multi-faceted approach, researchers can robustly validate the bioactivity of this compound and objectively compare its performance against established inhibitors, thereby providing a solid foundation for further drug development efforts.

References

A Comparative Toxicological Assessment of Fluorinated Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of select fluorinated compounds from three distinct classes: per- and polyfluoroalkyl substances (PFAS), fluoroquinolone antibiotics, and fluorinated anesthetics. The information presented is supported by experimental data to aid in risk assessment and inform safer drug development and chemical use.

Comparative Toxicological Data

The following table summarizes key quantitative toxicological data for the selected fluorinated compounds. This data allows for a direct comparison of their cytotoxic and acute toxic potentials.

Compound ClassCompoundTest SystemEndpointValueReference
PFAS Perfluorooctanoic acid (PFOA)Human hepatocarcinoma (HepG2) cellsIC50235.74 µM
Perfluorooctane sulfonic acid (PFOS)Zebrafish liver (ZFL) cellsIC5027.92 µg/mL
GenXNIH3T3 cellsCytotoxicityLess cytotoxic than PFOA
Fluoroquinolone Antibiotics CiprofloxacinNot specifiedOral LD50 (Mouse)> 2000 mg/kg[1]
LevofloxacinMouseOral LD501803 mg/kg[2][3]
MoxifloxacinMouseOral LD50435-758 mg/kg[4][5]
Fluorinated Anesthetics DesfluraneNeonatal miceNeuroapoptosisSimilar to isoflurane and sevoflurane at equipotent doses
IsofluraneNeonatal miceNeuroapoptosisSimilar to desflurane and sevoflurane at equipotent doses
SevofluraneNeonatal miceNeuroapoptosisSimilar to desflurane and isoflurane at equipotent doses

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular pathways affected by fluorinated compounds is crucial for predicting their toxic effects. Below are diagrams illustrating a key signaling pathway impacted by PFAS compounds and a general mechanism of fluoroquinolone-induced toxicity.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFOA_PFOS PFOA / PFOS PPARa_RXR PPARα-RXR Heterodimer PFOA_PFOS->PPARa_RXR Activation PFOA_PFOS->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding PPARa_RXR->PPRE FattyAcids Fatty Acid Metabolism Genes (e.g., ACOX1) PPRE->FattyAcids Transcription PPRE->FattyAcids

Caption: PFOA/PFOS activate the PPARα signaling pathway.

Fluoroquinolone_Oxidative_Stress Fluoroquinolones Fluoroquinolones Mitochondria Mitochondria Fluoroquinolones->Mitochondria Inhibition of Mitochondrial Function ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Oxidative_Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Oxidative_Damage Cell_Death Cell Death Oxidative_Damage->Cell_Death

Caption: Fluoroquinolones can induce oxidative stress.

Experimental Workflows

Standardized experimental protocols are essential for reproducible toxicological assessments. The following diagrams illustrate the typical workflows for common in vitro toxicity assays.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with fluorinated compound A->B C Add MTT reagent and incubate B->C D Add solubilization solution (e.g., DMSO) C->D E Measure absorbance at ~570 nm D->E F Calculate cell viability E->F

Caption: Workflow for the MTT cell viability assay.

Comet_Assay_Workflow A Embed cells in agarose on a slide B Lyse cells to remove membranes A->B C Perform electrophoresis under alkaline conditions B->C D Stain DNA with a fluorescent dye C->D E Visualize and score comets (DNA damage) D->E F Quantify genotoxicity E->F

Caption: Workflow for the Comet assay to assess genotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[7]

  • Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death. It measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8]

Materials:

  • 96-well plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the fluorinated compound in a 96-well plate as described for the MTT assay.[9]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.[8]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.[10]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[9]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) controls.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[11] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate further, creating a "comet tail."[12]

Materials:

  • Microscope slides

  • Low-melting-point agarose

  • Lysis solution

  • Electrophoresis buffer (alkaline)

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green, ethidium bromide)

  • Fluorescence microscope with imaging software

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.[12]

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and histones, leaving behind the nucleoid.[12]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.[11]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.[11]

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.[13]

Ames Test for Mutagenicity

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[14] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine.[15]

Materials:

  • Histidine-auxotrophic Salmonella typhimurium strains (e.g., TA98, TA100)

  • Minimal glucose agar plates

  • Top agar

  • S9 fraction (for metabolic activation)

  • Test compound and positive/negative controls

Procedure:

  • Bacterial Culture: Grow the Salmonella strains overnight in a nutrient broth.[16]

  • Test Mixture Preparation: In a test tube, combine the bacterial culture, the test compound at various concentrations, and (if required) the S9 fraction.[16]

  • Plating: Mix the contents with molten top agar and pour the mixture onto a minimal glucose agar plate.[16]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[16]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A significant increase in the number of revertant colonies in the treated plates compared to the negative control indicates that the compound is mutagenic.[15]

References

Safety Operating Guide

Proper Disposal of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 4-Ethoxy-3-(trifluoromethyl)cinnamic acid as a hazardous, halogenated organic waste. Segregate from other waste streams and dispose of through an approved hazardous waste management service.

Researchers and laboratory personnel handling this compound must adhere to strict disposal protocols to ensure safety and environmental compliance. Due to its trifluoromethyl group, this compound is classified as a halogenated organic compound, necessitating specific handling and disposal procedures distinct from non-halogenated chemical waste. Improper disposal can lead to environmental contamination and may incur significant regulatory penalties.

Key Disposal Considerations

The primary disposal route for halogenated organic compounds like this compound is through incineration by a licensed hazardous waste disposal facility.[1] This method ensures the complete destruction of the compound, preventing its release into the environment. It is crucial to segregate this waste from non-halogenated organic waste streams, as co-mingling can complicate the disposal process and increase costs.[2]

Waste Classification Disposal Method Key Handling Requirements
Halogenated Organic WasteHigh-Temperature IncinerationSegregate from non-halogenated waste; Use designated, labeled containers; Arrange for pickup by a certified hazardous waste contractor.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or Viton are often suitable), safety goggles, and a lab coat.[3]

  • Waste Segregation: At the point of generation, collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a designated waste container. This container must be separate from those used for non-halogenated organic waste.[1][4]

  • Container Selection and Labeling: Use a compatible, leak-proof container with a secure, tight-fitting lid.[4] The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "Waste this compound".[4] Ensure the label is legible and securely affixed to the container.

  • Accumulation and Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[2] This area should be well-ventilated, and the container must be kept closed except when adding waste.[2][4] Secondary containment is recommended to mitigate spills.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3] The contaminated absorbent material must then be collected and placed in the designated hazardous waste container.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.[4]

  • Arranging for Disposal: Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Do not dispose of this chemical down the drain or in regular trash.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound is_halogenated Is the compound halogenated? start->is_halogenated yes Yes (Contains Trifluoromethyl group) is_halogenated->yes Yes no No segregate Segregate as Halogenated Organic Waste yes->segregate container Use designated, labeled, and sealed container segregate->container store Store in designated Satellite Accumulation Area container->store spill_kit Ensure spill kit for halogenated organics is available store->spill_kit disposal Arrange for pickup by licensed hazardous waste contractor store->disposal incinerate Final Disposal: High-Temperature Incineration disposal->incinerate

Caption: Disposal workflow for this compound.

For further details, always consult the Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific chemical hygiene plan.[2]

References

Essential Safety and Operational Guide for Handling 4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds, including aromatic carboxylic acids and halogenated organic substances.

Chemical Identifier and Properties

PropertyValue
Chemical Name This compound
CAS Number 1206594-24-2[1]
Molecular Formula C12H11F3O3[1]
Molecular Weight 260.21 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the safety data for analogous compounds such as 4-(Trifluoromethyl)cinnamic acid and other fluorinated cinnamic acid derivatives, this compound is anticipated to be a skin and eye irritant, and may cause respiratory irritation.[2][3][4][5] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust meet ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing.[6][7]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[8][9][10] Ensure to check manufacturer's compatibility charts.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex) or a standard cotton lab coat fully buttoned is required.[6]
Respiratory Protection N95 Respirator or higherUse in a well-ventilated area. If dust or aerosols are likely to be generated, a respirator is necessary.[6][8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe procedure for handling this compound from receiving to preparation of solutions.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly closed.[2][3][4]

2. Weighing and Transferring (Solid Form):

  • All weighing and transferring of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing paper or a suitable container.

  • Avoid generating dust.[2]

  • Clean the weighing area and spatula thoroughly after use.

3. Solution Preparation:

  • When dissolving the solid, slowly add the compound to the solvent to avoid splashing.

  • If the dissolution is exothermic, prepare the solution in an ice bath.

  • Ensure the chosen solvent is compatible with the compound and subsequent experimental steps.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Retrieve Chemical B->C D Weigh Solid C->D Operational Phase E Transfer Solid D->E F Dissolve in Solvent E->F G Clean Equipment F->G Post-Experiment H Dispose of Waste G->H I Doff PPE H->I

Caption: Workflow for handling this compound.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[11][12]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate amount of the waste.[12][13]

  • Segregation: Do not mix halogenated organic waste with non-halogenated organic waste.[14][15] The disposal costs for halogenated waste are significantly higher.[15]

Disposal Pathway

G A Generate Waste (Solid or Liquid) B Segregate as Halogenated Waste A->B C Collect in Labeled Container B->C D Store in Satellite Accumulation Area C->D E Arrange for Pickup by EH&S or Licensed Waste Hauler D->E

Caption: Disposal pathway for halogenated chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-3-(trifluoromethyl)cinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.